6-Methoxyquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFRQULMGLXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592480 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477601-28-8 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxyquinolin-8-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxyquinolin-8-ol, a heterocyclic compound of significant interest in medicinal and analytical chemistry. We will delve into its core chemical properties, synthesis pathways, reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature. The structure of this document is designed to flow from fundamental principles to practical applications, providing a robust resource for professionals in the field.
Core Chemical Identity and Physical Properties
This compound is a derivative of 8-hydroxyquinoline, a well-known bidentate chelating agent. The introduction of a methoxy group at the 6-position modulates its electronic properties, lipophilicity, and, consequently, its biological activity and analytical utility.
-
IUPAC Name: this compound
-
Synonyms: 8-Hydroxy-6-methoxyquinoline
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
-
CAS Number: 5263-87-6 (for the related 6-methoxyquinoline) is often associated, but a specific CAS for the 8-ol derivative should be verified by suppliers.
Physicochemical Data Summary
Quantitative data for this compound is not as readily available as for its precursors. The properties below are synthesized from data on closely related analogs and predictive models.
| Property | Value | Source/Comment |
| Appearance | Expected to be a light-colored crystalline solid | Based on analogs like 6-methoxy-8-nitroquinoline (light-tan crystals).[1] |
| Melting Point | Not widely reported; estimated >100 °C | The precursor 6-methoxy-8-nitroquinoline melts at 158-160 °C. |
| Boiling Point | >300 °C (Predicted) | High due to aromatic structure and hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, chloroform. | The parent 8-hydroxyquinoline is weakly soluble in water. The methoxy group may slightly increase lipophilicity. |
Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is not a trivial, single-step reaction. It typically involves the construction of the quinoline core followed by functional group interconversions. The most reliable pathway proceeds through the synthesis of a key intermediate, 6-methoxy-8-nitroquinoline, via a modified Skraup reaction.[1]
Overall Synthesis Workflow
The process can be visualized as a three-stage workflow:
-
Skraup Synthesis: Cyclization to form the 6-methoxy-8-nitroquinoline core.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline[1]
This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a self-validating and trustworthy method for producing the key precursor.[1] The Skraup synthesis is a powerful but notoriously exothermic reaction for creating quinolines from anilines.[2][3][4]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Arsenic oxide is used. While nitrobenzene is common, arsenic acid or its oxide can lead to a less violent reaction.[1][4]
-
Moderator: Glycerol is dehydrated by sulfuric acid to form acrolein in situ, which then reacts with the aniline derivative.[5][6] This avoids handling volatile and unstable acrolein directly.
-
Temperature Control: Strict temperature control is critical to prevent a runaway reaction. The procedure specifies a multi-stage heating process to manage the exothermicity.[1]
Step-by-Step Methodology:
-
Preparation: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[1]
-
Acid Addition (Part 1): With vigorous stirring, add 315 mL of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[1]
-
Dehydration: Replace the stirrer and funnel with a thermometer and a vacuum attachment. Heat the flask carefully in an oil bath under vacuum to an internal temperature of 105–110°C to remove water formed from the dehydration of glycerol. This step is complete when 235–285 g of water has been removed.[1]
-
Acid Addition (Part 2 - Cyclization): Cool the mixture slightly and re-attach the stirrer and dropping funnel. While maintaining an internal temperature of exactly 117–119°C, add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5–3.5 hours.[1]
-
Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[1]
-
Workup and Neutralization: Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight. Pour this mixture into a large container with 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice to neutralize the acid and precipitate the product.[1]
-
Purification: The crude product is purified by recrystallization. The procedure notes that chloroform is a good solvent for this, with methanol being used for washing to remove impurities. The final product is obtained as light-tan crystals with a yield of 65–76%.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of the quinoline nucleus, the phenolic hydroxyl group, and the electron-donating methoxy group.
Metal Chelation
The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a vast number of metal ions.[7][8][9] The nitrogen atom of the pyridine ring and the oxygen of the deprotonated hydroxyl group form a stable five-membered ring with the metal ion. This chelation is often accompanied by a significant increase in fluorescence, a property exploited in analytical sensors.[10]
Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
Nitro Group Reduction (Precursor Reaction)
The conversion of 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine is a critical step in the synthesis pathway. This nitroreduction is a fundamental reaction in organic chemistry.[11]
-
Mechanism: The reaction involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.
-
Reagents: Common laboratory reagents for this transformation include:
-
Tin (Sn) or Iron (Fe) metal in the presence of concentrated hydrochloric acid.
-
Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum catalyst.
-
-
Significance: This reaction is pivotal for accessing the 8-aminoquinoline core, which is the foundation for numerous antimalarial drugs, including Primaquine.[12]
Analytical Characterization
A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the hydroxyl (-OH) proton. The specific chemical shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the methoxy carbon and the carbon atoms of the quinoline core, with distinct shifts for those bonded to heteroatoms. |
| IR Spectroscopy | A broad absorption band in the 3200-3500 cm⁻¹ region characteristic of the O-H stretching of the hydroxyl group. C-O stretching for the methoxy group and aromatic C=C and C=N stretching bands would also be present.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (175.18). Fragmentation patterns would be consistent with the quinoline structure.[14] |
| HPLC | A single major peak under appropriate conditions (e.g., reversed-phase column with a methanol/water or acetonitrile/water mobile phase) would indicate high purity.[15] |
Applications in Research and Development
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, which are often linked to its metal-chelating properties.[9][16]
-
Antimicrobial and Antifungal Agents: 8-Hydroxyquinoline derivatives disrupt cellular function in pathogens, partly by chelating essential metal ions required for enzymatic activity.[7][8]
-
Anticancer Research: These compounds can induce apoptosis in cancer cells by altering the homeostasis of intracellular metal ions like copper and zinc, leading to increased reactive oxygen species (ROS) and cellular stress.[9]
-
Neuroprotective Agents: Metal dysregulation is implicated in neurodegenerative diseases like Alzheimer's. 8-Hydroxyquinoline derivatives are explored as agents to chelate excess metal ions (e.g., copper, zinc, iron) in the brain, potentially reducing oxidative stress and amyloid plaque formation.[9][10]
-
Analytical Chemistry: Due to their strong and often fluorescent response upon metal binding, these molecules are excellent candidates for developing chemosensors for the detection of biologically and environmentally important metal ions.[8][10]
-
Synthetic Intermediate: As demonstrated, the precursors to this compound, such as 6-methoxy-8-aminoquinoline, are vital building blocks for synthesizing more complex pharmaceutical agents, particularly antimalarials.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its close relatives (6-methoxyquinoline, 6-methoxy-8-nitroquinoline) provides a strong basis for safe handling protocols.[17][18][19]
-
Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[17][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]
References
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.581 (1955); Vol. 28, p.82 (1948).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Skraup reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- SciSpace. (2013).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Taylor & Francis Online. (2019).
- National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Semantic Scholar. (2013).
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (2024).
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Methoxy-8-nitroquinoline 99%.
- Acros Organics. (2010).
- Fisher Scientific. (2025).
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine.
- SynHet. (n.d.). 6-Methoxy-8-nitroquinoline.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- MDPI. (2020). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
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6-Methoxyquinolin-8-ol molecular structure and IUPAC name
An In-Depth Technical Guide to 6-Methoxyquinolin-8-ol: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, its structural relationship to well-studied quinolines allows for a robust characterization by inference. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway, and potential applications, grounding all information in established chemical principles and data from closely related analogues.
Molecular Structure and Nomenclature
This compound is a heterocyclic aromatic compound. Its core is a quinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methoxy group (-OCH₃) at position 6 and a hydroxyl group (-OH) at position 8.
The numbering of the quinoline ring system is standardized, starting from the nitrogen atom as position 1 and proceeding around the ring. The methoxy and hydroxyl substituents' positions give the molecule its specific chemical properties and reactivity.
IUPAC Name: this compound
Structural Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound can be estimated based on its structure and data from analogous compounds.
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₁₀H₉NO₂ | Based on structural analysis. |
| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Inferred from related compounds like 6-methoxy-8-nitroquinoline (powder) and 8-amino-6-methoxyquinoline (solid).[1][2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO) | General characteristic of quinoline derivatives. |
| pKa | ~5-6 (pyridinium nitrogen), ~9-10 (phenolic OH) | Estimated based on the pKa of quinoline and substituted phenols. |
| Melting Point | Not available | The related 6-methoxy-8-nitroquinoline melts at 158-160 °C.[1] |
Proposed Synthetic Pathway
A robust synthesis for this compound can be designed based on established methods for quinoline synthesis and functional group interconversions. The proposed pathway begins with the Skraup synthesis, followed by reduction and a diazotization-hydrolysis sequence.
Synthetic Workflow Diagram:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction
This reaction builds the quinoline core from an arylamine.
-
Reactants:
-
p-Anisidine (1.0 mol)
-
Glycerol (2.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
An oxidizing agent such as p-nitrotoluene or arsenic pentoxide. A milder alternative is ferrous sulfate.[3]
-
-
Procedure:
-
In a large flask equipped with a reflux condenser and mechanical stirrer, combine p-anisidine, glycerol, and the oxidizing agent.
-
Slowly and carefully add concentrated sulfuric acid with cooling to manage the exothermic reaction.
-
Heat the mixture to 130-140 °C for several hours. The reaction is vigorous and should be monitored closely.[3]
-
After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.
-
Purify the 6-methoxyquinoline by steam distillation or column chromatography.
-
Step 2: Synthesis of 6-Methoxy-8-nitroquinoline
This step introduces a nitro group at the 8-position, which is activated by the methoxy group.
-
Reactants:
-
6-Methoxyquinoline (1.0 mol)
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
-
Procedure:
-
Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Add the nitrating mixture dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for a few hours, then pour the mixture onto ice.
-
The precipitated 6-methoxy-8-nitroquinoline is filtered, washed with water, and can be recrystallized from ethanol or chloroform.[1][4]
-
Step 3: Synthesis of 6-Methoxyquinolin-8-amine
The nitro group is reduced to an amine, a key precursor.
-
Reactants:
-
6-Methoxy-8-nitroquinoline (1.0 mol)
-
A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).
-
-
Procedure (using SnCl₂/HCl):
-
Suspend 6-methoxy-8-nitroquinoline in a mixture of ethanol and concentrated HCl.
-
Add a solution of SnCl₂ dihydrate in concentrated HCl portion-wise.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and make it strongly basic with NaOH solution to precipitate the tin salts and the free amine.
-
Extract the 6-methoxyquinolin-8-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Purify by recrystallization or chromatography.
-
Step 4: Synthesis of this compound
The final step involves converting the amino group to a hydroxyl group via a diazonium salt.
-
Reactants:
-
6-Methoxyquinolin-8-amine (1.0 mol)
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid
-
-
Procedure:
-
Dissolve 6-methoxyquinolin-8-amine in dilute sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
After the addition is complete, slowly heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.
-
Boil the solution for 15-30 minutes to ensure complete hydrolysis.
-
Cool the solution and extract the product, this compound, with a suitable organic solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Potential Applications
While this compound itself is not widely studied, its structural motifs are present in molecules with significant biological and chemical applications.
-
Medicinal Chemistry: The quinoline core is a well-known scaffold in drug discovery. For example, quinine and its derivatives, which contain a 6-methoxyquinoline moiety, are famous antimalarial drugs.[6][7] The 8-hydroxyquinoline (oxine) scaffold is a privileged structure known for its metal-chelating properties, which imparts antimicrobial and anticancer activities. The combination of these two features in this compound makes it a compelling candidate for screening in:
-
Antimalarial research: As an analogue of primaquine and other 8-aminoquinolines.[8]
-
Anticancer and antimicrobial drug development: Leveraging the metal-chelating ability of the 8-hydroxyquinoline portion.
-
-
Chelating Agent and Analytical Reagent: 8-Hydroxyquinoline and its derivatives are widely used as chelating agents for metal ions. The methoxy group in this compound can modulate the electronic properties and selectivity of the chelation. This makes it a potential candidate for use in:
-
Metal ion extraction and separation.
-
Fluorescent probes for metal ion detection. [9]
-
Corrosion inhibitors.
-
Conclusion
This compound is a molecule with significant potential, bridging the structural features of antimalarial drugs and versatile metal-chelating agents. While not commercially available, its synthesis is achievable through a well-defined, multi-step pathway from common starting materials. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the applications of this promising compound. Further research is warranted to fully elucidate its properties and unlock its potential in various scientific fields.
References
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PubChem. Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
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PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
OAText. Analysis of vibrational spectrum of 6-Methoxy-8-[[6-Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-ol is performed... Available from: [Link]
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Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]
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Pharmaffiliates. 8-Amino-6-methoxyquinoline. Available from: [Link]
-
NIST. Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
Al-Salahi, R., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7019. Available from: [Link]
-
Wikipedia. Quinine. Available from: [Link]
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A Comprehensive Technical Guide on the Synthesis of 6-Methoxyquinolin-8-ol from 6-Methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for converting 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-ol, a critical intermediate in pharmaceutical and materials science. The document outlines the chemical principles, detailed experimental protocols, characterization techniques, and safety considerations associated with this multi-step synthesis. The core of this process involves the reduction of a nitro group to an amine, followed by diazotization and subsequent hydrolysis to yield the target phenol. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity final product.
Introduction: Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a vital precursor for the synthesis of more complex molecules. Its structural analogue, 8-hydroxyquinoline, is a well-known chelating agent and exhibits a broad spectrum of biological activities. The methoxy and hydroxyl functional groups on the quinoline ring of this compound provide reactive sites for further chemical modifications, making it a valuable building block in the development of novel pharmaceuticals and functional materials.
The synthesis begins with 6-methoxy-8-nitroquinoline, a commercially available or readily synthesized starting material.[2][3] The transformation to this compound is a classic example of aromatic functional group manipulation, a cornerstone of organic synthesis.
Strategic Overview of the Synthetic Pathway
The conversion of 6-methoxy-8-nitroquinoline to this compound is achieved through a two-step sequence. This strategy is predicated on well-established and reliable chemical transformations, ensuring a high degree of success for researchers familiar with standard organic synthesis techniques.
Step 1: Reduction of the Nitro Group. The initial and most critical step is the reduction of the nitro group at the C8 position of the quinoline ring to an amino group, yielding 6-methoxy-8-aminoquinoline.
Step 2: Diazotization and Hydrolysis. The resulting 6-methoxy-8-aminoquinoline is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired 8-hydroxy derivative, this compound.
This strategic approach allows for the selective modification of the C8 position while preserving the integrity of the quinoline core and the methoxy group at C6.
In-Depth Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Nitro Group Reduction
The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry.[4] This process involves the transfer of six electrons to the nitro group, sequentially forming nitroso, hydroxylamino, and finally, the amino functional group.[4]
Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.[5][6]
-
Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst.[7][8] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.[5] The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise reduction.
Mechanism of Diazotization and Hydrolysis
The conversion of the primary aromatic amine to a hydroxyl group proceeds through a diazonium salt intermediate.
-
Formation of the Diazonium Salt: The reaction is initiated by treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from the protonation of nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of the stable diazonium salt.
-
Hydrolysis of the Diazonium Salt: The diazonium salt is then gently heated in an aqueous solution. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its departure is facilitated by nucleophilic attack of a water molecule on the aromatic ring. A final deprotonation step yields the target phenol, this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 6-Methoxy-8-aminoquinoline
This procedure details the reduction of 6-methoxy-8-nitroquinoline via catalytic hydrogenation.
Materials and Reagents:
-
6-Methoxy-8-nitroquinoline
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 6-methoxy-8-nitroquinoline in a sufficient volume of methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount (typically 5-10% by weight of the starting material) of 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-8-aminoquinoline. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 6-Methoxy-8-nitroquinoline |
| Solvent | Methanol or Ethanol |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Expected Product | 6-Methoxy-8-aminoquinoline |
Step 2: Synthesis of this compound
This procedure outlines the diazotization of 6-methoxy-8-aminoquinoline followed by hydrolysis.
Materials and Reagents:
-
6-Methoxy-8-aminoquinoline
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Sodium Bicarbonate or Sodium Hydroxide solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the crude 6-methoxy-8-aminoquinoline in dilute sulfuric acid or hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid rise in temperature.
-
Quenching Excess Nitrous Acid: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. To quench any excess nitrous acid, add a small amount of urea until gas evolution ceases.
-
Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas, to form the phenol. The reaction can be monitored by the cessation of gas evolution.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 6-Methoxy-8-aminoquinoline |
| Reagents | NaNO₂, H₂SO₄/HCl |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Hydrolysis) | 50-60 °C |
| Expected Product | This compound |
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[1][9] The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring, the methoxy group protons, and the hydroxyl proton. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[10]
Physical Properties
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
-
Chromatographic Analysis: TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Safety and Handling
Chemical Hazards and Precautions:
-
6-Methoxy-8-nitroquinoline: Handle with care as nitroaromatic compounds can be toxic.
-
Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle in an inert atmosphere when possible.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[11][12][13] Avoid contact with skin and eyes.[11][12]
-
Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate gloves and eye protection.
-
Organic Solvents: Methanol, ethanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle in a fume hood.
Waste Disposal:
All chemical waste should be disposed of in accordance with institutional and local regulations. Segregate waste streams (halogenated, non-halogenated, solid, liquid) as required.
Conclusion
The synthesis of this compound from 6-methoxy-8-nitroquinoline is a robust and well-documented process that provides access to a valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce high-purity this compound for their research and development needs. A comprehensive understanding of the reaction mechanisms and characterization techniques is crucial for achieving optimal results and ensuring the quality of the final product.
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route from 6-methoxy-8-nitroquinoline to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 6-Methoxy-8-nitroquinoline [synhet.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 6. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 13. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
A Technical Guide to the Physical and Spectral Properties of 6-Methoxyquinolin-8-ol
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
Within the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active compounds have been developed. The derivative 8-hydroxyquinoline (8-HQ), in particular, has garnered significant attention due to its potent metal-chelating properties, which are central to its diverse mechanisms of action. Compounds built upon the 8-HQ framework have been investigated as inhibitors for a range of enzymes, including cathepsins and lipoxygenases, demonstrating their therapeutic potential.[1]
This guide focuses on a specific, functionalized derivative: 6-Methoxyquinolin-8-ol . By introducing a methoxy group at the C6 position, the electronic and steric properties of the 8-HQ core are modulated, potentially fine-tuning its biological activity and physicochemical characteristics. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known and predicted physical and spectral data for this compound. We will delve into the causality behind its expected spectral features and provide validated, step-by-step protocols for its empirical characterization.
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is the bedrock of all subsequent analysis. This compound is systematically identified by its molecular formula, weight, and structural arrangement.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol
-
CAS Number: 60955-30-8
The structural arrangement, with standard numbering for the quinoline ring, is depicted below. The strategic placement of the hydroxyl group at C8 and the methoxy group at C6 dictates the molecule's electronic distribution, hydrogen bonding capability, and chelating geometry.
Caption: Figure 1: 2D Structure of this compound.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this compound is not widely published, we can summarize key properties and provide context by comparing it to the closely related compound, 6-methoxyquinoline.
| Property | This compound | 6-Methoxyquinoline (for comparison) | Rationale for Differences |
| Appearance | Expected to be a light yellow to brown solid. | Light yellow liquid.[2] | The presence of the polar hydroxyl group at C8 allows for intermolecular hydrogen bonding, which significantly raises the melting point, favoring a solid state at room temperature. |
| Melting Point | Not experimentally reported; predicted to be significantly higher than 18-20 °C. | 18 - 20 °C.[2] | Hydrogen bonding between the C8-OH and the nitrogen of an adjacent molecule creates a more stable crystal lattice, requiring more energy to break. |
| Boiling Point | Not experimentally reported; predicted to be higher than the C8-unsubstituted analog. | 193 °C @ 50 mmHg.[2] | The polar hydroxyl group increases intermolecular forces, thus raising the boiling point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, methanol). | Insoluble in water.[2] | The C8-OH group can act as both a hydrogen bond donor and acceptor, slightly increasing aqueous solubility compared to its unsubstituted counterpart. Its aromatic nature ensures solubility in organic solvents. |
| pKa | Not experimentally reported; the phenolic hydroxyl group is expected to be weakly acidic. | N/A | The acidity of the C8-OH proton is a key feature, influencing its behavior in different pH environments and its ability to chelate metals. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is a detailed guide to the expected spectral data for this compound, grounded in the principles of spectroscopy and supported by data from analogous structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Expertise & Causality: The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the quinoline ring. We expect to see characteristic absorptions corresponding to π-π* and n-π* electronic transitions.[3] The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, donating electron density into the aromatic system. This donation of electrons reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline. The position and intensity of these peaks will be sensitive to solvent polarity and pH due to potential protonation/deprotonation of the phenolic hydroxyl and quinoline nitrogen.
-
Predicted λmax:
-
π-π transitions:* Expected in the range of 300-350 nm.
-
n-π transitions:* A weaker, longer-wavelength absorption may be observed above 350 nm.
-
-
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this stock, create a dilute solution (typically 1-10 µM) to ensure the maximum absorbance is within the linear range of the spectrophotometer (0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Replace the solvent with the sample solution.
-
Scan a wavelength range from 200 to 600 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
-
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is invaluable for identifying the functional groups within the molecule. The spectrum will be a composite of vibrations from the quinoline core, the phenolic hydroxyl group, and the methoxy ether group.
-
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| ~3400-3200 (broad) | O-H stretch | Phenolic -OH | A broad, strong signal is the hallmark of a hydrogen-bonded hydroxyl group. |
| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² hybridized C-H bonds on the quinoline ring. |
| ~2950-2850 | C-H stretch | Aliphatic C-H | From the methyl group of the methoxy substituent. |
| ~1620-1580 | C=N / C=C stretch | Quinoline Ring | These strong absorptions are characteristic of the aromatic ring system.[4] |
| ~1260-1230 | C-O stretch | Aryl Ether (Ar-O-CH₃) | Strong, characteristic stretching of the aryl-oxygen bond. |
| ~1100-1050 | C-O stretch | Phenolic C-O | Stretching vibration of the carbon-oxygen bond of the hydroxyl group. |
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom. The chemical shifts are highly sensitive to the electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing nature of the quinoline nitrogen.
-
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (5H): Expected in the range of δ 6.5-8.8 ppm. The protons on the pyridine ring (H2, H3, H4) will be deshielded (further downfield) compared to those on the benzene ring due to the electronegativity of the nitrogen atom. The protons ortho and para to the powerful electron-donating -OH and -OCH₃ groups (H5, H7) will be significantly shielded (shifted upfield). Complex splitting patterns (doublets, doublets of doublets) are expected due to spin-spin coupling.
-
Phenolic Proton (1H): A broad singlet, typically δ 9-10 ppm (can be variable and exchange with D₂O).
-
Methoxy Protons (3H): A sharp singlet, expected around δ 3.9-4.0 ppm.
-
-
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (9): Expected in the range of δ 95-160 ppm. The carbons directly attached to the oxygen atoms (C6, C8) and the nitrogen atom (C2, C8a) will have distinct and predictable chemical shifts. For comparison, in 6-methoxyquinolin-8-amine, the carbon shifts range from ~95 to 159 ppm.[5] A similar range is expected for the 8-ol derivative.
-
Methoxy Carbon (1): A signal expected around δ 55-56 ppm.[5]
-
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are highly recommended.
-
-
Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
-
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A strong peak is expected at m/z = 175, corresponding to the exact mass of the molecule.
-
Key Fragments: Fragmentation may occur through the loss of stable neutral molecules or radicals. Common fragmentation pathways for related structures include:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-28]⁺: Loss of carbon monoxide (CO) from the phenolic ring.
-
[M-43]⁺: Sequential loss of •CH₃ and CO.
-
-
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or introduce the solid sample directly for EI.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak (m/z 175) to induce fragmentation and confirm the structure.
-
-
Comprehensive Analytical Workflow
A self-validating analytical workflow ensures the identity, purity, and structure of a synthesized compound. The following workflow is recommended for the comprehensive characterization of this compound.
Caption: Figure 2: A logical workflow for the synthesis and characterization.
Conclusion
This compound is a compound of significant interest due to its structural heritage from the versatile 8-hydroxyquinoline scaffold. This guide has provided a comprehensive, in-depth overview of its core physical and spectral properties. By grounding predictive data in the established behavior of analogous molecules and fundamental scientific principles, we have constructed a reliable blueprint for its identification and characterization. The detailed experimental protocols offer a validated pathway for researchers to empirically confirm these characteristics, ensuring both accuracy and reproducibility in future studies and applications.
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). ProQuest. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Elsevier. [Link]
-
6-Methoxyquinoline - SAFETY DATA SHEET. (2010). Alfa Aesar. [Link]
-
6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.). PubChem. [Link]
-
Supporting Information for "Luminescent Dinuclear Rhenium(I) Complexes as Potent Antimicrobial Agents" - European Journal of Inorganic Chemistry. (n.d.). Wiley Online Library. [Link]
-
6 Methoxyquinoline - mzCloud. (n.d.). mzCloud. [Link]
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (n.d.). MDPI. [Link]
-
UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the Solubility of 6-Methoxyquinolin-8-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 6-methoxyquinolin-8-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding its behavior in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility and provides detailed protocols for its empirical determination.
Understanding the Molecular Basis of this compound's Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Quinoline Core: The bicyclic aromatic quinoline ring system is predominantly nonpolar and hydrophobic. This large, flat structure favors interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Hydroxyl Group (-OH) at position 8: This group is a potent hydrogen bond donor and acceptor.[1][2] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone). The presence of the hydroxyl group significantly increases the polarity of the molecule compared to unsubstituted quinoline.
-
Methoxy Group (-OCH3) at position 6: The methoxy group is a polar feature due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[3] It contributes to the overall polarity of the molecule and can engage in dipole-dipole interactions.
The "Like Dissolves Like" Principle in Action:
The interplay of these structural features means that the solubility of this compound will be a balance between its nonpolar quinoline backbone and its polar, hydrogen-bonding capable substituents. The general principle of "like dissolves like" provides a framework for predicting its solubility in various organic solvents.[4]
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and methoxy groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The alkyl chains of the alcohols also have some affinity for the nonpolar quinoline core. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of this compound and engage in dipole-dipole interactions. The overall polarity is compatible. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones and esters. While they can act as hydrogen bond acceptors, the interaction is weaker. The nonpolar character of the quinoline ring will contribute to some solubility. |
| Halogenated | Chloroform, Dichloromethane | Moderate | These solvents are weakly polar and can induce dipole moments. They can interact with the polar groups of the solute to some extent, and their nonpolar character is compatible with the quinoline ring. |
| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. While there might be some pi-pi stacking interactions with the quinoline ring, the polar hydroxyl and methoxy groups will hinder solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity and hydrogen bonding capability of this compound make it largely incompatible with these nonpolar solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable way to determine the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg more than the anticipated solubility) into a series of clear glass vials with screw caps. Use a separate vial for each organic solvent to be tested.
-
Precisely add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the sediment.
-
Filter the withdrawn supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for determining equilibrium solubility.
Analytical Quantification of this compound
Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique that separates components in a mixture and allows for their quantification. A reversed-phase HPLC method is generally suitable for quinoline derivatives.[8][9][10]
4.1.1. Suggested HPLC-UV Protocol
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized to achieve good separation and a reasonable retention time for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a UV spectrum of a standard solution. For many quinoline derivatives, this is in the range of 220-350 nm.[8]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study. Inject these standards to generate a calibration curve of peak area versus concentration. The concentration of the unknown samples can then be determined from this curve.
UV-Vis Spectroscopy
For a simpler and faster, though potentially less selective, method of quantification, UV-Vis spectroscopy can be employed.[11][12]
4.2.1. Suggested UV-Vis Spectroscopy Protocol
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound in the specific organic solvent being used by scanning a dilute solution across the UV-Vis spectrum (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship.
-
Measure the absorbance of the diluted supernatant samples from the shake-flask experiment at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor.
-
Analytical Workflow for Quantification
Caption: General workflow for the analytical quantification of solubility samples.
Factors Influencing Solubility
Several factors can influence the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Heating the system provides this energy, favoring dissolution. However, in some cases, the dissolution process can be exothermic, and in such instances, solubility will decrease with increasing temperature. The effect of temperature on the solubility of this compound should be determined empirically if it is to be used in applications at various temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity and hydrogen bonding capability to this compound will be the most effective at dissolving it.
-
Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound. For example, the presence of acids or bases can lead to the formation of salts, which may have significantly different solubilities.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its structural features, we can predict its solubility behavior in a range of common solvents. Furthermore, the detailed protocols for the shake-flask method and subsequent analytical quantification provide a robust framework for the experimental determination of its solubility. This knowledge is essential for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.
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The Lynchpin of Antimalarials: A Technical Guide to 6-Methoxyquinolin-8-ol and its Amino Analogue in Drug Synthesis
This guide provides an in-depth exploration of 6-methoxy-8-substituted quinolines as pivotal precursors in the synthesis of critical pharmaceuticals, most notably antimalarial agents. While the focus will be on the widely utilized 8-amino analogue, 6-methoxyquinolin-8-amine, we will also address the synthesis and potential applications of 6-methoxyquinolin-8-ol. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations that govern the synthetic pathways.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a unique framework for the precise spatial arrangement of pharmacophoric groups. Within this class, 8-aminoquinolines, and specifically those with a methoxy group at the 6-position, have carved out an indispensable niche in the fight against malaria. The archetypal drug, primaquine, and its successors rely on this core for their efficacy against the persistent liver stages of the Plasmodium parasite. This guide will dissect the synthesis of the key precursor, 6-methoxyquinolin-8-amine, and its subsequent elaboration into primaquine, providing a comprehensive understanding of this vital synthetic journey.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | 6-Methoxyquinolin-8-amine | 6-Methoxy-8-nitroquinoline |
| Molecular Formula | C₁₀H₁₀N₂O[1] | C₁₀H₈N₂O₃[2] |
| Molecular Weight | 174.20 g/mol [1] | 204.18 g/mol [2] |
| Appearance | Brown to very dark brown low melting solid[3] | Powder |
| Melting Point | Not specified | 158-160 °C |
| CAS Number | 90-52-8[1] | 85-81-4[2] |
The Cornerstone Synthesis: From Nitroaniline to the Key 8-Aminoquinoline Precursor
The most common and industrially relevant pathway to 6-methoxyquinolin-8-amine does not typically proceed via this compound. Instead, it commences with the construction of the quinoline ring system through the Skraup synthesis, followed by a critical reduction step.
Step 1: The Skraup Synthesis of 6-Methoxy-8-nitroquinoline
The Skraup synthesis is a powerful, albeit often vigorous, method for constructing the quinoline core. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5][6] In this specific application, 4-methoxy-2-nitroaniline serves as the starting aromatic amine.
The mechanism of the Skraup synthesis is a multi-step process:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]
-
Michael Addition: The amino group of 4-methoxy-2-nitroaniline undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-methoxy-8-nitroquinoline. The nitro group from the starting material or an added oxidizing agent (like the nitrobenzene often used in the classic Skraup reaction) facilitates this final step.
Caption: Mechanism of the Skraup Synthesis.
This protocol is adapted from established literature procedures and should be performed with extreme caution due to the potentially violent nature of the Skraup reaction.[8]
-
Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a robust mechanical stirrer, a dropping funnel, and a thermometer, create a homogeneous slurry of powdered arsenic oxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles).[8]
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (5.9 moles) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Heating and Dehydration: Heat the mixture in an oil bath, carefully raising the internal temperature to 105-110°C under reduced pressure to facilitate the removal of water. This stage is complete after a weight loss of approximately 235-285 g.[8]
-
Reaction Completion: Continue to add concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C. After the addition, hold the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[8]
-
Work-up and Isolation: Cool the reaction mixture and dilute with water. Neutralize with concentrated ammonium hydroxide to precipitate the crude product.
-
Purification: The crude product is filtered, washed with water, and then purified by recrystallization from methanol or chloroform to yield 6-methoxy-8-nitroquinoline as a crystalline solid.[8]
Step 2: Reduction of the Nitro Group to Form 6-Methoxyquinolin-8-amine
The conversion of the nitro group to the essential primary amine is a critical step. This is typically achieved through catalytic hydrogenation or, more commonly in laboratory settings, using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.[9]
Caption: Workflow for the reduction of 6-methoxy-8-nitroquinoline.
This protocol is based on a procedure described for the synthesis of precursors for antimalarial hybrids.[9]
-
Dissolution: Dissolve 6-methoxy-8-nitroquinoline in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the quinoline solution.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Work-up: Pour the reaction mixture onto ice and basify with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxyquinolin-8-amine. Further purification can be achieved by column chromatography if necessary.
Application in Drug Synthesis: The Case of Primaquine
6-Methoxyquinolin-8-amine is the direct precursor to the antimalarial drug primaquine. The synthesis involves the alkylation of the 8-amino group with a suitable side chain.
Synthesis of Primaquine
The synthesis of primaquine from 6-methoxyquinolin-8-amine is achieved by condensation with a protected form of the 4-amino-1-methylbutylamine side chain, followed by deprotection. A common method involves reacting 6-methoxyquinolin-8-amine with N-(4-bromopentyl)phthalimide.[10]
A more modern approach involves a reductive amination between 6-methoxyquinolin-8-amine and 5-nitropentan-2-one, followed by reduction of the nitro group.[11]
Caption: Synthetic pathway to Primaquine Diphosphate.
This protocol is a conceptual illustration based on a patented method.[11]
-
Condensation: React 6-methoxyquinolin-8-amine with 5-nitropentan-2-one in a suitable solvent like toluene, in the presence of a catalyst such as iodine, to form the imine intermediate.
-
Reduction: The resulting imine is then reduced to primaquine. This can be achieved via catalytic hydrogenation (e.g., using Pd/C as a catalyst) which would simultaneously reduce the imine and the nitro group.
-
Salification: The free base of primaquine is then dissolved in an alcoholic solvent, and phosphoric acid is added to precipitate primaquine diphosphate.
-
Purification: The primaquine diphosphate can be further purified by recrystallization.
The Role of this compound
While 6-methoxyquinolin-8-amine is the more prominent precursor, this compound can also be synthesized and has potential applications. Its synthesis can be achieved via a Skraup-type reaction using 2-amino-4-methoxyphenol and acrolein.[12]
The hydroxyl group at the 8-position offers a different handle for chemical modification compared to the amino group. It can be a precursor for ether or ester derivatives, potentially leading to compounds with different pharmacokinetic and pharmacodynamic profiles. While not the standard precursor for classical antimalarials like primaquine, its derivatives are an area of active research in the broader field of medicinal chemistry.
Conclusion and Future Perspectives
6-Methoxyquinolin-8-amine is a cornerstone intermediate in the synthesis of 8-aminoquinoline antimalarials. Its robust synthesis, originating from the Skraup reaction, provides a reliable source of this critical building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the efficient and safe production of this and related compounds. While this compound is less common in this specific context, its potential for generating novel derivatives should not be overlooked. The continued exploration of the quinoline scaffold, and the versatile chemistry of its 8-substituted derivatives, will undoubtedly lead to the discovery of new therapeutic agents for malaria and other diseases.
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An In-depth Technical Guide to the Fluorescence Properties of 6-Methoxyquinolin-8-ol
This guide provides a comprehensive technical overview of the synthesis, photophysical properties, and applications of 6-Methoxyquinolin-8-ol, a fluorescent heterocyclic compound of significant interest in chemical sensing and material science. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline and its derivatives are a cornerstone in the development of fluorescent materials and chemosensors.[1] The parent molecule, 8-hydroxyquinoline, is itself weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] This non-radiative decay pathway is highly sensitive to the molecular environment. The true potential of the 8-hydroxyquinoline scaffold is unlocked upon chelation with metal ions. The formation of a metal complex restricts intramolecular vibrations and inhibits non-radiative decay pathways, leading to a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This property makes 8-hydroxyquinoline derivatives exceptional candidates for the development of selective and sensitive fluorescent sensors for a wide array of metal ions.[4]
The introduction of substituents onto the quinoline ring provides a powerful means to modulate the photophysical and chemical properties of these fluorophores. A methoxy group, being an electron-donating group, can significantly influence the fluorescence wavelength, quantum yield, and Stokes shift of the molecule.[5] This guide focuses specifically on this compound, exploring the interplay between the 6-methoxy and 8-hydroxyl groups in dictating its unique fluorescence characteristics and sensing capabilities.
Synthesis of this compound
The synthesis of this compound can be achieved through the Skraup reaction, a classic and versatile method for preparing quinolines.[6] This reaction involves the condensation of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[7]
Synthetic Pathway
The synthesis of this compound via a modified Skraup reaction starts from 2-amino-4-methoxyphenol. The glycerol is first dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent acid-catalyzed cyclization and oxidation yield the final product.
Diagram of the Synthetic Pathway for this compound
Caption: Synthetic pathway of this compound via the Skraup reaction.
Experimental Protocol: Skraup Synthesis
This protocol is a representative procedure adapted from established methods for the synthesis of 8-hydroxyquinoline derivatives.[7][8][9]
Materials:
-
2-Amino-4-methoxyphenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
o-Nitrophenol (as an oxidizing agent)
-
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ice water
-
Suitable solvent for extraction (e.g., Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath. The reaction is exothermic.
-
Addition of Reactants: To the cooled mixture, slowly add 2-amino-4-methoxyphenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.
-
Heating: Gently heat the mixture with constant stirring. The reaction is often vigorous, so careful temperature control is crucial. Maintain the temperature at approximately 130-140°C for 2-3 hours. The color of the reaction mixture will darken.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. This compound will precipitate as a solid.
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Photophysical Properties of this compound
The fluorescence of this compound is highly sensitive to its environment, a characteristic feature of the 8-hydroxyquinoline family.
Absorption and Emission Spectra
The absorption spectrum of this compound typically exhibits maxima in the UV region, corresponding to π-π* transitions within the quinoline ring system. Upon excitation at or near its absorption maximum, the compound emits fluorescence, generally in the visible region of the spectrum. The presence of the electron-donating methoxy group at the 6-position is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 8-hydroxyquinoline.
Solvent Effects (Solvatochromism)
The polarity of the solvent has a pronounced effect on the fluorescence of this compound. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. This phenomenon, known as solvatochromism, can be utilized to probe the microenvironment of the fluorophore.
pH Dependence
The fluorescence of this compound is also pH-dependent due to the presence of the acidic hydroxyl group and the basic nitrogen atom. In acidic solutions, the nitrogen atom is protonated, while in basic solutions, the hydroxyl group is deprotonated. These changes in the protonation state alter the electronic structure of the molecule and, consequently, its fluorescence properties.
Quantitative Photophysical Data
Table 1: Representative Photophysical Data for 8-Hydroxyquinoline Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes | Reference |
| 8-Hydroxyquinoline | ~315 | ~520 | Low | Weakly fluorescent due to ESIPT. | [1] |
| Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) | ~390 | ~520 | ~0.12-0.3 | Highly fluorescent complex. | [11][12] |
| 6-Methoxyquinoline derivative | ~370 | ~430 | Moderate | Data for a dicarbonitrile derivative. | [5] |
Application as a Fluorescent Chemosensor
The ability of the 8-hydroxyl and quinoline nitrogen to act as a bidentate chelating ligand makes this compound an excellent candidate for a fluorescent chemosensor for metal ions.[4]
Mechanism of Sensing: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism is based on the principle of CHEF. In its free form, the fluorescence of this compound is relatively weak due to ESIPT and other non-radiative decay processes. Upon binding to a metal ion, a rigid five-membered chelate ring is formed, which inhibits these non-radiative pathways and leads to a significant enhancement of the fluorescence intensity.[3]
Diagram of the Chelation-Enhanced Fluorescence (CHEF) Mechanism
Caption: Chelation of a metal ion by this compound enhances fluorescence.
Experimental Protocol: Fluorescent Detection of a Metal Ion
The following is a general protocol for the detection of a metal ion, such as Al³⁺ or Zn²⁺, using this compound as a fluorescent probe.[2]
Materials:
-
Stock solution of this compound (e.g., 1 mM in ethanol or DMSO).
-
Buffer solution (e.g., HEPES, Tris-HCl) at a suitable pH.
-
Stock solutions of various metal ions (e.g., AlCl₃, ZnCl₂) in deionized water or the buffer.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of this compound (e.g., 10 µM) in the chosen buffer.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum.
-
Titration with Metal Ion:
-
Add incremental amounts of the metal ion stock solution to the sensor solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
This titration curve can be used to determine the sensitivity and detection limit of the sensor for the specific metal ion.
-
-
Selectivity Study: To assess the selectivity of the sensor, repeat the experiment with a range of other metal ions at the same concentration and compare the fluorescence response.
Conclusion
This compound is a versatile fluorophore with significant potential in the field of chemical sensing. Its synthesis is achievable through established organic chemistry methods, and its photophysical properties are tunable through environmental factors such as solvent polarity and pH. The pronounced chelation-enhanced fluorescence effect upon binding to metal ions makes it a highly promising candidate for the development of selective and sensitive fluorescent sensors. Further research into the specific quantum yields, lifetimes, and binding affinities of this compound with various analytes will undoubtedly expand its applications in analytical chemistry, materials science, and biological imaging.
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Introduction: The Significance of 8-Hydroxyquinoline and its Derivatives
An In-depth Technical Guide to the Chelation Properties of 6-Methoxyquinolin-8-ol with Metal Ions
This guide provides a comprehensive technical overview of the synthesis, characterization, and metal ion chelation properties of this compound. It is intended for researchers, scientists, and professionals in the fields of coordination chemistry, analytical chemistry, and drug development who are interested in the unique capabilities of this versatile chelating agent.
8-Hydroxyquinoline (8HQ) is a foundational bidentate chelating agent, renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] The strategic placement of a hydroxyl group at the 8th position and a nitrogen atom in the quinoline ring creates a highly effective binding site for metal cations.[2] This capacity for chelation has led to the extensive use of 8HQ and its derivatives in diverse applications, including analytical chemistry, medicinal chemistry, and materials science.[3][4]
The derivatization of the 8HQ scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, selectivity, and solubility of its metal complexes. The introduction of an electron-donating methoxy group at the 6th position, yielding this compound, enhances the electron density on the quinoline ring system. This modification can modulate the basicity of the coordinating nitrogen and oxygen atoms, potentially leading to altered affinities and selectivities for different metal ions compared to the parent 8HQ.
This guide will delve into the specific chelation properties of this compound, exploring its synthesis, the structural and electronic characteristics of its metal complexes, and the analytical techniques employed to study these interactions. Furthermore, we will examine the potential applications of these metal complexes, underpinned by their unique physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes, often commencing with readily available precursors. A common strategy involves the synthesis of an intermediate, 6-methoxy-8-nitroquinoline, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.
A well-established method for the synthesis of the 6-methoxy-8-nitroquinoline intermediate is the Skraup reaction.[5][6] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[6]
Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide (As₂O₅)
-
Glycerol
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform
-
Decolorizing carbon
-
Methanol
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of powdered arsenic oxide and 3-nitro-4-aminoanisole in glycerol.[5]
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise; maintain it within a safe range.[5]
-
After the addition of sulfuric acid, heat the reaction mixture to facilitate the cyclization. Careful temperature control is crucial to prevent charring and ensure a good yield.[5]
-
Upon completion of the reaction, cool the mixture and dilute it with water.[5]
-
Neutralize the acidic solution with concentrated ammonium hydroxide to precipitate the crude product.[5]
-
Filter the precipitate and wash it thoroughly with water.[5]
-
The crude product can be purified by recrystallization from a suitable solvent such as chloroform or ethylene dichloride, often with the use of decolorizing carbon to remove colored impurities.[5]
The subsequent conversion of 6-methoxy-8-nitroquinoline to this compound involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.
Chelation Properties and Metal Complex Formation
This compound, upon deprotonation of its hydroxyl group, acts as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen of the quinoline ring and the oxygen of the phenolate group. This forms a stable five-membered chelate ring.
The general chelation equilibrium can be represented as:
Mⁿ⁺ + 2 L⁻ ⇌ ML₂⁽ⁿ⁻²⁾⁺
Where Mⁿ⁺ is a metal ion with charge n, and L⁻ is the deprotonated this compound ligand. The stoichiometry of the complex is often 1:2 (metal:ligand), particularly with divalent metal ions, leading to the formation of neutral, lipophilic complexes.[7]
Factors Influencing Complex Stability
The stability of the metal complexes formed with this compound is governed by several factors:
-
Nature of the Metal Ion: The charge density (charge-to-radius ratio) and the electronegativity of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.[8]
-
The Chelate Effect: The formation of a five-membered chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect.[9]
-
The Methoxy Group: The electron-donating nature of the methoxy group at the 6-position increases the electron density on the aromatic system, which can enhance the basicity of the coordinating atoms and lead to stronger metal-ligand bonds.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the complexes.
Stability Constants
The stability of metal complexes is quantitatively expressed by their stability constants (also known as formation constants).[9] These are equilibrium constants for the stepwise formation of the complex in solution. Critically evaluated stability constants for a wide range of metal-ligand complexes are available in databases such as those provided by IUPAC and NIST.[10][11] While specific data for this compound may require experimental determination, data for the parent 8-hydroxyquinoline can provide a valuable baseline for comparison.
Characterization of Metal Complexes
A suite of analytical techniques is employed to characterize the formation and properties of this compound metal complexes.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: The formation of a metal complex is often accompanied by a significant change in the UV-Vis absorption spectrum of the ligand. This technique is widely used to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot) and to calculate the stability constants.[12][13]
-
Fluorescence Spectroscopy: Many 8-hydroxyquinoline derivatives and their metal complexes exhibit fluorescence. The chelation of a metal ion can lead to either quenching or enhancement of the fluorescence intensity, a phenomenon that can be exploited for sensing applications.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination of the ligand to the metal ion. A shift in the C=N and C-O stretching frequencies upon complexation can confirm the involvement of the quinoline nitrogen and the hydroxyl oxygen in the coordination.[14]
Experimental Protocol: Spectrophotometric Determination of Stoichiometry (Mole-Ratio Method)
Objective: To determine the metal-to-ligand ratio of a this compound complex.
Materials:
-
Standard solution of a metal salt (e.g., CuSO₄, ZnCl₂) of known concentration.
-
Standard solution of this compound of the same concentration in a suitable solvent (e.g., ethanol, methanol).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand.
-
The total volume of each solution should be kept constant by adding the appropriate amount of solvent.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear segments. The point of intersection of these two lines corresponds to the stoichiometry of the complex.
Structural Analysis
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the metal complexes in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.[15]
Applications of this compound and its Metal Complexes
The unique chelation properties of this compound and its derivatives give rise to a wide range of potential applications.
Analytical Reagents
The ability to form colored and often insoluble complexes with metal ions makes 8-hydroxyquinoline derivatives, including this compound, valuable reagents for the gravimetric and spectrophotometric determination of metals.
Medicinal Chemistry
The biological activity of 8-hydroxyquinolines is often linked to their ability to chelate and transport metal ions across cell membranes.[2][7] This has led to their investigation for various therapeutic applications:
-
Antimicrobial Agents: The chelation of essential metal ions can disrupt microbial metabolism, leading to antibacterial and antifungal activity.[12]
-
Anticancer Agents: By modulating the homeostasis of metal ions like copper and zinc, which are crucial for tumor growth, these compounds can exhibit anticancer properties.[1]
-
Antineurodegenerative Agents: The dysregulation of metal ions is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Chelating agents can help to restore metal ion balance and mitigate oxidative stress.[3][4]
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Chelation of a Divalent Metal Ion
Caption: Chelation of a divalent metal ion by two molecules of this compound.
Experimental Workflow for Stoichiometry Determination
Sources
- 1. dovepress.com [dovepress.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. iupac.org [iupac.org]
- 11. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 13. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 6-Methoxyquinolin-8-ol as a Versatile Fluorescent Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxyquinolin-8-ol as a fluorescent probe. 8-Hydroxyquinoline and its derivatives are a well-established class of compounds in fluorescence sensing due to their ability to form stable, fluorescent complexes with various metal ions. The introduction of a methoxy group at the 6-position can modulate the photophysical properties of the quinoline core, offering potential advantages in sensitivity and selectivity. This guide details the fundamental principles, key photophysical characteristics, and step-by-step protocols for the application of this compound in metal ion detection.
Introduction: The Potential of this compound in Fluorescence Sensing
Quinoline derivatives are renowned for their intrinsic fluorescence, a property stemming from their rigid, bicyclic aromatic structure. The 8-hydroxyquinoline (8-HQ) scaffold is particularly notable for its excellent chelating ability with a wide range of metal ions. Upon chelation, the fluorescence of the 8-HQ moiety is often significantly enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response makes 8-HQ and its derivatives highly valuable as fluorescent probes for metal ion detection.
The incorporation of a methoxy (-OCH3) group at the 6-position of the quinoline ring in this compound is expected to influence its electronic and photophysical properties. This electron-donating group can potentially lead to a red-shift in the excitation and emission spectra and may enhance the fluorescence quantum yield, thereby improving its performance as a fluorescent sensor. These characteristics make this compound a promising candidate for various applications, including environmental monitoring of heavy metals and probing metal ion homeostasis in biological systems.
Physicochemical and Photophysical Properties
A thorough understanding of the fundamental properties of a fluorescent probe is critical for the successful design and execution of experiments. The key characteristics of this compound are summarized below.
| Property | Expected Range / Characteristic | Rationale and Significance |
| Appearance | White to off-white or light-tan crystalline powder. | Basic physical characterization. |
| Molecular Formula | C10H9NO2 | Confirms chemical identity. |
| Molecular Weight | 175.18 g/mol | Essential for preparing solutions of known concentration. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions. | Dictates solvent choice for stock solutions and experimental buffers. |
| Excitation Wavelength (λex) | Expected in the UVA range (~350-380 nm).[1][2] | The quinoline core is a UV absorber. The exact λex needs to be determined experimentally. |
| Emission Wavelength (λem) | Expected in the blue-green to green region (~450-520 nm) upon metal chelation.[1][3] | The emission is typically Stokes-shifted to a longer wavelength than the excitation. |
| Fluorescence Quantum Yield (ΦF) | Variable; expected to be low in the free ligand state and significantly enhanced upon metal chelation. | A high quantum yield of the metal complex is desirable for high sensitivity. |
| Solvatochromism | The emission wavelength may exhibit some sensitivity to solvent polarity.[4] | This property can be exploited for probing different microenvironments. |
Mechanism of Fluorescence Sensing
The primary mechanism by which this compound functions as a fluorescent probe for metal ions is through chelation-enhanced fluorescence (CHEF). In its free, unbound state, the fluorescence of the molecule is often quenched through processes like photoinduced electron transfer (PET) from the phenolic oxygen to the excited quinoline ring.
Upon binding to a metal ion, the lone pair of electrons on the phenolic oxygen and the nitrogen of the quinoline ring coordinate with the metal ion. This coordination forms a rigid, five-membered chelate ring, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. This rigidification of the molecular structure leads to a significant increase in fluorescence intensity.
Diagram 1: Proposed Metal Ion Sensing Mechanism of this compound
Caption: Chelation of a metal ion by this compound leads to a highly fluorescent complex.
Experimental Protocols
The following protocols provide a framework for characterizing this compound and applying it as a fluorescent probe for metal ion detection.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the optimal excitation and emission wavelengths of the this compound-metal complex.
Materials:
-
This compound
-
Spectroscopic grade Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solution of a target metal salt (e.g., 10 mM ZnCl2 in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution:
-
In a quartz cuvette, add 2 mL of the buffer solution.
-
Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM. Mix well.
-
Add an excess of the metal ion stock solution (e.g., to a final concentration of 100 µM) to ensure complete complexation. Mix and incubate for 5-10 minutes.
-
-
Determination of Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 500 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to find the wavelength of maximum excitation (λex).
-
-
Determination of Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to find the wavelength of maximum emission (λem).
-
Diagram 2: Workflow for Determining Photophysical Properties
Caption: Step-wise process for identifying optimal excitation and emission wavelengths.
Protocol 2: Fluorometric Titration for Metal Ion Detection
Objective: To quantify the concentration of a target metal ion and determine the detection limit.
Materials:
-
Stock solution of this compound (1 mM in DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Standard solution of the target metal ion (e.g., 100 µM ZnCl2 in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Instrument Setup: Set the fluorometer to the predetermined optimal excitation and emission wavelengths.
-
Preparation of Probe Solution: In a cuvette, prepare a 10 µM solution of this compound in the buffer solution (total volume, e.g., 2 mL).
-
Blank Measurement: Record the fluorescence intensity of the probe solution without any metal ion.
-
Titration:
-
Incrementally add small aliquots of the metal ion standard solution to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate for 1-2 minutes, and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the linear range of the calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[5]
-
Protocol 3: Selectivity and Interference Study
Objective: To assess the selectivity of this compound for the target metal ion in the presence of other potentially interfering ions.
Materials:
-
Solutions of this compound and the target metal ion as in Protocol 2.
-
Stock solutions of various other metal salts (e.g., Na+, K+, Ca2+, Mg2+, Fe3+, Cu2+, Ni2+) at a concentration significantly higher than the target ion (e.g., 10- to 100-fold excess).
Procedure:
-
Prepare two sets of solutions:
-
Set A (Interfering Ions Alone): To a 10 µM solution of the probe, add a high concentration of each interfering metal ion individually and record the fluorescence intensity.
-
Set B (Competition): To a 10 µM solution of the probe containing the target metal ion (at a concentration within the linear range), add a high concentration of each interfering metal ion and record the fluorescence intensity.
-
-
Analysis:
-
Compare the fluorescence response in the presence of interfering ions alone (Set A) to the response of the target ion.
-
Analyze the change in fluorescence intensity in the competition experiment (Set B). A significant change indicates interference.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Low probe concentration- Low quantum yield- Fluorescence quenching | - Increase probe concentration.- Ensure complete complexation with the metal ion.- Check for and eliminate potential quenchers in the sample. |
| High Background Fluorescence | - Impurities in the probe- Autofluorescence from the sample matrix | - Purify the this compound.- Run a sample blank (without the probe) to measure and subtract the background. |
| Poor Selectivity | - The probe binds to multiple metal ions. | - Adjust the pH of the buffer, as the binding affinity of 8-hydroxyquinolines to different metals can be pH-dependent.- Use a masking agent to selectively bind interfering ions. |
| Precipitation in Cuvette | - Low solubility of the probe or the metal complex in the aqueous buffer. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the buffer, ensuring it does not interfere with the assay.- Work at lower concentrations of the probe and metal ion. |
Conclusion
This compound is a promising fluorescent probe with the potential for high sensitivity and selectivity in metal ion detection. Its utility is grounded in the well-established chemistry of 8-hydroxyquinolines, with the 6-methoxy group providing a means to tune its photophysical properties. By following the detailed protocols outlined in this guide, researchers can effectively characterize and deploy this probe in a variety of applications, from environmental analysis to cellular imaging. As with any fluorescent probe, careful optimization of experimental conditions is paramount to achieving reliable and reproducible results.
References
-
ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
PubMed. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Retrieved from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for Metal Ion Determination in Samples. Retrieved from [Link]
-
MDPI. (2019). Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastewater. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemical microfluidics techniques for heavy metal ion detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from [Link]
-
MDPI. (2021). Electrospun Nanofibers and Electrochemical Techniques for the Detection of Heavy Metal Ions. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application of 6-Methoxyquinolin-8-ol in Heavy Metal Ion Detection: Application Notes and Protocols
Introduction: The Imperative for Sensitive Heavy Metal Ion Detection
Heavy metal contamination of environmental and biological systems represents a significant and persistent threat to ecological balance and human health. Ions of metals such as copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) are non-biodegradable and can accumulate in tissues, leading to a range of toxic effects. Consequently, the development of sensitive, selective, and rapid methods for the detection of these ions is a critical endeavor in environmental monitoring, clinical diagnostics, and drug development.
Among the various analytical tools available, fluorescent and colorimetric chemosensors have emerged as powerful platforms due to their operational simplicity, high sensitivity, and real-time response capabilities. The 8-hydroxyquinoline scaffold has been extensively explored for this purpose, owing to its inherent ability to form stable complexes with a wide array of metal ions.[1][2] This document provides detailed application notes and protocols for the use of a specific derivative, 6-Methoxyquinolin-8-ol, as a chemosensor for heavy metal ion detection. While much of the literature focuses on other substituted 8-hydroxyquinolines, the principles and methodologies described herein provide a robust framework for the application of this compound in this critical analytical field.
Principle of Detection: Chelation-Induced Photophysical Changes
The utility of this compound as a heavy metal ion sensor is rooted in its molecular structure, which features a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position. These two atoms form a bidentate chelation site that can coordinate with metal ions. This binding event alters the electronic and conformational properties of the molecule, leading to measurable changes in its photophysical characteristics.
Two primary mechanisms underpin the detection process:
-
Chelation-Enhanced Fluorescence (CHEF): In its unbound state, 8-hydroxyquinoline and its derivatives often exhibit weak fluorescence. This is due to processes such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway.[3][4] Upon chelation with a metal ion, this proton transfer is blocked, and the molecule is rendered more rigid. This rigidity restricts intramolecular vibrations and rotations, minimizing non-radiative energy loss and leading to a significant increase in fluorescence intensity. This "turn-on" response is a hallmark of a highly sensitive chemosensor.[5]
-
Fluorescence Quenching: In some instances, the coordination of this compound with a heavy metal ion can lead to a decrease in fluorescence intensity, or "turn-off" sensing. This can occur through several mechanisms, including photoinduced electron transfer (PET) from the excited fluorophore to the metal ion or the "heavy atom effect," where the proximity of a heavy metal ion enhances spin-orbit coupling and promotes intersystem crossing to the non-emissive triplet state.
-
Colorimetric Changes: The formation of a metal complex with this compound can also induce a shift in the molecule's UV-Vis absorption spectrum. This change in the absorption wavelength can result in a visible color change in the solution, enabling colorimetric detection.
The selectivity of this compound for specific metal ions is governed by factors such as the ionic radius, charge density, and preferred coordination geometry of the metal, as well as the solvent environment.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the detection of heavy metal ions. It is important to note that optimization of these protocols, including solvent systems, pH, and incubation times, will be necessary for specific applications and target analytes.
Protocol 1: General Procedure for Fluorescence-Based Heavy Metal Ion Detection
This protocol describes a fluorescence titration experiment to determine the response of this compound to a target heavy metal ion.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Stock solutions (e.g., 1 mM) of heavy metal salts (e.g., CuSO₄, ZnCl₂, Cd(NO₃)₂, Pb(NO₃)₂) in deionized water or an appropriate buffer.
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, or aqueous buffer systems).
-
Fluorometer with quartz cuvettes.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Heavy Metal Ion Working Solutions: Prepare a series of working standard solutions of the target heavy metal ion by diluting the stock solution.
3. Experimental Procedure:
-
In a clean quartz cuvette, place a fixed volume and concentration of the this compound solution (e.g., 10 µM in a final volume of 2 mL).
-
Record the initial fluorescence emission spectrum of the this compound solution. The excitation wavelength should be determined by first measuring the absorption spectrum and exciting at the absorption maximum (λmax).
-
Incrementally add small aliquots of the heavy metal standard solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion to generate a titration curve.
-
From the titration curve, determine the linear range of the sensor.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank (this compound solution without the metal ion) and S is the slope of the linear portion of the calibration curve.
Protocol 2: General Procedure for Colorimetric/UV-Vis-Based Heavy Metal Detection
This protocol outlines the use of UV-Vis spectroscopy to monitor the interaction between this compound and heavy metal ions.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Stock solutions (e.g., 1 mM) of heavy metal salts.
-
Spectroscopic grade solvents.
-
UV-Vis Spectrophotometer with quartz or glass cuvettes.
2. Preparation of Solutions:
-
Follow the same procedure as in Protocol 1 for preparing the this compound and heavy metal solutions.
3. Experimental Procedure:
-
In a cuvette, place a fixed volume and concentration of the this compound solution.
-
Record the initial UV-Vis absorption spectrum.
-
Add a specific concentration of the target heavy metal ion solution to the cuvette.
-
Mix thoroughly and allow for complexation to occur.
-
Record the UV-Vis absorption spectrum of the resulting solution.
-
For a titration experiment, incrementally add the metal ion solution and record the spectrum after each addition.
4. Data Analysis:
-
Observe any changes in the absorption maxima (λmax) and the appearance of new absorption bands.
-
For quantitative analysis, plot the absorbance at a specific wavelength against the concentration of the heavy metal ion to generate a calibration curve.
-
Calculate the LOD as described in Protocol 1.
Protocol 3: Selectivity Studies
To evaluate the selectivity of this compound for a specific heavy metal ion, its response to a panel of potentially interfering ions must be assessed.
1. Procedure:
-
Prepare solutions of this compound and the target heavy metal ion at a concentration that elicits a significant signal change.
-
Prepare solutions of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.) at the same or higher concentrations.
-
Measure the fluorescence or UV-Vis response of the this compound solution in the presence of the target metal ion.
-
Measure the response of the this compound solution in the presence of each of the interfering metal ions individually.
-
To test for competitive interference, measure the response of the this compound solution containing the target metal ion after the addition of each interfering metal ion.
2. Analysis:
-
Compare the signal changes to determine the selectivity of this compound for the target heavy metal. A highly selective sensor will show a significant response only to the target analyte.
Data Presentation
Due to the limited specific literature on the use of this compound for heavy metal sensing, a comprehensive quantitative data table is not available at this time. Most research has focused on the 8-hydroxyquinoline isomer. However, based on the principles of related compounds, the following table outlines the expected parameters that should be determined experimentally.
| Parameter | Description | Expected Range/Value |
| λabs (nm) | Wavelength of maximum absorbance | 250-400 |
| λem (nm) | Wavelength of maximum fluorescence emission | 400-600 |
| Quantum Yield (Φ) | Efficiency of fluorescence | Varies with metal ion |
| Binding Stoichiometry | Ratio of this compound to metal ion in the complex | Typically 1:1 or 2:1 |
| Binding Constant (Ka) | Affinity of the sensor for the metal ion | 10⁴ - 10⁸ M⁻¹ |
| Limit of Detection (LOD) | Lowest concentration of metal ion that can be reliably detected | nM to µM range |
| Linear Range | Concentration range over which the signal is proportional to the analyte concentration | Varies with metal ion |
Visualizations
Chelation of a Divalent Metal Ion by this compound
Caption: Chelation of a divalent metal ion by this compound.
Experimental Workflow for Fluorescence-Based Detection
Sources
Application Notes and Protocols for 6-Methoxyquinolin-8-ol Derivatives as Antibacterial Agents
Introduction: A Renewed Focus on the Quinoline Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Within this landscape, the quinoline scaffold has long been a cornerstone of antimicrobial drug discovery. This guide focuses on a specific, promising subclass: 6-methoxyquinolin-8-ol and its derivatives. These compounds merge the established antibacterial properties of the 8-hydroxyquinoline core with the modulatory effects of a methoxy group at the 6-position, offering a compelling avenue for the development of new antibacterial agents.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the mechanistic rationale, practical experimental protocols, and key data for utilizing these derivatives as effective antibacterial agents. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific rigor and reproducibility.
Mechanism of Action: A Dual-Pronged Attack
The antibacterial efficacy of this compound derivatives is believed to stem from a multi-faceted mechanism of action, primarily centered around the 8-hydroxyquinoline core's ability to chelate metal ions, which is further enhanced and modulated by the electronic properties of the 6-methoxy group.
The primary proposed mechanism involves the disruption of bacterial metal homeostasis.[1][2] 8-Hydroxyquinoline is a potent chelator of divalent and trivalent metal ions, such as Fe²⁺/³⁺, Zn²⁺, and Cu²⁺, which are essential cofactors for a multitude of bacterial enzymes involved in critical cellular processes, including respiration and DNA replication. By sequestering these vital metal ions, the this compound derivatives can effectively starve the bacteria of these essential nutrients, leading to a cascade of metabolic failures and ultimately, cell death.
Furthermore, the formation of lipophilic metal-quinoline complexes can facilitate the transport of these complexes across the bacterial cell membrane.[1] Once inside the cell, the complex can dissociate, leading to an intracellular influx of metal ions that can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, causing significant oxidative damage to proteins, lipids, and nucleic acids.[1]
The presence of the methoxy group at the C-8 position in some quinolone derivatives has been shown to confer an additional mechanism of action: the dual inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to the cessation of DNA synthesis and is a hallmark of the broader quinolone class of antibiotics. It is plausible that this compound derivatives may also exhibit this activity, providing a second, potent bactericidal pathway.
Below is a diagram illustrating the proposed dual mechanism of action:
Caption: Proposed dual mechanism of action for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of this compound from the commercially available 6-methoxy-8-nitroquinoline.
Step 1: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxy-8-aminoquinoline
-
Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent diazotization and hydroxylation. Tin(II) chloride in concentrated hydrochloric acid is a common and effective method for this reduction.
-
Materials:
-
6-Methoxy-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-8-nitroquinoline (1.0 eq) in concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (approx. 5 eq) portion-wise to the stirred solution. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a 50% NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-methoxy-8-aminoquinoline. The crude product can be purified by column chromatography if necessary.
-
Step 2: Conversion of 6-Methoxy-8-aminoquinoline to this compound via Diazotization
-
Rationale: The amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an acidic aqueous solution.
-
Materials:
-
6-Methoxy-8-aminoquinoline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Beakers, magnetic stirrer, thermometer.
-
-
Procedure:
-
Dissolve 6-methoxy-8-aminoquinoline (1.0 eq) in a dilute solution of sulfuric acid in a beaker, cooling the mixture in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature.
-
Slowly and carefully add the diazonium salt solution to a boiling solution of dilute sulfuric acid. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to boil the solution for 15-30 minutes to ensure complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Collect the solid product by filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Rationale: To determine the lowest concentration of the this compound derivative that inhibits the visible growth of a specific bacterium.
-
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the this compound derivative in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the antibacterial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Rationale: To evaluate the effect of the this compound derivatives on the viability of mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Sterile 96-well plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
-
Data Presentation: Antibacterial Efficacy
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative 8-hydroxyquinoline derivatives against common bacterial pathogens. It is important to note that the activity can vary significantly based on the specific substitutions on the quinoline ring.
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 8-Hydroxyquinoline | 16 - 32 | >128 | [1] |
| 5-Chloro-8-hydroxyquinoline | 4 - 8 | 32 - 64 | [3] |
| 5,7-Dichloro-8-hydroxyquinoline | 1 - 4 | 16 - 32 | [3] |
| 5-Nitro-8-hydroxyquinoline | 8 - 16 | 64 - 128 | [3] |
| PH176 (an 8-hydroxyquinoline derivative) | 16 (MIC₅₀) | Not Reported | [4][5] |
Note: Data for specific this compound derivatives is still emerging. The above data for related 8-hydroxyquinolines provides a baseline for expected activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of this compound derivatives as antibacterial agents.
Caption: A streamlined workflow for the development of antibacterial this compound derivatives.
References
-
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). National Institutes of Health. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). ResearchGate. [Link]
-
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021, November 15). ACS Publications. [Link]
-
8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Institutes of Health. [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health. [Link]
-
IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). Journal of Advance Research in Applied Science. [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025, August 6). PubMed. [Link]
- Method for synthetizing 6-methoxyquinoline. (n.d.).
-
The Minimum inhibitory concentration (MIC) of newly synthesized 8-hydroxyquinoline containing benzimidazole hybrids (6a-l) in μg/ml. (n.d.). ResearchGate. [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). ResearchGate. [Link]
-
IC50 values for different cell lines. (n.d.). ResearchGate. [Link]
-
A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008, November). PubMed. [Link]
- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (n.d.).
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022, April). PubMed. [Link]
-
Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023, October 8). MDPI. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
Sources
- 1. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The Central Role of the 6-Methoxyquinoline Scaffold in the Synthesis of 8-Aminoquinoline Antimalarials
Abstract
The 8-aminoquinoline scaffold, particularly featuring a methoxy group at the 6-position, is the cornerstone of a critical class of antimalarial drugs renowned for their unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, thereby preventing disease relapse. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of pivotal antimalarial compounds, such as Primaquine and Pamaquine, originating from precursors to the 6-methoxy-8-aminoquinoline core. We will dissect the key synthetic transformations, from the construction of the quinoline ring system via the Skraup reaction to the strategic attachment of the pharmacologically active side chain. Each protocol is presented with an emphasis on the underlying chemical principles and experimental causality, ensuring a reproducible and scalable methodology.
Part I: Synthesis of the Core Intermediate: 6-Methoxy-8-Aminoquinoline
The journey to synthesizing potent 8-aminoquinoline antimalarials begins with the construction of the foundational heterocyclic core. The most critical intermediate is 6-methoxy-8-aminoquinoline. Its synthesis is a two-step process: the formation of a nitro-substituted quinoline, followed by the reduction of the nitro group to the essential primary amine.
Protocol: Synthesis of 6-Methoxy-8-Nitroquinoline via Skraup Reaction
The Skraup reaction is a powerful and historic method for synthesizing quinolines. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. The acid catalyzes the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
Causality Behind Experimental Choices:
-
Starting Material: 3-nitro-4-aminoanisole is selected because it already contains the required methoxy group at the correct precursor position (position 4 of the aniline) and a nitro group that will become the future 8-amino group.
-
Glycerol/Sulfuric Acid: Concentrated sulfuric acid is a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.
-
Oxidizing Agent: Arsenic pentoxide is a traditional and effective oxidizing agent for the final aromatization step of the dihydroquinoline intermediate. The reaction can be exothermic and requires careful temperature control.[1]
Experimental Protocol:
This protocol is adapted from the robust procedure published in Organic Syntheses.[1]
-
Safety Precautions: This reaction is potentially vigorous and involves corrosive and toxic materials. It must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Apparatus Setup: In a 5-L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, prepare a homogeneous slurry by adding the reagents in the following order:
-
588 g (2.45 moles) of powdered arsenic pentoxide.
-
588 g (3.5 moles) of 3-nitro-4-aminoanisole.
-
1.2 kg (950 mL, 13 moles) of glycerol.
-
-
Acid Addition: With vigorous stirring, add 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Reaction Heating: Carefully heat the mixture in an oil bath. The internal temperature should be slowly raised to 105°C and maintained between 105-110°C for 2-3 hours to drive off water.
-
Cyclization & Oxidation: After the initial heating, continue to add 810 mL (1490 g, 15.2 moles) of concentrated sulfuric acid dropwise over 2.5–3.5 hours, ensuring the internal temperature is strictly maintained at 117–119°C.
-
Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for a final 3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to below 100°C and dilute it with 1.5 L of water.
-
Pour the diluted mixture into a large vessel containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring to neutralize the acid and precipitate the product.
-
Filter the crude solid product.
-
-
Purification:
-
Extract the crude product with hot chloroform.
-
Concentrate the chloroform extract until the product begins to crystallize.
-
Cool the solution to 5°C and collect the crystals by filtration.
-
Wash the crystals with cold methanol to remove impurities. The final product is 6-methoxy-8-nitroquinoline, obtained as light-tan crystals.
-
Protocol: Reduction to 6-Methoxy-8-Aminoquinoline
The nitro group is an excellent precursor to an amine. Its reduction is a standard and high-yielding transformation, "unlocking" the nucleophilic potential at the 8-position for subsequent side-chain alkylation.
Causality Behind Experimental Choices:
-
Reducing Agent: A common and effective method is the use of a metal in acidic solution, such as tin powder (Sn) in concentrated hydrochloric acid (HCl).[2] The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction. Catalytic hydrogenation over a palladium or platinum catalyst is an alternative clean method.
Experimental Protocol:
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-8-nitroquinoline (1.0 equiv).
-
Reagent Addition: Add ethanol as a solvent, followed by tin (Sn) powder (approx. 10 equiv).
-
Reaction Initiation: Slowly add concentrated HCl (12 M) to the stirred suspension. The reaction is exothermic and may require an ice bath for temperature control.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-methoxy-8-aminoquinoline, typically as a dark oil or solid.
-
Part II: Synthesis of 8-Aminoquinoline Antimalarials
With the core intermediate in hand, the final step involves attaching the characteristic diaminoalkane side chain. The nature of this side chain differentiates the classic 8-aminoquinoline drugs.
Protocol: Synthesis of Pamaquine
Pamaquine features a tertiary amine on its side chain. It is synthesized via a direct condensation reaction between 6-methoxy-8-aminoquinoline and a suitable alkyl halide.
Causality Behind Experimental Choices:
-
Reaction Type: This is a classic nucleophilic substitution (SN2) reaction. The primary amine at the 8-position of the quinoline is the nucleophile, and it attacks the electrophilic carbon atom bonded to the bromine in the side-chain reagent, displacing the bromide leaving group.[3]
Experimental Protocol:
-
Reagents: Combine 6-methoxy-8-aminoquinoline (1.0 equiv) and 1-diethylamino-4-bromopentane (1.1 equiv) in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with ether or ethyl acetate to remove any unreacted alkyl bromide.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product and precipitate it or allow for extraction.
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over Na₂SO₄, and concentrate to yield crude Pamaquine.
-
-
Purification: The crude product can be purified by column chromatography or by forming a salt (e.g., the naphthoate salt) and recrystallizing.
Protocol: Synthesis of Primaquine
Primaquine possesses a primary amine at the terminus of its side chain. A direct synthesis similar to Pamaquine is challenging because the primary amine on the side chain is also nucleophilic. Therefore, a protecting group strategy is employed.
Causality Behind Experimental Choices:
-
Protecting Group: The phthalimide group is an excellent choice for protecting a primary amine. It is robust enough to survive the condensation reaction conditions but can be cleanly removed afterward.[4] The synthesis proceeds in two key steps: condensation with the protected side chain, followed by deprotection.
-
Deprotection: Hydrazine hydrate is the classic reagent for removing a phthalimide group in a process known as the Ing-Manske procedure. It cleaves the amide bonds, releasing the desired primary amine and forming a stable phthalhydrazide precipitate.
Experimental Protocol:
-
Step A: Condensation:
-
In a reaction vessel, combine 6-methoxy-8-aminoquinoline (1.0 equiv) and N-(4-bromopentyl)phthalimide (1.0 equiv).[4]
-
Add a suitable solvent (e.g., ethanol) and a non-nucleophilic base (e.g., potassium carbonate) to act as an acid scavenger.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate. The resulting residue is the protected intermediate, 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline.
-
-
Step B: Deprotection (Hydrazinolysis):
-
Dissolve the crude intermediate from Step A in ethanol.
-
Add hydrazine hydrate (approx. 2-3 equiv) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture and filter to remove the precipitate.
-
Concentrate the filtrate to obtain crude Primaquine base.
-
-
Purification & Salt Formation:
-
Purify the Primaquine base using column chromatography.
-
For clinical use, the base is often converted to a more stable and water-soluble salt. This is achieved by dissolving the base in a suitable solvent and adding phosphoric acid to precipitate Primaquine diphosphate.[5]
-
Part III: Structure-Activity Relationship (SAR) and Mechanism
Understanding why the 6-methoxy-8-aminoquinoline scaffold is effective is crucial for the rational design of new antimalarials.
Key Structural Features for Antimalarial Activity
Decades of research have elucidated the critical roles of various substituents on the 8-aminoquinoline core.[6][7]
| Position/Feature | Substituent | Importance for Antimalarial Activity | Reference |
| Position 6 | Methoxy (-OCH₃) | Considered essential for optimal activity. Replacement with an ethoxy group reduces activity, while replacement with a methyl group leads to loss of activity. Halogen substitution increases toxicity. | [8][9] |
| Position 8 | Amino Linker (-NH-) | Serves as the crucial linker for the pharmacologically active side chain. | [6] |
| Side Chain | Pentyl Chain | The length of the alkyl chain is important for activity. | [8] |
| Terminal Amine | Primary (-NH₂) | A primary amine (as in Primaquine) generally confers maximum activity and lower toxicity compared to a tertiary amine. | [8] |
| Terminal Amine | Tertiary (-NR₂) | A tertiary amine (as in Pamaquine) results in decreased activity and increased toxicity relative to the primary amine analogue. | [8][10] |
Proposed Mechanism of Action
The precise mechanism of action for 8-aminoquinolines has not been definitively established and remains an area of active research.[6][11] However, a leading hypothesis is that these compounds act as prodrugs that are metabolically activated to redox-cycling intermediates. These intermediates generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce oxidative damage and interfere with the parasite's mitochondrial electron transport chain, ultimately leading to cell death.[9][12]
References
-
McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]
-
McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons. [Link]
-
National Center for Biotechnology Information. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Semantic Scholar. [Link]
-
Hussain, K. (2018). Anti-Malarial; 8-aminoquinolines. Slideshare. [Link]
-
Wikipedia. (n.d.). Pamaquine. Wikipedia. [Link]
-
Pharma Attitude. (2022). Anti Malarials drugs - Part 2 : Chemistry of Pamaquine, Amodiaquine, Mefloquine & Artimesinins. YouTube. [Link]
-
Hassan, M. (n.d.). 8 Aminoquinolines 1. Scribd. [Link]
-
Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]
-
Bhardwaj, A. (2022). Complete Chapter of Anti-malarial Drugs Part -2. Slideshare. [Link]
-
Pharmacy 180. (n.d.). 8-Amino quinolines. Pharmacy 180. [Link]
- Elderfield, R. C. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. U.S.
-
Drake, N. L., & Goldman, L. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(12), 2541–2543. [Link]
-
Cope, A. C., et al. (1947). Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chains. Journal of the American Chemical Society, 69(4), 940–945. [Link]
-
LaMontagne, M. P., & Blumbergs, P. (1981). Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics. Journal of Medicinal Chemistry, 24(5), 595–598. [Link]
-
LaMontagne, M. P., et al. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 32(8), 1728–1732. [Link]
-
Ganesan, S., & Khan, S. I. (2014). Synthesis of [13C6]primaquine. ResearchGate. [Link]
- Zhang, Y., et al. (2013). Method for preparing primaquine diphosphate.
-
Drake, N. L., & Teague, P. C. (1947). 6-methoxy-8-nitroquinoline. Organic Syntheses, 27, 57. [Link]
-
Inthasone, A., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules, 26(13), 4004. [Link]
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- 4. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
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- 6. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pharmacy180.com [pharmacy180.com]
Application Notes & Protocols for the Fluorescence Spectroscopy of 6-Methoxyquinolin-8-ol
Abstract
This document provides a comprehensive guide to the experimental setup and methodology for characterizing the fluorescence properties of 6-Methoxyquinolin-8-ol. As a member of the 8-hydroxyquinoline (8-HQ) family, this fluorophore's emission is highly sensitive to its local environment, including solvent polarity, pH, and the presence of metal ions. This guide offers a deep dive into the underlying photophysical principles, detailed step-by-step protocols for accurate spectral acquisition, and best practices for data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence spectroscopy for sample characterization, probe development, and interaction studies.
Introduction: The Unique Photophysics of this compound
This compound belongs to the versatile class of 8-hydroxyquinoline (8-HQ) fluorophores. The defining characteristic of this family is the nitrogen atom in the quinoline ring and the adjacent hydroxyl group, which form a bidentate chelation site.[1] The parent compound, 8-HQ, is typically weakly fluorescent in solution. This phenomenon is attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the nitrogen atom in the excited state.[2][3]
The true potential of 8-HQ derivatives is realized upon coordination with metal ions. Chelation with cations such as Zn²⁺ or Al³⁺ restricts the intramolecular rotation and inhibits the ESIPT process, leading to a significant enhancement of fluorescence intensity.[1][3] This "chelation-enhanced fluorescence" (CHEF) effect makes this compound a powerful candidate for developing fluorescent sensors for metal ions.[1]
The addition of a methoxy (-OCH₃) group at the 6-position, an electron-donating group, is expected to modulate the electronic properties of the quinoline ring, influencing the absorption and emission wavelengths. The fluorescence of these compounds is also highly dependent on the solvent environment, a phenomenon known as solvatochromism, where an increase in solvent polarity typically causes a shift of the emission maximum to longer wavelengths (a red-shift).[2][4]
This guide will walk the user through the necessary steps to reliably characterize these properties.
Foundational Principles & Experimental Considerations
Before proceeding to the protocol, it is crucial to understand the factors that govern the fluorescence of this compound.
Solvent Selection and Solubility
The choice of solvent is critical as it directly impacts the fluorescence quantum yield and spectral positions. Due to the hydrophobic nature of the quinoline core, this compound has low solubility in water but is soluble in organic solvents.[5][6]
-
Recommended Solvents: Methanol, Ethanol, Chloroform, and Dimethyl Sulfoxide (DMSO) are suitable choices.[5][7]
-
Rationale: Aprotic solvents like DMSO or chloroform can be used to establish baseline photophysics with minimal specific hydrogen-bonding interactions. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the hydroxyl and nitrogen moieties, influencing the ground and excited states. For studies involving metal ions, a solvent system that ensures the solubility of both the fluorophore and the metal salt is essential.
pH and Species in Solution
The fluorescence of 8-HQ derivatives is pH-dependent. The molecule can exist in cationic (protonated nitrogen), neutral, or anionic (deprotonated hydroxyl) forms, each with distinct photophysical properties. It is therefore imperative to control the pH of the solution using a suitable buffer system, especially in aqueous or protic environments.
The Inner Filter Effect
To ensure a linear relationship between concentration and fluorescence intensity, experiments must be conducted in optically dilute solutions. High concentrations (typically with an absorbance > 0.1 at the excitation wavelength) can lead to inner filter effects, where the excitation light is attenuated as it passes through the cuvette, and emitted light is reabsorbed by other fluorophore molecules. This results in non-linear data and artificially distorted emission spectra.[8]
Materials and Instrumentation
Reagents and Materials
-
This compound (Purity >98%)
-
Spectroscopy-grade solvents (e.g., Methanol, DMSO, Ethanol)
-
Fluorescence quantum yield standard (e.g., Fluorescein in 0.1 M NaOH or Rhodamine 6G in ethanol for green emission)[9][10]
-
Volumetric flasks (Class A)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Micropipettes
Instrumentation
-
Spectrofluorometer: An instrument capable of recording both excitation and emission spectra, equipped with a high-quality light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube, PMT).
-
UV-Vis Spectrophotometer: Required for measuring the absorbance of solutions to adjust concentrations and for quantum yield calculations.
Experimental Protocols
This section provides step-by-step methodologies for the comprehensive characterization of this compound.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate solution preparation is fundamental to reproducible results. Using a concentrated stock solution allows for precise dilution to the low concentrations required for fluorescence measurements, minimizing weighing errors.
-
Prepare a 1 mM Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in a Class A volumetric flask using the chosen solvent (e.g., DMSO or Methanol).
-
Store Properly: Store the stock solution in the dark (e.g., wrapped in aluminum foil) at 4°C to prevent photochemical degradation.
-
Prepare Working Solutions: On the day of the experiment, prepare a series of working solutions in the micromolar (µM) range (e.g., 1-10 µM) by diluting the stock solution with the same solvent.
| Solution | Concentration | Preparation from 1 mM Stock | Solvent |
| Stock | 1 mM | Weigh solid into volumetric flask | DMSO or Methanol |
| Working 1 | 1 µM | 10 µL of Stock in 10 mL final volume | Same as Stock |
| Working 2 | 5 µM | 50 µL of Stock in 10 mL final volume | Same as Stock |
| Working 3 | 10 µM | 100 µL of Stock in 10 mL final volume | Same as Stock |
Protocol 2: Determination of Excitation and Emission Spectra
Rationale: Identifying the optimal excitation (λex) and emission (λem) wavelengths is the first step in characterizing a fluorophore.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to a reasonable value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record its emission spectrum to identify any background signals or Raman scattering peaks.
-
Determine Emission Spectrum:
-
Using a 5 µM working solution, set the excitation monochromator to an estimated wavelength (e.g., 350 nm, based on related compounds).
-
Scan the emission monochromator over a broad range (e.g., 370 nm to 700 nm) to find the wavelength of maximum fluorescence intensity (λem).
-
-
Determine Excitation Spectrum:
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a range (e.g., 250 nm to 450 nm) to find the wavelength that produces the maximum fluorescence signal (λex). This spectrum should closely resemble the absorbance spectrum of the compound.[8]
-
-
Optimization: Repeat steps 3 and 4 using the newly found λex and λem to confirm the optimal spectral maxima.
Workflow for Spectral Characterization
Caption: Experimental workflow from solution preparation to advanced analysis.
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
Rationale: The quantum yield is a critical measure of a fluorophore's efficiency. The comparative method, using a well-characterized standard, is the most common and reliable approach.[10] This protocol is based on the method detailed by Williams et al.
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with this compound. For emission in the green region (expected for metal complexes), Fluorescein (ΦF = 0.95 in 0.1 M NaOH) is a suitable choice.[10]
-
Prepare Solutions: Prepare a series of solutions of both the standard and the sample in their respective recommended solvents, with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, accurately measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence:
-
Record the emission spectrum for each solution on the spectrofluorometer, using the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under the emission curve for each spectrum. Correct for the solvent background by subtracting the integrated intensity of a pure solvent blank.
-
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The plot should yield a straight line. The quantum yield of the unknown sample (Φunk) is calculated using the following equation:
Φunk = Φstd * (munk / mstd) * (n²unk / n²std)
Where:
-
Φstd is the quantum yield of the standard.
-
munk and mstd are the gradients of the plots for the unknown and standard, respectively.
-
nunk and nstd are the refractive indices of the respective solvents.
-
Logical Flow for Quantum Yield Calculation
Caption: Data processing pipeline for relative quantum yield determination.
Advanced Application: Metal Ion Sensing
As discussed, the fluorescence of this compound is expected to be highly sensitive to the presence of metal ions. A titration experiment can be performed to characterize this interaction.
-
Prepare Solutions: Prepare a 5 µM solution of this compound. Prepare a concentrated stock solution (e.g., 10 mM) of a metal salt (e.g., ZnCl₂ or AlCl₃) in the same solvent system.
-
Perform Titration:
-
Record the initial fluorescence spectrum of the this compound solution.
-
Make sequential additions of small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the emission spectrum.
-
-
Analyze Data: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This can be used to determine the binding stoichiometry and affinity constant of the interaction. A significant increase in fluorescence intensity upon metal ion addition is indicative of a chelation-enhanced fluorescence response.[3]
Conclusion
This application note provides a robust framework for the systematic characterization of this compound using fluorescence spectroscopy. By carefully controlling experimental variables such as solvent, concentration, and pH, researchers can obtain reliable and reproducible data. The protocols outlined herein for determining spectral characteristics, quantum yield, and sensitivity to metal ions will enable scientists to effectively harness the unique photophysical properties of this versatile fluorophore for a wide range of applications in chemical sensing and material science.
References
-
ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]
-
MDPI. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(11), 2949. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
PubMed Central. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Methoxy-8-amino-quinoline. Retrieved from [Link]
-
Ask This Paper. (1970). Environmental effects upon the fluorescence of 5- and 8-hydroxyquinoline. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]
-
ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (1994). Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media. Journal of Fluorescence. Retrieved from [Link]
-
IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Retrieved from [Link]
-
Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][4][11]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 28(23), 7808. Retrieved from [Link]
-
SciRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
-
NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Topic: Analytical Methods for the Quantification of 6-Methoxyquinolin-8-ol
An Application Note from the Office of the Senior Application Scientist
**Abstract
This comprehensive application note provides detailed protocols and validation principles for the quantitative analysis of 6-Methoxyquinolin-8-ol. Recognizing that established methods for this specific analyte are not widely published, the methodologies herein are expertly adapted from robust, validated procedures for structurally analogous quinoline derivatives, particularly 6-methoxy-8-aminoquinoline and other related compounds. This guide is designed for researchers, analytical chemists, and drug development professionals, offering a scientifically grounded framework for developing and validating reliable analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. A foundational overview of UV-Vis Spectrophotometry is also included for simpler, high-concentration assays. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices and is framed within the context of international regulatory standards, ensuring the generation of trustworthy and reproducible data.
Introduction and Scientific Rationale
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a derivative of this class, requires precise and accurate quantification for various applications, including purity assessment of bulk drug substance, content uniformity in finished products, and pharmacokinetic studies. The efficacy and safety of pharmaceutical products are directly linked to the reliability of the analytical methods used for their evaluation.
This guide provides a multi-tiered approach to the quantification of this compound. The choice of analytical technique is fundamentally driven by the intended purpose and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) offers an exceptional balance of specificity, precision, and robustness, making it the workhorse for quality control (QC) laboratories.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, rendering it the definitive choice for analyzing trace levels of the analyte in complex biological matrices like plasma or urine.
-
UV-Vis Spectrophotometry , while less specific, serves as a rapid and straightforward method for preliminary analysis or for quantifying the analyte in simple, pure solutions.
All methodologies presented are built upon the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1] This ensures that any method developed based on these protocols is "fit for purpose" and generates data of the highest integrity.[2][3]
Foundational Principles: Analytical Method Validation
Before implementing any quantitative method, it is imperative to validate its performance characteristics. Validation provides documented evidence that the procedure is suitable for its intended use.[4] The core parameters, as defined by ICH, form a self-validating system where each parameter interrogates a different aspect of the method's performance.[5]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
Application Notes and Protocols: Preparation of 6-Methoxyquinolin-8-ol Metal Complexes
Introduction
In the landscape of medicinal and coordination chemistry, quinoline derivatives represent a "privileged structure" due to their wide spectrum of biological activities and versatile chelating capabilities.[1][2][3] Among these, 6-methoxyquinolin-8-ol stands out as a potent bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form stable complexes with a variety of metal ions.[2][4] The resulting metalloquinolates have garnered significant interest for their potential applications in drug development, including anticancer, antimicrobial, antineurodegenerative, and anti-inflammatory therapies.[3][5]
The biological efficacy of these complexes is often attributed to their ability to restore metal homeostasis, which can be disrupted in various disease states.[3][6] The formation of a stable five-membered ring upon chelation is a key feature that influences the geometry and, consequently, the reactivity of the metal complex.[4] This guide provides a comprehensive overview of the synthesis and characterization of this compound and its metal complexes, offering detailed protocols and expert insights for researchers in drug discovery and coordination chemistry.
PART 1: Synthesis of the Ligand: this compound
The journey to forming the metal complexes begins with the synthesis of the ligand itself. A common and effective method for synthesizing the quinoline scaffold is the Skraup synthesis. This protocol outlines the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate that is subsequently reduced to 6-methoxyquinolin-8-amine and finally converted to the desired this compound.
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines, but it can be vigorous and requires careful control of reaction conditions.[7] This procedure is adapted from established literature methods.[7][8]
Core Principle: This reaction involves the cyclization of an aromatic amine (3-nitro-4-aminoanisole) with glycerol in the presence of an oxidizing agent (arsenic pentoxide) and a dehydrating agent (sulfuric acid).
Safety Precautions:
-
The Skraup reaction can be highly exothermic and may become violent if not properly controlled.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Have a safety shower and eyewash station readily accessible.[9][10]
-
Arsenic compounds are toxic. Handle with extreme care and dispose of waste according to institutional guidelines.
Materials and Reagents:
-
3-nitro-4-aminoanisole
-
Arsenic pentoxide (powdered)[7]
-
Glycerol (U.S.P. grade)[7]
-
Concentrated Sulfuric Acid (sp. gr. 1.84)[7]
-
Chloroform[7]
-
Decolorizing carbon[7]
-
Methanol[7]
-
Concentrated Ammonium Hydroxide (sp. gr. 0.9)[7]
-
Ice
Equipment:
-
5-L three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
500-mL dropping funnel
-
Thermometer
-
Heating mantle or oil bath
-
Water aspirator with a trap
-
Large Büchner funnel (24–30 cm)
Step-by-Step Procedure:
-
Reaction Setup: In the 5-L flask, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol in the order listed.[7]
-
Acid Addition: Fit the flask with a mechanical stirrer and a dropping funnel containing 315 mL of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.[7]
-
Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture to 105–110°C. Maintain this temperature until 235–285 g of water has been removed, which typically takes 2–3 hours.[7] Caution: If the temperature exceeds 110°C, cool the reaction immediately.
-
Reaction Completion: After dehydration, cool the mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight, preferably with stirring.[7]
-
Neutralization and Precipitation: Pour the diluted reaction mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[7]
-
Isolation of Crude Product: Filter the resulting thick slurry through a large Büchner funnel. Wash the precipitate with four 700-mL portions of water.[7]
-
Purification:
-
Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes.[7]
-
For further purification, boil the crude product with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.[7]
-
Filter the hot solution through a warm Büchner funnel. Concentrate the filtrate to 1.5–2.5 L to induce crystallization.[7]
-
Cool the solution to 5°C and collect the crystals. A second crop can be obtained by further concentrating the filtrate. The expected yield is 460–540 g (65–76%).[7]
-
Subsequent Steps to this compound
-
Reduction to 6-Methoxyquinolin-8-amine: The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The resulting 6-methoxyquinolin-8-amine is then converted to the target this compound. This involves a diazotization reaction with nitrous acid (generated in situ from sodium nitrite and an acid) followed by hydrolysis of the diazonium salt.
PART 2: Preparation of this compound Metal Complexes
The ability of this compound to act as a bidentate chelating agent allows for the formation of stable complexes with a wide range of metal ions.[4] The general procedure involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
Protocol 2: General Synthesis of this compound Metal(II) Complexes
Core Principle: The hydroxyl proton of this compound is acidic and can be removed by a base. The resulting anion then coordinates to a metal ion, forming a neutral complex. The stoichiometry of the complexes is typically [M(L)2(H2O)n], where M is a divalent metal ion and L is the deprotonated ligand.
Materials and Reagents:
-
This compound
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂·2H₂O)[12]
-
Ethanol or Methanol
-
Suitable base (e.g., sodium hydroxide, ammonia solution)
Equipment:
-
Round-bottomed flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent like ethanol (30 mL), with gentle heating if necessary.
-
Deprotonation: Add a stoichiometric amount of a suitable base (e.g., 2 mmol of NaOH in a small amount of water) to the ligand solution to deprotonate the hydroxyl group.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (20 mL).[4]
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complex formation. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.[4]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
Diagram: Generalized Chelation Workflow
Caption: A generalized workflow for the synthesis of this compound metal complexes.
PART 3: Characterization of the Metal Complexes
A suite of spectroscopic and analytical techniques is essential to confirm the formation of the desired metal complexes and to elucidate their structural and electronic properties.[13]
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry of the complex.[14] | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed complex formula. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand.[4][13] | A shift or disappearance of the O-H stretching vibration of the free ligand. Changes in the C=N and C-O stretching frequencies upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.[15] |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex and infer the coordination geometry.[4][13] | Shifts in the absorption bands of the ligand upon complexation. The appearance of new d-d transition bands for transition metal complexes, which are indicative of the coordination environment (e.g., octahedral, tetrahedral). |
| ¹H NMR Spectroscopy | To confirm the structure of the ligand and diamagnetic complexes. | The disappearance of the hydroxyl proton signal upon deprotonation and complexation. Shifts in the chemical shifts of the aromatic protons of the quinoline ring due to the coordination with the metal ion. |
| Molar Conductance Measurements | To determine the electrolytic nature of the complexes in solution.[12][14] | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that the counter-ions are not present as free ions.[14] |
| Magnetic Susceptibility Measurements | To determine the magnetic moment and infer the geometry of paramagnetic complexes.[12][14] | The measured magnetic moment can help in determining the number of unpaired electrons and distinguishing between different geometries (e.g., high-spin vs. low-spin octahedral). |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[13] | Weight loss at specific temperature ranges can correspond to the loss of water molecules, followed by the decomposition of the organic ligand. |
Diagram: Characterization Workflow
Caption: Workflow for the comprehensive characterization of metal complexes.
PART 4: Applications in Drug Development
The metal complexes of this compound and related 8-hydroxyquinoline derivatives have shown promise in several therapeutic areas. Their mechanism of action is often linked to their ability to chelate metal ions that are crucial for the function of certain enzymes or to induce oxidative stress in target cells.[2][3]
-
Anticancer Activity: Many 8-hydroxyquinoline metal complexes exhibit significant cytotoxicity against various cancer cell lines.[16] Their activity is often associated with the inhibition of enzymes like topoisomerase or the induction of apoptosis.
-
Antimicrobial Activity: The chelation of essential metal ions can disrupt microbial metabolism, making these complexes effective against a range of bacteria and fungi.[2] It has been observed that metal complexes often exhibit higher antimicrobial activity than the free ligand.
-
Antineurodegenerative Activity: Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[3] 8-Hydroxyquinoline derivatives can act as metal ionophores, restoring metal balance and reducing oxidative stress in the brain.[3]
Conclusion
The synthesis and characterization of this compound metal complexes offer a rich field of investigation for researchers in medicinal and coordination chemistry. The protocols and characterization strategies outlined in this guide provide a solid foundation for the preparation and analysis of these promising compounds. A thorough understanding of their synthesis and physicochemical properties is paramount for the rational design of new therapeutic agents with enhanced efficacy and selectivity.
References
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem. (n.d.).
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Harnessing 8-Hydroxyquinoline Scaffolds for Advanced OLEDs: A Technical Guide Featuring 6-Methoxyquinolin-8-ol
An Application Guide for Researchers
This document serves as a detailed application and protocol guide for researchers and scientists interested in the development of novel organic light-emitting diode (OLED) materials. We will explore the pivotal role of the 8-hydroxyquinoline chemical scaffold, using the well-established complex Tris(8-hydroxyquinolinato)aluminium(III) (Alq3) as a foundational example. The primary focus will be on the strategic use of functionalized ligands, specifically 6-Methoxyquinolin-8-ol, to synthesize new metal chelates for enhanced OLED performance. This guide provides the theoretical basis, synthesis protocols, and device fabrication workflows necessary to investigate such materials.
The 8-Hydroxyquinoline Ligand: A Cornerstone of OLED Materials
The 8-hydroxyquinoline core is a privileged scaffold in the field of organic electronics. Its bidentate chelating nature forms stable, fluorescent complexes with various metal ions, most notably aluminum (Al³⁺). The resulting complex, Alq3, has become a benchmark material in OLED technology, widely employed as a robust electron transport material and an efficient green emitter.[1][2]
The key attributes of these complexes include:
-
High Thermal and Morphological Stability: The rigid structure of the metal chelate provides high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for device longevity and resistance to Joule heating during operation.[3][4]
-
Excellent Electron Transport Properties: Materials like Alq3 possess suitable Lowest Unoccupied Molecular Orbital (LUMO) levels that facilitate the injection and transport of electrons from the cathode towards the emissive layer.[3][5][6]
-
Strong Fluorescence: The complexes exhibit high photoluminescence quantum yields in the solid state, making them effective emitters.[3]
Strategic Functionalization: The Role of this compound
While Alq3 is highly effective, modern OLED research focuses on tuning material properties to achieve different colors, higher efficiencies, and improved charge balance. This is accomplished by modifying the 8-hydroxyquinoline ligand.
The introduction of a methoxy (-OCH3) group at the 6-position, creating this compound, is a strategic chemical modification. As an electron-donating group, the methoxy substituent is expected to influence the electronic properties of the resulting metal complex in several ways:
-
Energy Level Tuning: The methoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the complex. This can alter the energy gap and potentially shift the emission wavelength, allowing for the creation of new colors.[7]
-
Improved Charge Injection/Transport: Adjusting the HOMO/LUMO levels can create a better energy alignment with adjacent layers in the OLED stack (e.g., the hole transport layer), reducing the energy barrier for charge injection and improving overall device efficiency.[4]
-
Modified Physical Properties: Substituents can influence the solubility of the material, which is particularly relevant for solution-processable OLEDs, and can affect the packing of molecules in the solid state, influencing charge mobility.[8]
Synthesis Protocol: Metal Chelate of this compound
This protocol provides a generalized method for synthesizing an aluminum complex of this compound, hereafter referred to as Al(6-MeO-q)3, based on established procedures for Alq3.[2] This serves as a template for creating new materials for evaluation.
Experimental Workflow for Al(6-MeO-q)3 Synthesis
Caption: A step-by-step workflow for the synthesis and purification of a metal quinolate complex.
Step-by-Step Methodology:
-
Preparation of Ligand Solution: Dissolve three molar equivalents of this compound in ethanol. Gentle heating may be required to ensure complete dissolution.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve one molar equivalent of a high-purity aluminum salt (e.g., AlCl₃) in ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring. Neutralize the mixture by adding an ethanolic potassium hydroxide (KOH) solution dropwise until a pH of ~7 is reached. A precipitate should begin to form.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain it with vigorous stirring for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[2]
-
Isolation: Allow the mixture to cool to room temperature. Collect the resulting precipitate by vacuum filtration or centrifugation.
-
Purification: Wash the collected solid sequentially with deionized water and ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 100°C) for at least 12 hours to remove residual solvent.
-
Final Purification (Optional): For high-purity electronic-grade material required for device fabrication, sublimation under high vacuum is the preferred final purification step.
Material Characterization Protocols
Before device fabrication, the synthesized Al(6-MeO-q)3 must be thoroughly characterized to understand its photophysical and electrochemical properties.
Photophysical & Electrochemical Properties
| Property | Symbol | Description | Typical Value (Alq3 Reference) | Experimental Value (Al(6-MeO-q)3) |
|---|---|---|---|---|
| Absorption Max | λabs | Wavelength of maximum UV-Vis absorption in solution. | ~390 nm | To be determined |
| Photoluminescence Max | λPL | Wavelength of maximum light emission in solid-state film. | ~515-525 nm[1] | To be determined |
| HOMO Energy Level | EHOMO | Highest Occupied Molecular Orbital energy, determined by CV. | ~ -5.7 eV | To be determined |
| LUMO Energy Level | ELUMO | Lowest Unoccupied Molecular Orbital energy, derived from HOMO and optical bandgap. | ~ -3.0 eV | To be determined |
| Glass Transition Temp. | Tg | Temperature at which the material transitions from a rigid to a rubbery state. | >100 °C[4] | To be determined |
| Decomposition Temp. | Td | Temperature at which the material begins to chemically degrade. | >400 °C[4] | To be determined |
Key Characterization Protocols:
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of the synthesized compound in a suitable solvent like dichloromethane.
-
Record the absorption spectrum to determine λabs and the absorption onset, which is used to calculate the optical bandgap.
-
-
Photoluminescence (PL) Spectroscopy:
-
Prepare a thin film of the material by spin-coating a solution onto a quartz substrate or by thermal evaporation.
-
Excite the film with a UV light source (e.g., at its λabs).
-
Record the emission spectrum to determine the peak emission wavelength (λPL) and the photoluminescence quantum yield (PLQY).
-
-
Cyclic Voltammetry (CV):
-
Dissolve the compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to measure the oxidation onset potential.
-
Calculate the HOMO energy level relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The LUMO level can then be estimated by subtracting the optical bandgap from the HOMO level.[9]
-
OLED Device Fabrication and Architecture
This section outlines a standard protocol for fabricating a multi-layer OLED using the newly synthesized Al(6-MeO-q)3 as the emissive and/or electron transport layer via vacuum thermal evaporation.[10][11]
Standard OLED Device Architecture
Caption: A typical layered structure of an OLED, showing the path of charge carriers leading to light emission.
Fabrication Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[12]
-
Clean the substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and finally isopropanol.[10]
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma immediately before loading into the deposition system to improve the work function of the ITO.
-
-
Hole Injection/Transport Layer Deposition (Solution Processing Option):
-
For the Hole Injection Layer (HIL), spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate.[12]
-
Anneal the substrate on a hotplate to remove residual water. This step is typically done in a controlled environment like a glove box.
-
-
Organic Layer Deposition (Vacuum Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): Evaporate a material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
-
Emissive Layer (EML): Evaporate Al(6-MeO-q)3 as the emissive material. Alternatively, co-evaporate a host material with a small percentage of a guest dopant.
-
Electron Transport Layer (ETL): Evaporate Al(6-MeO-q)3. If it was used as the EML, a different ETL might be chosen, or it can serve both functions. Tris(8-hydroxyquinoline)aluminum is a common ETL.[13]
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a thin Electron Injection Layer (EIL) like Lithium Fluoride (LiF) to lower the electron injection barrier.[3]
-
Follow immediately with the deposition of a metal cathode, typically Aluminum (Al).
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber inside a nitrogen-filled glove box.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by oxygen and moisture.[12]
-
Device Performance Characterization
Once fabricated, the OLEDs must be tested to evaluate their performance. This is done by applying a voltage across the device and measuring the resulting current and light output.
Key OLED Performance Metrics
| Metric | Symbol | Unit | Description |
|---|---|---|---|
| Turn-on Voltage | Von | Volts (V) | The voltage at which the device begins to emit a measurable amount of light (e.g., 1 cd/m²). |
| Luminance | L | candelas/m² (cd/m²) | The intensity of light emitted from the device per unit area. |
| Current Efficiency | ηC | candelas/Ampere (cd/A) | The ratio of the luminance to the current density. Measures how efficiently charge is converted to light. |
| Power Efficiency | ηP | lumens/Watt (lm/W) | The ratio of luminous flux to the input electrical power. A key metric for energy efficiency. |
| External Quantum Eff. | EQE | Percent (%) | The ratio of photons emitted from the device to the number of electrons injected.[9][10] |
| CIE Coordinates | (x, y) | unitless | The color of the emitted light on the 1931 CIE color space diagram. |
Testing Protocol:
-
Mount the encapsulated device onto a testing stage.
-
Use a source measure unit (SMU) to apply a forward bias voltage sweep.
-
Simultaneously, use a calibrated photodetector or spectroradiometer to measure the light output (luminance and emission spectrum).
-
Record the current-voltage-luminance (J-V-L) characteristics.
-
From the collected data, calculate the efficiency metrics (Current Efficiency, Power Efficiency, and EQE) and determine the CIE coordinates.
Conclusion
The 8-hydroxyquinoline scaffold remains a highly versatile and effective platform for the design of new materials for organic electronics. By employing strategic functionalization, such as the introduction of a methoxy group in this compound, researchers can systematically tune the optoelectronic properties of metal quinolate complexes. This allows for the development of novel materials with tailored energy levels, emission colors, and charge transport characteristics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and implementation of these next-generation materials, paving the way for more efficient and durable OLED displays and lighting solutions.
References
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IRIS - Synthesis of Heterocycles for OLED Applications. Available at: [Link]
-
ResearchGate - Chemical and photophysical properties of materials for OLEDs. Available at: [Link]
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MDPI - Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Available at: [Link]
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ResearchGate - OLED Manufacturing Equipment and Methods. Available at: [Link]
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ResearchGate - Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Available at: [Link]
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Semantic Scholar - Electron Transport Materials for Organic Light-Emitting Diodes. Available at: [Link]
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ResearchGate - Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications. Available at: [Link]
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Jurnal Elektronika dan Telekomunikasi - Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Available at: [Link]
-
OSTI.GOV - New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Available at: [Link]
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ResearchGate - Thermally Cross-Linkable Host Materials for Solution-Processed OLEDs: Synthesis, Characterization, and Optoelectronic Properties. Available at: [Link]
-
CORE - FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Available at: [Link]
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ResearchGate - What are the key requirements of a material to act as an electron transport layer in organic light emitting diode?. Available at: [Link]
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YouTube - Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone. Available at: [Link]
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ResearchGate - Improved performance in the aged electron-only devices based on tris-(8-hydroxyquinoline) aluminum thin film as electron transport layer for OLED applications. Available at: [Link]
-
MDPI - Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Available at: [Link]
-
YouTube - How Are OLEDs Made? - Chemistry For Everyone. Available at: [Link]
-
Noctiluca - Host Materials. Available at: [Link]
-
ResearchGate - Electroluminescence degradation study of tris-(8-hydroxyquinoline)aluminum-based organic light emitting diode and influence of light. Available at: [Link]
-
PMC - The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. Available at: [Link]
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Application Note & Protocols: 6-Methoxyquinolin-8-ol as a Versatile Scaffold for the Development of P-glycoprotein Inhibitors
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical mediator of multidrug resistance (MDR) in oncology, a significant obstacle to effective chemotherapy.[1] The overexpression of P-gp in cancer cells results in the active efflux of a broad spectrum of anticancer drugs, diminishing their intracellular concentration and therapeutic efficacy.[2] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to sensitize resistant tumors and improve patient outcomes. Quinoline scaffolds have emerged as a promising class of P-gp inhibitors.[3][4] This document provides a detailed guide on the use of 6-methoxyquinolin-8-ol, a privileged heterocyclic building block, for the synthesis and evaluation of novel P-gp inhibitors. We present a representative synthetic protocol, in-depth methodologies for key biological assays, and insights into the structure-activity relationships that govern the interaction of quinoline derivatives with P-gp.
Introduction: The Challenge of P-glycoprotein in Drug Development
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump with broad substrate specificity.[5][6][7] In normal physiology, P-gp is expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, liver, and kidneys, where it plays a protective role by extruding xenobiotics and toxins.[6] However, in the context of cancer, its overexpression is a primary mechanism of MDR, rendering chemotherapy ineffective.[5][8]
The clinical challenge posed by P-gp has driven extensive research into inhibitors that can be co-administered with chemotherapeutic agents to restore their efficacy. Several chemical classes, including quinolines, have been identified as P-gp inhibitors.[2] The quinoline core, a bicyclic aromatic heterocycle, offers a rigid and tunable scaffold for designing molecules that can effectively interact with the complex binding pocket of P-gp.
This compound stands out as an ideal starting point for inhibitor design. Its key features include:
-
The Quinoline Core: Provides a foundational structure known to interact with P-gp.
-
The 8-Hydroxyl Group: A reactive handle for introducing diverse side chains to probe the P-gp binding site and optimize physicochemical properties.
-
The 6-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline system and may contribute to binding interactions, a feature observed in many potent P-gp modulators.[9]
This guide will walk researchers through the process of leveraging this building block to create and validate new P-gp inhibitors.
Synthetic Strategy: A Representative Protocol
The hydroxyl group at the 8-position of this compound is the most convenient point for chemical modification. A common and robust method for derivatization is the Williamson ether synthesis, which allows for the introduction of a wide variety of alkyl or aryl-alkyl side chains. These chains are critical for modulating properties like lipophilicity and introducing basic nitrogen atoms, which are often key features for potent P-gp inhibition.[10]
Protocol 2.1: Synthesis of a Representative Ether-Linked Derivative
This protocol describes the synthesis of a hypothetical derivative, 8-((3-(diethylamino)propyl)oxy)-6-methoxyquinoline , to illustrate the methodology.
Reaction Scheme:
Materials:
-
This compound
-
1-Chloro-3-(diethylamino)propane hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (3.0 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylating Agent Addition: Add 1-chloro-3-(diethylamino)propane hydrochloride (1.2 eq) to the stirring mixture. Rationale: The hydrochloride salt is often more stable; the K₂CO₃ will neutralize the HCl and the phenolic proton.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Rationale: Washing removes residual DMF and acidic impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: Protocols for P-gp Inhibition
Once a library of this compound derivatives is synthesized, it is essential to evaluate their ability to inhibit P-gp. The following are standard, robust protocols for this purpose.
Protocol 3.1: Rhodamine 123 Efflux Assay (Functional Assessment)
This is a widely used fluorescence-based assay to measure the functional activity of P-gp.[8] Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp. In P-gp overexpressing cells, Rh123 is actively pumped out, leading to low intracellular fluorescence. An effective inhibitor will block this efflux, causing Rh123 to accumulate inside the cells, resulting in a measurable increase in fluorescence.[5][6]
Materials:
-
Cell Lines: A P-gp overexpressing cell line (e.g., MDCK-MDR1, K562/ADR, MCF7/ADR) and the corresponding parental cell line as a negative control.[5]
-
Test Compounds: Synthesized this compound derivatives.
-
Positive Control: Verapamil or Cyclosporin A (known P-gp inhibitors).[11][12]
-
Fluorescent Substrate: Rhodamine 123 (Rh123).
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: 96-well black, clear-bottom cell culture plates; fluorescence plate reader or flow cytometer.
Step-by-Step Procedure (Plate Reader Method):
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere and form a monolayer for 24-48 hours.
-
Compound Preparation: Prepare stock solutions of test compounds and Verapamil in DMSO. Create serial dilutions in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[6]
-
Pre-incubation with Inhibitors: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add 100 µL of the medium containing the various concentrations of your test compounds, positive control, or vehicle control (DMSO in medium). d. Incubate for 30-60 minutes at 37°C. Rationale: This allows the inhibitors to enter the cells and begin interacting with P-gp.
-
Rhodamine 123 Loading: a. Add 100 µL of medium containing Rh123 (final concentration typically 1-5 µM) to each well.[5] b. Incubate for 60-90 minutes at 37°C, protected from light.
-
Washing and Measurement: a. Aspirate the loading solution. b. Wash the cell monolayer twice with 200 µL of ice-cold PBS per well. Rationale: The cold PBS minimizes passive diffusion and P-gp activity during the wash steps. c. Add 100 µL of PBS or cell lysis buffer to each well. d. Measure the intracellular fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~525 nm).[13]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3.2: P-gp ATPase Activity Assay (Mechanistic Assessment)
P-gp utilizes energy from ATP hydrolysis to transport substrates. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. Transported substrates typically stimulate activity, while potent inhibitors may block it.[14] This assay measures the amount of inorganic phosphate (Pi) released from ATP, providing mechanistic insight into the compound's interaction with the transporter.
Materials:
-
P-gp Membranes: Purified membrane vesicles from cells overexpressing human P-gp (commercially available).[15]
-
Test Compounds & Controls: Synthesized derivatives, Verapamil (stimulator/substrate), and Sodium Orthovanadate (Na₃VO₄, a general ATPase inhibitor).
-
Reagents: Assay buffer, MgATP, reagents for phosphate detection (e.g., malachite green).
-
Equipment: 96-well plates, spectrophotometer.
Step-by-Step Procedure:
-
Prepare Reagents: Prepare serial dilutions of your test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Basal Activity: P-gp membranes + buffer.
-
Test Compound Effect: P-gp membranes + test compound at various concentrations.
-
Stimulated Activity (Control): P-gp membranes + a known stimulator like Verapamil.
-
Inhibition of Stimulated Activity: P-gp membranes + Verapamil + test compound.
-
Vanadate Control: P-gp membranes + Na₃VO₄. Rationale: P-gp activity is defined as the vanadate-sensitive portion of total ATP hydrolysis, which corrects for background activity from other ATPases in the membrane prep.
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 10 minutes. Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate at 37°C for 20-40 minutes to allow ATP hydrolysis.
-
Stop Reaction & Detect Phosphate: Stop the reaction and add the colorimetric reagent (e.g., malachite green) to detect the liberated inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity for each condition. Plot the activity versus test compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase function.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR). By comparing the IC₅₀ values of different derivatives, researchers can identify the structural features crucial for potent P-gp inhibition.
Table 1: Key SAR Insights for Quinoline-Based P-gp Inhibitors
| Structural Feature | Observation | Rationale / Implication[7][10] |
| Lipophilicity (C log P) | Higher lipophilicity often correlates with increased inhibitory activity, up to a certain point. | Facilitates partitioning into the cell membrane and interaction with the hydrophobic binding domains of P-gp. |
| Basic Tertiary Nitrogen | The presence of a basic tertiary nitrogen atom in the side chain is a common feature of potent inhibitors. | Can form key hydrogen bonds or ionic interactions with acidic amino acid residues (e.g., glutamic acid, aspartic acid) in the P-gp binding pocket. |
| Side Chain Length/Flexibility | An optimal chain length (e.g., 3-5 atoms) connecting the quinoline core to a terminal group is often observed. | Allows the molecule to span different interaction points within the large, flexible P-gp binding site. |
| Hydrogen Bond Acceptors | Methoxy groups and ether linkages can act as H-bond acceptors. | These groups can interact with H-bond donor residues like glutamine or tyrosine, contributing to binding affinity. |
| Aromatic Systems | The quinoline core itself and any additional aromatic rings can engage in π-π stacking interactions. | Stacking with aromatic residues such as phenylalanine or tyrosine can significantly enhance binding affinity. |
By synthesizing derivatives of this compound with varying side chains (e.g., different lengths, basicities, and terminal groups), researchers can use the data from the biological assays to build a robust SAR model and optimize the scaffold for maximum P-gp inhibitory potency.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel P-gp inhibitors. Its inherent structural features, combined with the ease of derivatization at the 8-position, provide a powerful platform for medicinal chemists. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can systematically explore the chemical space around this scaffold. The resulting data will not only identify potent lead compounds for overcoming multidrug resistance in cancer but also contribute to a deeper understanding of the molecular interactions that govern P-gp inhibition.
References
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Application Notes & Protocols: A Guide to the Strategic Derivatization of 6-Methoxyquinolin-8-ol for Biological Screening
Abstract
The 6-methoxyquinolin-8-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its inherent features—a metal-chelating 8-hydroxyl group, a methoxy substituent influencing electronic properties, and a heterocyclic quinoline core—make it an ideal starting point for the generation of diverse molecular libraries for biological screening. This guide provides a comprehensive overview of key synthetic strategies and detailed protocols for the derivatization of this compound. We will explore methodologies for modification at the 8-hydroxyl group, electrophilic substitution on the quinoline ring, and the introduction of diverse functionalities through aminomethylation, offering researchers a robust toolkit for creating novel analogs with therapeutic potential.
Introduction: The Rationale for Derivatizing this compound
The quinoline ring system is a cornerstone of many synthetic pharmaceuticals and natural products, exhibiting a vast range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The specific scaffold, this compound, is of particular interest due to the interplay of its functional groups. The 8-hydroxyl group, in conjunction with the quinoline nitrogen, acts as a potent bidentate chelator for metal ions, a mechanism implicated in the biological activity of many quinoline-based drugs[1][3]. The methoxy group at the 6-position modulates the electronic environment of the aromatic system, influencing its reactivity and interaction with biological targets[4].
Systematic derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR), a critical process in drug discovery. By modifying specific positions on the molecule, researchers can fine-tune its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to enhance potency, selectivity, and pharmacokinetic properties[3][5]. This document outlines a strategic approach to building a library of this compound derivatives, focusing on reactions that are reliable, versatile, and amenable to library synthesis.
Strategic Overview for Library Synthesis
A successful library synthesis campaign begins with a clear strategy. For this compound, we propose a multi-pronged approach targeting three key regions of the molecule for modification. This "scaffold decoration" strategy allows for the systematic exploration of chemical space around the core structure[6][7].
Diagram 1: Strategic Derivatization of this compound
Caption: A multi-pronged strategy for generating a diverse library of this compound derivatives.
Derivatization of the 8-Hydroxyl Group
The phenolic hydroxyl group at the 8-position is a prime target for modification, allowing for the introduction of a wide variety of functionalities that can modulate the compound's hydrogen-bonding capacity, lipophilicity, and metal-chelating properties.
O-Alkylation (Ether Synthesis)
The formation of ethers at the 8-position can significantly increase the lipophilicity of the molecule and probe the importance of the hydroxyl group as a hydrogen bond donor. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 1: General Procedure for O-Alkylation
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with extreme caution) to the solution and stir at room temperature for 30-60 minutes to form the corresponding phenoxide.
-
Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent Type | Example | Expected Outcome |
| Simple Alkyl Halide | Iodomethane | 6,8-Dimethoxyquinoline |
| Functionalized Halide | 2-Bromoethanol | 2-((6-Methoxyquinolin-8-yl)oxy)ethan-1-ol |
| Benzyl Halide | Benzyl bromide | 8-(Benzyloxy)-6-methoxyquinoline |
Esterification
Esterification of the 8-hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo, making it a potential pro-drug strategy. The Fischer esterification or acylation with acyl chlorides are common methods.[8][9]
Protocol 2: Acylation with Acyl Chlorides
-
Dissolution: Dissolve this compound (1 equivalent) in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or pyridine to the solution.
-
Acylation: Cool the mixture in an ice bath (0 °C) and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Acyl Chloride | Expected Product |
| Acetyl chloride | 6-Methoxyquinolin-8-yl acetate |
| Benzoyl chloride | 6-Methoxyquinolin-8-yl benzoate |
| 4-Nitrobenzoyl chloride | 6-Methoxyquinolin-8-yl 4-nitrobenzoate |
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo electrophilic aromatic substitution, primarily at the C5 and C7 positions, which are activated by the electron-donating nature of the hydroxyl and methoxy groups.[10][11]
Diagram 2: Workflow for Electrophilic Aromatic Substitution and Subsequent Cross-Coupling
Caption: A two-step strategy to introduce aryl groups at the 5-position of the scaffold.
Halogenation
Introducing a halogen atom (Br or Cl) onto the quinoline ring provides a synthetic handle for further diversification through cross-coupling reactions.
Protocol 3: Bromination at the 5-Position
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Brominating Agent: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. Neutralize with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization to obtain 5-bromo-6-methoxyquinolin-8-ol.
Suzuki Cross-Coupling
With a halogenated precursor in hand, palladium-catalyzed Suzuki cross-coupling can be employed to introduce a wide array of aryl and heteroaryl groups, significantly expanding the chemical diversity of the library.[12]
Protocol 4: Suzuki Coupling of 5-Bromo-6-methoxyquinolin-8-ol
-
Reaction Setup: In a reaction vessel, combine 5-bromo-6-methoxyquinolin-8-ol (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Solvent: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio) or dioxane and water.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-methoxyquinolin-8-ol derivative.
Aminomethylation via the Mannich Reaction
The Mannich reaction is a powerful one-pot, three-component reaction that introduces an aminomethyl group onto an acidic proton of a substrate. For 8-hydroxyquinolines, this reaction proceeds regioselectively at the C7 position.[13][14][15] This allows for the introduction of a diverse range of primary and secondary amines, which can modulate the basicity, polarity, and biological activity of the final compounds.[3][5]
Protocol 5: Mannich Reaction on this compound
-
Reagent Preparation: In a flask, mix this compound (1 equivalent) with the desired amine (primary or secondary, 1.1 equivalents) in ethanol.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 3-6 hours. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture. If a solid has formed, collect it by filtration, wash with cold ethanol, and dry.
-
Work-up and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., DCM) and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.
| Amine | Expected Product |
| Diethylamine | 7-((Diethylamino)methyl)-6-methoxyquinolin-8-ol |
| Piperidine | 6-Methoxy-7-(piperidin-1-ylmethyl)quinolin-8-ol |
| Aniline | 7-(Anilinomethyl)-6-methoxyquinolin-8-ol |
Characterization of Derivatives
The structural integrity of all newly synthesized derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds, including the position and nature of the new substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds before they are submitted for biological screening. A purity of >95% is generally required.
Conclusion
The synthetic methodologies and detailed protocols presented in this guide provide a comprehensive framework for the creation of a diverse library of this compound derivatives. By systematically modifying the 8-hydroxyl group, the aromatic core, and introducing aminomethyl functionalities, researchers can effectively explore the structure-activity landscape of this privileged scaffold. The strategic application of these techniques will undoubtedly facilitate the discovery of novel quinoline-based compounds with significant potential for various therapeutic applications.
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Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
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Palkó, R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]
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Gąsiorowska, J., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6649. [Link]
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Palkó, R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]
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Palkó, R., et al. (2022). Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed. [Link]
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Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed. [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20708. [Link]
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Kumar, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry, 14(1), 33. [Link]
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Liao, H. W., et al. (2024). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Analytica Chimica Acta, 1292, 343559. [Link]
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Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
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Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
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Liao, H. W., et al. (2025). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. PubMed. [Link]
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It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. [Link]
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Al-Salahi, R., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]
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Olsson, R., et al. (2019). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 9(10), 9034–9040. [Link]
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Lapek, J. D., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 91(15), 9879–9886. [Link]
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Al-Qaisi, Z. A., et al. (2023). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. [Link]
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Christensen, S. B., et al. (2018). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1495. [Link]
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The Architect's Guide to Fluorescent Chemosensors: Leveraging the Potential of 6-Methoxyquinolin-8-ol
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of 6-Methoxyquinolin-8-ol as a versatile scaffold for the design and synthesis of novel fluorescent chemosensors. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, strategic design considerations, and practical applications, empowering you to not only replicate but also innovate in the field of fluorescent sensing.
Section 1: The Foundation - Understanding this compound
This compound is a derivative of 8-hydroxyquinoline, a privileged heterocyclic structure renowned for its coordination chemistry and inherent fluorescence. The introduction of a methoxy group at the 6-position subtly modulates the electronic and photophysical properties of the quinoline core, making it an attractive starting point for the development of chemosensors with tailored specificities and enhanced performance.
The 8-hydroxyquinoline moiety serves as an excellent chelating agent for a variety of metal ions, and its fluorescence is often sensitive to changes in its local environment, such as pH and polarity. This inherent sensitivity is the cornerstone of its application in chemosensor design.
Section 2: Design Principles of this compound Based Chemosensors
The development of a successful fluorescent chemosensor hinges on the rational integration of a fluorophore, a recognition site (receptor), and a signaling mechanism that translates the binding event into a measurable optical response. In the context of this compound, the quinoline ring system acts as the fluorophore, and the 8-hydroxyl group, in concert with the quinoline nitrogen, forms a natural bidentate chelation site for analytes.
Key sensing mechanisms that can be engineered into this compound based chemosensors include:
-
Photoinduced Electron Transfer (PET): A "turn-on" fluorescence mechanism where the binding of an analyte to the receptor modulates the energy levels of a quencher, inhibiting the non-radiative deactivation of the fluorophore's excited state.
-
Intramolecular Charge Transfer (ICT): Changes in the electron-donating or -withdrawing nature of substituents upon analyte binding can alter the ICT character of the excited state, leading to a shift in the emission wavelength.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyl group can participate in ESIPT, and the binding of an analyte can disrupt this process, leading to a significant change in the fluorescence signal. This is particularly relevant for sensing species that can interact with the hydroxyl proton.[1]
Caption: Principal signaling mechanisms in this compound chemosensors.
Section 3: Synthesis Protocols
A robust and reproducible synthesis is the bedrock of any chemosensor development project. The following protocols outline the multi-step synthesis of this compound, starting from commercially available precursors.
Protocol 3.1: Synthesis of 6-Methoxy-8-nitroquinoline
This procedure is adapted from the well-established Skraup synthesis, a classic method for quinoline synthesis.[2]
Materials:
-
3-Nitro-4-aminoanisole
-
Glycerol
-
Arsenic pentoxide (Caution: Highly toxic)
-
Concentrated sulfuric acid
-
Ammonium hydroxide
-
Chloroform
-
Methanol
-
Decolorizing carbon
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of arsenic oxide and 3-nitro-4-aminoanisole in glycerol.
-
Slowly add concentrated sulfuric acid to the stirred mixture. The temperature will rise spontaneously.
-
After the addition is complete, heat the reaction mixture to 120-125°C for several hours.
-
Cool the reaction mixture and dilute it with water.
-
Neutralize the mixture with concentrated ammonium hydroxide, which will precipitate the crude product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system, such as chloroform/methanol, using decolorizing carbon to remove colored impurities.
Protocol 3.2: Synthesis of 6-Methoxy-8-aminoquinoline
This step involves the reduction of the nitro group to an amine.
Materials:
-
6-Methoxy-8-nitroquinoline
-
Iron powder or Tin(II) chloride
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
Suspend 6-methoxy-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Add iron powder or tin(II) chloride portion-wise to the heated mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the product.
-
Filter the product, wash with water, and dry. Recrystallize from ethanol if necessary.
Protocol 3.3: Synthesis of this compound
This final step utilizes a diazotization-hydrolysis reaction, a standard method for converting an aromatic amine to a hydroxyl group.
Materials:
-
6-Methoxy-8-aminoquinoline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Water
Procedure:
-
Dissolve 6-methoxy-8-aminoquinoline in dilute sulfuric acid, cooling the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid. The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.
-
Filter the product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Caption: Synthetic pathway to this compound.
Section 4: Spectroscopic Characterization and Photophysical Properties
A thorough understanding of the photophysical properties of this compound is paramount for designing and interpreting sensing experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
The absorption and emission spectra of this compound should be recorded in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, acetonitrile, and water) to assess its solvatochromic behavior. Based on data for the closely related 6-methoxyquinoline, a red shift in the fluorescence emission maximum is expected with increasing solvent polarity. The parent 8-hydroxyquinoline exhibits dual fluorescence in some solvents, which may also be a characteristic of its 6-methoxy derivative.
Table 1: Expected Photophysical Properties of this compound (Estimated based on related compounds)
| Property | Expected Range/Behavior | Rationale/Comparison |
| Absorption Maxima (λabs) | 320 - 360 nm | Similar to 8-hydroxyquinoline and 6-methoxyquinoline. |
| Emission Maxima (λem) | 400 - 500 nm | Highly solvent-dependent; potential for dual emission. 6-methoxyquinoline shows emission bands around 355 nm and 430 nm. |
| Stokes Shift | 80 - 140 nm | Typical for quinoline-based fluorophores. |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on solvent and pH. Can be determined using a standard like quinine sulfate. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Biexponential decay may be observed, indicating multiple excited species or conformers. |
Protocol 4.1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the efficiency of a fluorophore. It can be determined using a comparative method with a well-characterized standard.
Materials:
-
This compound
-
Quinine sulfate (quantum yield standard, ΦF = 0.54 in 0.5 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvents
Procedure:
-
Prepare a stock solution of the standard (quinine sulfate in 0.5 M H₂SO₄) and the sample (this compound in the solvent of interest).
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample using the following equation:
ΦF(sample) = ΦF(standard) × (Slopesample / Slopestandard) × (η2sample / η2standard)
where η is the refractive index of the solvent.
Section 5: Application Protocols for Analyte Detection
The true utility of this compound lies in its application as a chemosensor. The following protocols provide a framework for evaluating its sensing capabilities for metal ions and pH.
Protocol 5.1: Screening for Metal Ion Selectivity
This protocol allows for a rapid assessment of the sensor's response to a panel of different metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, etc.) in a suitable solvent (e.g., water or ethanol)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of this compound (e.g., 10 µM) in the buffer.
-
Record the initial fluorescence spectrum.
-
Add an excess (e.g., 10 equivalents) of each metal ion to separate solutions of the sensor.
-
Record the fluorescence spectrum after each addition.
-
Compare the changes in fluorescence intensity or wavelength to identify selective responses.
Protocol 5.2: Fluorescence Titration for Binding Constant Determination
Once a selective response to a particular metal ion is identified, a fluorescence titration can be performed to determine the binding constant (Ka) and stoichiometry of the complex.
Procedure:
-
Prepare a solution of this compound (e.g., 10 µM) in the buffer.
-
Incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm). The Benesi-Hildebrand equation can be used for a preliminary estimation of the binding constant for a 1:1 complex.
Protocol 5.3: Determination of the Limit of Detection (LOD)
The limit of detection is a crucial metric for evaluating the sensitivity of a chemosensor.
Procedure:
-
Measure the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with the target analyte at low concentrations.
-
Plot the fluorescence intensity versus the analyte concentration and determine the slope (m) of the linear portion of the curve.
-
Calculate the LOD using the formula: LOD = 3σ / m.
Protocol 5.4: Evaluation of pH-Dependent Fluorescence
The fluorescence of this compound is likely to be pH-sensitive due to the protonation/deprotonation of the hydroxyl group and the quinoline nitrogen.
Materials:
-
Stock solution of this compound
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions of this compound at a constant concentration in each of the different pH buffers.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum versus the pH to generate a pH titration curve.
-
The pKa of the sensor in the excited state can be determined from the inflection point of the titration curve.
Caption: Workflow for evaluating the sensing applications of this compound.
Section 6: Conclusion and Future Outlook
This compound represents a highly adaptable and promising platform for the creation of novel fluorescent chemosensors. Its straightforward synthesis, coupled with the rich photophysical properties inherent to the 8-hydroxyquinoline scaffold, provides a fertile ground for the development of sensors for a wide array of analytes, including biologically and environmentally important metal ions and pH. The principles and protocols detailed in this guide are intended to serve as a robust starting point for researchers to not only utilize this versatile molecule but also to inspire the design of the next generation of advanced fluorescent sensing technologies. The strategic modification of the this compound core, through the introduction of different functional groups, opens up a vast chemical space for the development of chemosensors with enhanced selectivity, sensitivity, and functionality for applications in diagnostics, environmental monitoring, and cellular imaging.
References
- Naik, L.R., et al. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Indian Journal of Pure & Applied Physics, 43, 577-583.
-
Meeusen, J., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-73. [Link]
-
Pei, Y., et al. (2020). Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117956. [Link]
-
Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
-
Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. [Link]
-
Green, M. B. (1950). The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs. Journal of the American Chemical Society, 72(8), 3843-3844. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 759-765. [Link]
-
Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). [Link]
-
Poizat, O., et al. (1993). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry, 97(44), 11475-11483. [Link]
-
PubChem. 6-Methoxy-8-quinolinamine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Methoxyquinolin-8-ol Synthesis
Welcome to the technical support center for the synthesis of 6-methoxyquinolin-8-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The synthesis is typically a three-step process starting from the construction of the quinoline core, followed by functional group manipulations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most established route involves a three-step sequence:
-
Skraup Synthesis: Formation of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole and glycerol. This reaction builds the core quinoline structure.
-
Nitro Group Reduction: Reduction of the nitro group on 6-methoxy-8-nitroquinoline to an amine, yielding 6-methoxyquinolin-8-amine.
-
Diazotization and Hydrolysis: Conversion of the 8-amino group to a diazonium salt, which is then hydrolyzed to the final 8-hydroxyl product, this compound.
Q2: Why is the Skraup reaction notoriously difficult to control?
The Skraup reaction involves the dehydration of glycerol to acrolein by concentrated sulfuric acid at high temperatures. This process is highly exothermic and can become violent if not properly managed.[1][2] The acrolein formed is prone to polymerization under these harsh acidic and thermal conditions, leading to the formation of significant amounts of tar and a decrease in the yield of the desired quinoline product.[3][4]
Q3: What are the critical safety precautions for this synthesis?
Given the nature of the reagents and reaction conditions, stringent safety measures are essential:
-
Skraup Reaction: This step must be performed in a well-ventilated fume hood, and the operator should wear safety goggles, a lab coat, and acid-resistant gloves. A safety shower and eyewash station must be readily accessible. The reaction's exothermic nature requires careful, slow addition of reagents and constant temperature monitoring.[2]
-
Diazotization: Diazonium salts can be explosive in a dry state. These intermediates should always be kept in a cold, aqueous solution and used immediately without isolation.
Q4: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[1]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.3-0.7).
-
Visualization: The quinoline rings are UV-active, making them easy to visualize under a UV lamp at 254 nm.[5] Staining with potassium permanganate can also be used.
Synthesis Workflow and Troubleshooting
The overall synthesis pathway is outlined below. Each stage presents unique challenges that can impact the final yield and purity.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | 1. Rate of sulfuric acid addition is too fast.[2] 2. Localized overheating due to inefficient stirring. 3. Absence of a moderating agent. | 1. Add concentrated H₂SO₄ dropwise over an extended period (e.g., 2.5–3.5 hours) with vigorous mechanical stirring and external cooling (ice bath) initially.[2] 2. Use a robust mechanical stirrer to ensure the viscous mixture is homogeneous. 3. Incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid to help control the exotherm.[1][6] |
| Low Yield / High Tar Formation | 1. Reaction temperature is too high, causing polymerization of acrolein.[1][4] 2. Incomplete reaction. 3. Starting aniline (3-nitro-4-aminoanisole) is deactivated by the nitro group, making cyclization difficult.[7] | 1. Maintain strict temperature control. After the initial exotherm, maintain the temperature between 117-123°C.[2] If the temperature rises uncontrollably, remove the heat source immediately. 2. Ensure the reaction goes to completion by monitoring via TLC. A spot test on wet filter paper should not show an orange ring from unreacted starting material.[2] 3. Increase reaction time or temperature slightly (e.g., to 140°C) if the reaction is sluggish, but be cautious of increased tar formation.[6] |
| Difficult Product Purification | 1. The crude product is mixed with a large amount of tarry polymer. 2. Unreacted starting material is co-precipitating with the product. | 1. After basification, perform steam distillation to separate the volatile product from non-volatile tars.[8] 2. Wash the crude, filtered solid thoroughly with water, followed by methanol. Methanol washes are effective at removing unreacted nitroanisidine with minimal loss of product.[2] 3. Recrystallize the purified solid from chloroform or ethylene dichloride. The use of decolorizing carbon can help remove colored impurities.[2] |
Part 2: Reduction of 6-Methoxy-8-nitroquinoline
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or insufficient reaction time. | 1. Use a sufficient excess of the reducing agent (e.g., tin dust with concentrated HCl).[9] 2. Gently heat the reaction mixture on a water bath (e.g., for 1 hour) and monitor by TLC until the starting nitro compound spot disappears.[9] |
| Product is an Oily Residue | 1. Presence of impurities or tin salts. 2. Incomplete neutralization during workup. | 1. Ensure complete removal of tin salts during workup. After neutralization, extract the product thoroughly with an organic solvent like chloroform.[9] 2. Carefully neutralize the acidic reaction mixture with a base (e.g., NaOH or Na₂CO₃ solution) until the solution is basic to litmus paper before extraction. |
Part 3: Diazotization and Hydrolysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Decomposition of the diazonium salt intermediate. 2. Formation of side products (e.g., azo coupling). | 1. Maintain the temperature of the diazotization reaction strictly between 0-5°C using an ice-salt bath. Use the diazonium salt solution immediately in the next step.[10] 2. Ensure the solution remains acidic. Add the sodium nitrite solution slowly to the amine solution in acid, not the other way around. |
| Product is Dark and Impure | 1. Decomposition products from the diazonium salt. 2. Side reactions during the hydrolysis step. | 1. After hydrolysis, consider purifying the crude product via column chromatography on silica gel.[5] 2. Alternatively, dissolve the crude product in a dilute base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the phenolic product by acidifying the aqueous layer. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)
This protocol is adapted from established procedures and must be performed with extreme caution.[2]
-
Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of 3-nitro-4-aminoanisole (1.0 mole) and glycerol (3.7 moles) in order.
-
Acid Addition: Add a moderating agent like powdered arsenic oxide (0.7 moles) or ferrous sulfate.[2] With vigorous stirring, slowly add concentrated sulfuric acid (1.7 moles) via the dropping funnel over 2.5-3.5 hours. The temperature will rise; maintain it below 70°C initially using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture in an oil bath. Maintain the internal temperature strictly between 117-123°C for 7-8 hours. Monitor the reaction via TLC.
-
Work-up: Cool the reaction mixture below 100°C and cautiously dilute it with 1.5 L of water. Allow it to cool overnight with stirring.
-
Isolation: Pour the diluted mixture into a large beaker containing a mixture of concentrated ammonium hydroxide and ice to neutralize the acid and precipitate the crude product.
-
Purification: Filter the crude solid. Wash thoroughly with water, then with cold methanol to remove unreacted starting materials. The product can be further purified by recrystallization from chloroform or ethylene dichloride with decolorizing carbon to yield light-tan crystals.[2]
Protocol 2: Synthesis of 6-Methoxyquinolin-8-amine (Nitro Reduction)
This protocol is adapted from general nitroarene reduction methods.[9]
-
Setup: In a round-bottom flask, dissolve 6-methoxy-8-nitroquinoline (1.0 mole) in concentrated hydrochloric acid (10 volumes).
-
Reduction: Add tin dust (Sn) or stannous chloride (SnCl₂) in portions with vigorous stirring. The reaction is exothermic. Maintain the temperature with a water bath if needed.
-
Reaction: Heat the mixture on a water bath for 1-2 hours until TLC analysis shows the complete disappearance of the starting material.
-
Work-up: Cool the reaction mixture and neutralize it carefully by the slow addition of a concentrated NaOH solution until the solution is strongly basic. Tin salts will precipitate.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude amine.
Protocol 3: Synthesis of this compound (Diazotization & Hydrolysis)
This protocol is based on the general procedure for converting aromatic amines to phenols.[10]
-
Setup: Dissolve 6-methoxyquinolin-8-amine (1.0 mole) in a dilute solution of sulfuric acid in water. Cool the flask to 0-5°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature at 0-5°C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 moles) dropwise with constant stirring. The addition should be slow enough to prevent the temperature from rising above 5°C.
-
Hydrolysis: Once the diazotization is complete (test with starch-iodide paper), slowly heat the solution. Nitrogen gas will evolve. Gently reflux the solution for 30-60 minutes until gas evolution ceases.
-
Isolation: Cool the reaction mixture. The product may precipitate out. If not, neutralize the solution with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude this compound can be purified by column chromatography or recrystallization.
References
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Available at: [Link]
- Google Patents. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. US2604474A.
-
Sloop, J. C. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(17), 5873-5881. Available at: [Link]
-
Canadian Science Publishing. (1967). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Available at: [Link]
-
Penning, T. M., & Drury, J. E. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 31(11), 1146–1163*. Available at: [Link]
-
Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available at: [Link]
-
Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available at: [Link]
-
Wikipedia. Skraup reaction. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
PubMed. (2002). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
-
ResearchGate. (n.d.). 6-Methoxy-8-nitroquinoline. Available at: [Link]
-
PubChem. 6-Methoxy-8-quinolinamine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nnpub.org [nnpub.org]
- 10. Diazotisation [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in the Skraup Synthesis of Quinolines
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Skraup synthesis of quinolines. The Skraup reaction, while a classic and powerful method for creating the quinoline scaffold, is notoriously sensitive to reaction conditions and prone to low yields.[1] This document provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in the mechanistic principles of the reaction.
Problem 1: The reaction is extremely violent, difficult to control, and produces a significant amount of black tar.
This is the most frequently cited issue with the Skraup synthesis, stemming from its highly exothermic nature.[2][3][4] Uncontrolled temperature spikes lead to the polymerization of acrolein, the key intermediate formed from the dehydration of glycerol, which is a primary cause of tar formation.[4][5]
Potential Causes & Recommended Solutions:
-
Cause: Unmoderated Exothermic Reaction.
-
Solution 1: Add a Moderating Agent. The use of ferrous sulfate (FeSO₄) or boric acid is critical for controlling the reaction rate.[3][5][6] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus preventing a dangerous runaway reaction.[5][6]
-
Solution 2: Implement Strict Temperature Control. The initial mixing of concentrated sulfuric acid with aniline and glycerol is highly exothermic. This addition must be performed slowly, with vigorous stirring, and while cooling the flask in an ice bath.[3] After the initial exotherm, external heat should be applied cautiously to initiate the reaction. Once the reaction becomes self-sustaining (often indicated by boiling), the external heat source should be removed immediately to prevent overheating.[5][7] A general temperature range of 100°C to 150°C is often cited for the main reaction phase.[8]
-
-
Cause: Incorrect Order of Reagent Addition.
Problem 2: The reaction fails to initiate or proceeds very slowly, resulting in a low conversion of the starting aniline.
Low conversion rates can be frustrating and point to several potential issues, from substrate reactivity to insufficient activation energy.
Potential Causes & Recommended Solutions:
-
Cause: Poor Substrate Reactivity.
-
Solution: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂) are significantly less nucleophilic.[5][9] This deactivation makes both the initial Michael addition to acrolein and the subsequent electrophilic cyclization step more difficult. For such substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be aware this also increases the risk of byproduct formation.[5] An alternative strategy might be to install the electron-withdrawing group after the quinoline ring has been formed.
-
-
Cause: Insufficient Temperature.
-
Solution: While overheating is a major concern, a temperature that is too low will result in an incomplete or stalled reaction.[5] The dehydration of glycerol to acrolein and the subsequent cyclization require significant thermal energy.[2][10] Ensure your heating apparatus can maintain a stable temperature within the optimal range for your specific substrate, typically between 100-150°C.[8]
-
-
Cause: Presence of Excess Water.
-
Solution: The first step of the synthesis is the dehydration of glycerol. Using glycerol with high water content can impede this crucial step.[11] While the reaction generates water, starting with anhydrous or "dynamite" glycerin (containing less than 0.5% water) is recommended for optimal results.[11]
-
Problem 3: The yield is low despite good conversion, suggesting product loss during workup and purification.
The crude reaction mixture is a complex, often tarry, matrix. Isolating the quinoline product requires a careful and methodical workup procedure.
Potential Causes & Recommended Solutions:
-
Cause: Inefficient Isolation from the Reaction "Tar."
-
Solution 1: Use Steam Distillation. For volatile quinolines, steam distillation is a highly effective method for separating the product from non-volatile tars and inorganic salts.[3][7][12] After quenching and neutralizing the reaction, the crude mixture is subjected to steam, which carries the quinoline product over into the collection flask.[7]
-
Solution 2: Thorough Extraction. After neutralization, the aqueous mixture should be extracted multiple times with a suitable organic solvent (e.g., toluene, dichloromethane) to ensure complete recovery of the quinoline product.
-
-
Cause: Incomplete Neutralization.
-
Solution: The quinoline product exists as a protonated, water-soluble salt in the acidic reaction mixture. To isolate it, the mixture must be carefully neutralized by slowly adding a concentrated base solution (e.g., NaOH) until it is strongly alkaline.[7][12] This deprotonates the quinoline, rendering it a "free base" that is insoluble in water and can be extracted or steam distilled. Always check the pH to confirm complete neutralization.
-
Visualizing the Process
To better understand the reaction and potential troubleshooting pathways, two diagrams are provided below.
The Skraup Synthesis Mechanism
The reaction proceeds in a series of well-defined steps. Understanding this pathway is key to diagnosing issues. For instance, failure to form acrolein (Step 1) will halt the entire process.
Caption: A simplified mechanism of the Skraup quinoline synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the cause of low yield in your experiment.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of each major component in the Skraup synthesis?
-
Aniline (or derivative): Provides the benzene ring and the nitrogen atom for the final quinoline heterocycle.[13]
-
Glycerol: Acts as the source for the three-carbon chain required to form the pyridine ring. It dehydrates in situ to form acrolein.[2][13]
-
Concentrated Sulfuric Acid: Serves two main purposes: it is a powerful dehydrating agent that converts glycerol to acrolein, and it acts as an acid catalyst for the cyclization and dehydration steps.[2][12][13]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring. This requires an oxidizing agent.[2][12][14] Nitrobenzene is a traditional choice and can also serve as a high-boiling solvent.[12][14]
Q2: Can I use a different oxidizing agent besides nitrobenzene or arsenic acid? Yes, other oxidizing agents have been reported. Ferric oxide and vanadic acid have been used.[6] The choice of oxidizing agent can influence the reaction's vigor and yield. For instance, arsenic acid is reported to result in a less violent reaction than nitrobenzene.[12][14]
Q3: How do substituents on the aniline ring affect the reaction outcome? Substituents significantly impact the reaction. Electron-donating groups (like -OCH₃, -CH₃) generally activate the ring, making the electrophilic cyclization step easier and leading to better yields. Conversely, electron-withdrawing groups (-NO₂, -CF₃) deactivate the ring, making it less nucleophilic and often resulting in poor yields.[5] The position of the substituent also dictates the final product's structure. For example, p-nitroaniline yields 6-nitroquinoline, while m-nitroaniline gives a mixture of 5-nitro- and 7-nitroquinolines.[1]
Q4: Is there a standard, reliable protocol I can use as a baseline? A well-regarded and detailed protocol is published in Organic Syntheses, which includes the use of ferrous sulfate as a moderator.[6][12] This procedure provides a robust starting point for synthesizing quinoline from aniline.
Table 1: Representative Reaction Conditions & Yields This table summarizes typical conditions from the literature to provide a comparative baseline.
| Aniline Derivative | Oxidizing Agent | Moderator | Temperature (°C) | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 140-150 | 84-91 | Organic Syntheses[12] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None specified | 117-123 | Not specified | Organic Syntheses[12] |
| o-Aminophenol | o-Nitrophenol | None specified | 130-140 | ~60-70 | BenchChem[15] |
| Aniline | Sulfuric Acid (300 mol%) | None specified | 200 (Microwave) | 44 | ResearchGate[16] |
Standard Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from the procedure in Organic Syntheses, Coll. Vol. 1, p.478 (1941), which is a foundational method for this reaction.[12]
Materials:
-
Aniline (248 g, 2.66 mol)
-
Anhydrous Glycerol (570 g, 6.19 mol)
-
Nitrobenzene (150 g, 1.22 mol)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (40 g)
-
Concentrated Sulfuric Acid (400 g, ~217 mL)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition: Stir the mixture vigorously to ensure it is homogeneous. Slowly and carefully, add the concentrated sulfuric acid through the condenser. The addition is exothermic and the rate should be controlled.
-
Heating: Gently heat the mixture in a heating mantle or oil bath. The reaction will become exothermic and begin to boil.[7]
-
Reflux: Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours by reapplying heat as necessary.[7]
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water.
-
Neutralization: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.[7]
-
Isolation: Perform steam distillation to isolate the crude product. Unreacted nitrobenzene will distill first, followed by the quinoline.[7]
-
Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by vacuum distillation, collecting the fraction boiling at 235-237°C (at atmospheric pressure).[12]
Safety Precautions: The Skraup synthesis is notoriously exothermic and can become violent.[7][12][15] This reaction MUST be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7] Concentrated sulfuric acid is highly corrosive, and aniline and nitrobenzene are toxic. Handle all chemicals with extreme care.[7]
References
-
Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses. Coll. Vol. 1, p.478. [Link]
-
IIP Series. (2024). "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Wikipedia. "Skraup reaction". [Link]
-
SlideShare. "Preparation and Properties of Quinoline". [Link]
-
Seo, J. et al. (2003). "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis". The Journal of Organic Chemistry. [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". [Link]
- Google Patents. "US6103904A - Skraup reaction process for synthesizing quinolones".
-
Almarzouq, D. S. et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines". National Institutes of Health (NIH). [Link]
-
chemeurope.com. "Skraup reaction". [Link]
-
NROChemistry. "Skraup Reaction". [Link]
-
Organic Syntheses. "QUINOLINE". [Link]
-
ResearchGate. "The Skraup Synthesis of Quinolines". [Link]
-
Curly Arrow Blog. (2009). "The Skraup Reaction - How to Make a Quinoline". [Link]
-
Organic Syntheses. "6-methoxy-8-nitroquinoline". [Link]
-
YouTube. (2021). "SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#". [Link]
-
YouTube. (2024). "Making quinoline - the Skraup synthesis". [Link]
-
ResearchGate. "Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations". [Link]
-
University of Rochester, Department of Chemistry. "Troubleshooting: How to Improve Yield". [Link]
-
ACS Publications. "A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE". [Link]
-
ResearchGate. "Reaction mechanism of the Skraup quinoline synthesis". [Link]
-
Reddit. "Skraup Synthesis of Quinoline - tips/pointers". [Link]
-
Vive Chemistry Blog. (2012). "Skraup’s Synthesis". [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iipseries.org [iipseries.org]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Methoxyquinolin-8-ol
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 6-Methoxyquinolin-8-ol using column chromatography. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity for your compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter during the column chromatography of this compound.
Q1: My compound is streaking or "tailing" excessively on the TLC plate and the column. What's happening and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on standard silica gel.
-
The Cause (Expertise & Experience): Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic nitrogen atom in the quinoline ring of your compound can undergo a strong acid-base interaction with these silanol groups. This strong, sometimes irreversible, binding leads to poor elution, resulting in a "streak" or "tail" rather than a compact spot or band. This phenomenon can significantly reduce separation efficiency and yield.[3]
-
The Solution (Authoritative Grounding):
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Triethylamine (Et₃N) is the most common choice. Add 0.1-1% (v/v) of triethylamine to your mobile phase mixture.
-
Mechanism: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows the this compound to travel through the column based on polarity interactions alone, resulting in sharper bands and improved separation.
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Neutral Alumina: Alumina is a suitable alternative and is available in acidic, neutral, or basic grades.[1] For a basic compound like this compound, neutral or basic alumina (activity II or III) is recommended to prevent strong acidic interactions.[1]
-
Chemically Modified Silica: For very challenging separations, silica gel chemically modified with functional groups like amino (NH₂) can be used to suppress the tailing of basic compounds.[4]
-
-
Q2: I can't find a good solvent system. My compound either stays at the baseline (Rf=0) or shoots up with the solvent front (Rf=1) on the TLC plate.
A2: Systematic Approach to Solvent System Selection
Finding the right mobile phase is critical for a successful separation. The goal is to achieve an Rf value of approximately 0.2-0.4 for your target compound, which generally provides the best separation on a column.[5]
-
The Cause (Expertise & Experience): This issue stems from a significant mismatch between the polarity of your compound and the polarity of the eluent. This compound is a moderately polar compound due to the presence of the hydroxyl group and the nitrogen and oxygen heteroatoms.
-
Rf = 0: The mobile phase is not polar enough to displace the compound from the polar silica gel.
-
Rf = 1: The mobile phase is too polar, having a stronger affinity for the compound than the silica gel does, thus eluting it immediately.
-
-
The Solution (Authoritative Grounding):
-
Start with a Standard Biphasic System: A common starting point for moderately polar compounds is a mixture of a non-polar solvent and a polar solvent.
-
Recommended Solvents: Hexane or Petroleum Ether (non-polar) and Ethyl Acetate (EtOAc, polar).
-
-
Systematic Polarity Adjustment:
-
If your Rf is too low (e.g., in 10% EtOAc/Hexane), incrementally increase the proportion of the polar solvent. Try 20%, 30%, and 50% EtOAc/Hexane and observe the change in Rf.
-
If your Rf is too high even in low polarity systems (e.g., 5% EtOAc/Hexane), you may need a less polar "polar" solvent. Consider using Dichloromethane (DCM) as the primary solvent, with small additions of Methanol (MeOH) if needed.
-
-
For Highly Polar Impurities: If your compound is still at the baseline even with 100% EtOAc, you need a more aggressive polar solvent.[3] A common next step is to use a mixture of Ethyl Acetate/Methanol or Dichloromethane/Methanol. Start with a very low percentage of methanol (e.g., 1-2%) as it is a very polar solvent and will significantly increase the eluting power of the mobile phase.
-
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar hydrocarbons, lipids. |
| 5-30% EtOAc in Hexane | Low to Medium | Eluting moderately non-polar to moderately polar compounds. Good starting range for this compound. |
| 30-70% EtOAc in Hexane | Medium to High | Eluting more polar compounds. |
| 1-5% MeOH in DCM | High | Eluting highly polar compounds that do not move in EtOAc/Hexane systems. |
Q3: My compound seems to have decomposed on the column. My yield is very low, and I see many new spots on the TLC of my collected fractions.
A3: Assessing and Preventing On-Column Degradation
Compound stability on the stationary phase is a critical factor that is often overlooked.
-
The Cause (Expertise & Experience): The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[3] Although this compound is generally stable, prolonged exposure to the acidic silica surface, especially if the purification takes many hours, can lead to degradation. The hydroxyl group and methoxy group can be susceptible to certain reactions under acidic conditions.
-
The Solution (Authoritative Grounding):
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours at room temperature. Spot the mixture on the same TLC plate next to the original spot. If a new spot (degradation product) appears or the original spot diminishes, your compound is not stable on silica.[3]
-
Run the Column Faster: If there is minor instability, minimizing the time the compound spends on the column can help. Use flash chromatography (applying pressure with air or nitrogen) instead of gravity chromatography to speed up the elution.[1]
-
Deactivate the Silica: As mentioned in Q1, adding triethylamine to the eluent can neutralize the silica, which may prevent acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: If degradation is significant, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1][3]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Sources
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Improving the Stability of 6-Methoxyquinolin-8-ol Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to enhance the stability of 6-Methoxyquinolin-8-ol solutions. By understanding the underlying chemical principles and adopting rigorous experimental practices, you can ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Stability
This compound is a quinoline derivative with significant potential in various research applications, including as a chelating agent and a building block in medicinal chemistry. However, like many quinoline compounds, its solutions can be susceptible to degradation, leading to inconsistent experimental outcomes, loss of potency, and the appearance of unknown impurities.[1] This guide offers a structured approach to troubleshooting these stability issues and provides validated protocols for the preparation and storage of stable solutions.
Visual Troubleshooting Guide
If you are experiencing issues such as solution discoloration, precipitation, or inconsistent assay results, use the following flowchart to diagnose the potential cause and find a suitable solution.
Caption: Figure 1. Diagnostic Flowchart for this compound Solution Instability.
Key Factors Influencing Stability
Understanding the mechanisms of degradation is crucial for prevention. The stability of quinoline derivatives is primarily influenced by oxidation, light exposure, pH, and temperature.[1][2]
Oxidation
The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This process can be catalyzed by trace metal ions. The methoxy group, being an electron-donating group, can increase the electron density of the ring, potentially making it more vulnerable to oxidation.
Photodegradation
Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.[2] Discoloration, often appearing as a yellowing or browning of the solution, is a common sign of photodegradation.[1]
Solvent and pH Effects
The choice of solvent is critical. While this compound is often soluble in organic solvents like DMSO and ethanol, the presence of water in hygroscopic solvents like DMSO can facilitate hydrolysis of susceptible compounds.[3][4] The pH of aqueous solutions can also dramatically affect stability, with degradation often accelerating in acidic or basic conditions.[1]
Temperature
Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] While refrigeration (2-8°C) or freezing (-20°C to -80°C) is generally recommended for long-term storage, repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote precipitation.[2][3]
Caption: Figure 2. Potential Degradation Pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow. What happened and can I still use it? A1: A yellow or brown discoloration is a common indicator of degradation, likely due to oxidation or photodegradation.[1] It is highly recommended to discard the solution and prepare a fresh batch, as the presence of degradation products can compromise your experimental results.
Q2: What is the best solvent for preparing a stock solution? A2: High-purity, anhydrous DMSO is a common choice due to its high solvating power.[3][4] However, because DMSO is hygroscopic (readily absorbs moisture), care must be taken to minimize water content.[3] For applications sensitive to DMSO, ethanol can be a suitable alternative. Always verify the solubility and stability in your specific experimental system.
Q3: How should I store my stock solutions for maximum stability? A3: For long-term storage, we recommend preparing small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.[2][3] Storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidation.[2]
Q4: I see a precipitate in my solution after thawing it from the freezer. What should I do? A4: This may be due to the compound crashing out of a supersaturated solution at low temperatures. First, allow the vial to warm to room temperature, then gently warm and vortex it to try and redissolve the precipitate.[3] If it persists, this could indicate poor solubility or degradation. In this case, consider preparing a new stock solution at a lower concentration or using a different solvent system.[3]
Q5: How often should I prepare fresh solutions? A5: This depends on your storage conditions and the sensitivity of your assay. As a best practice, prepare fresh stock solutions for each new set of critical experiments.[1] If you must use an older stock, it is advisable to perform a quick quality check (e.g., HPLC or UV-Vis scan) to confirm its integrity.
Recommended Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen), optional
-
Precision balance and volumetric flasks
Procedure:
-
Environment: Work in a clean, dry environment, preferably in a fume hood or glove box with low humidity to minimize moisture absorption by the DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to the appropriate volumetric flask. Add a portion of the anhydrous DMSO and gently swirl to dissolve the compound. Once dissolved, bring the solution to the final volume with DMSO.
-
(Optional) Deoxygenation: For maximum stability, gently bubble argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen.
-
Aliquoting: Immediately dispense the stock solution into small, single-use amber vials. This minimizes exposure to air and light and prevents contamination and degradation from repeated freeze-thaw cycles.[3]
-
Sealing and Storage: Tightly seal the vials and store them at -20°C or -80°C, protected from light.[3]
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a framework for conducting a simple stability study to determine the shelf-life of your solution under specific storage conditions.
Objective: To quantify the percentage of this compound remaining over time.
Procedure:
-
Preparation: Prepare a stock solution following Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at this time point serves as the 100% baseline.[3]
-
Storage: Store the remaining aliquots under your desired test conditions (e.g., -20°C, 4°C, room temperature), ensuring they are protected from light.[3]
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.[3]
-
Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute and analyze by HPLC using the exact same method as the T=0 sample.[3]
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks or a decrease in the main peak area indicates degradation.[3] Calculate the percentage of compound remaining.
| Storage Condition | Time Point | Parent Peak Area (T=x) | % Remaining [(T=x / T=0) * 100] | Observations (New Peaks?) |
| -80°C | T=0 | 1,500,000 | 100% | None |
| 1 Month | 1,485,000 | 99% | None | |
| 4°C | T=0 | 1,500,000 | 100% | None |
| 1 Month | 1,350,000 | 90% | Minor peak at R.T. 2.5 min | |
| Room Temp | T=0 | 1,500,000 | 100% | None |
| 1 Month | 975,000 | 65% | Significant new peaks observed |
Table 1. Example of a stability data summary table.
References
- Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Benchchem. (n.d.). Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
Sources
Minimizing side reactions in the synthesis of 6-Methoxyquinolin-8-ol derivatives
Document ID: TSC-QM8-2026-01A
Last Updated: January 6, 2026
Introduction
Welcome to the technical support guide for the synthesis of 6-Methoxyquinolin-8-ol and its derivatives. This quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis, particularly via classical methods like the Skraup or Doebner-von Miller reactions, can be challenging. These reactions are often characterized by aggressive conditions, leading to a variety of side products that complicate purification and reduce yields.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Drawing from established literature and field experience, we will explore the causality behind common synthetic issues and offer validated protocols to minimize side reactions, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Reaction Vigor, Tar Formation, and Low Yield
Question: My Skraup/Doebner-von Miller reaction is either too violent or results in a thick, black tar with very low yields of the desired this compound. What's causing this and how can I control it?
Answer: This is a classic challenge with these named reactions. The root causes are intertwined:
-
Exothermic Nature: The Skraup reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic.[3][4] The dehydration of glycerol to acrolein is a key first step, but acrolein is highly reactive and prone to polymerization under strong acid and high-temperature conditions.[2][3][5] This polymerization is the primary source of the characteristic "Skraup tar."
-
Aggressive Reagents: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, but its aggressive nature promotes charring and degradation of sensitive aromatic compounds.[1]
-
Oxidizing Agent Reactivity: Strong oxidizing agents like nitrobenzene or arsenic oxide, while necessary for the final aromatization step, can also contribute to uncontrolled side reactions if not properly managed.[6][7]
Solutions & Protocol Insights:
To mitigate these issues, the key is controlled reagent addition and temperature management. The use of a reaction moderator is also highly recommended.
-
Moderator Addition: Incorporating ferrous sulfate (FeSO₄) or boric acid can significantly temper the reaction's violence.[1][3] These moderators are thought to help regulate the concentration of the reactive acrolein intermediate.
-
Controlled Temperature Profile: Do not apply heat aggressively from the start. The initial addition of sulfuric acid will cause a spontaneous temperature increase. It is critical to control this phase and then slowly raise the temperature to the target reflux, typically around 120-140°C.[1][6] A detailed procedure often involves a multi-stage heating profile.[6]
-
Alternative Reagents: Consider using acrolein diethyl acetal as a precursor. It hydrolyzes in situ to generate acrolein in a more controlled manner, reducing polymerization and improving yields.[8]
Workflow for Controlled Skraup Synthesis
Caption: Controlled Skraup synthesis workflow.
Issue 2: Formation of N-Oxide Impurities
Question: My mass spectrometry data shows a persistent impurity with a mass of +16 Da compared to my target product. I suspect it's the this compound N-oxide. Why is this forming and how can I avoid it?
Answer: Your suspicion is likely correct. The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to oxidation, especially when strong oxidizing agents are used or when the reaction is exposed to air at high temperatures.[9][10]
-
Mechanism of Formation: The lone pair of electrons on the quinoline nitrogen can attack the oxidizing agent (e.g., peroxy acids formed in situ, or even molecular oxygen in some catalytic systems), leading to the formation of the N-oxide.[8] This side reaction competes with the desired dehydrogenation/aromatization of the dihydroquinoline intermediate.
Solutions:
-
Choice of Oxidant: If using a classic Skraup synthesis, arsenic-based oxidants are often cited as producing cleaner reactions than nitrobenzene, though toxicity is a major concern.[4][6] In modern syntheses, milder, more selective oxidants are preferred. Molecular oxygen (O₂) or air can be an effective and "green" oxidant when paired with the right catalyst.[8][11]
-
Inert Atmosphere: Conducting the final oxidation step under an inert atmosphere (Nitrogen or Argon) can help minimize N-oxidation if atmospheric oxygen is a contributing factor, particularly in metal-catalyzed dehydrogenations.
-
Purification: N-oxides are significantly more polar than their parent quinolines. They can often be separated effectively using column chromatography on silica gel. A gradient elution starting with a non-polar solvent system and gradually increasing polarity should elute the desired product before the N-oxide.
Reaction Pathway: Desired Product vs. N-Oxidation
Caption: Competing oxidation pathways.
Issue 3: Oxidative Degradation of the 8-Hydroxyl Group
Question: My final product is often discolored (dark brown or purple), and NMR analysis shows complex aromatic signals suggesting degradation. Is the 8-hydroxyl group sensitive to oxidation?
Answer: Yes, the 8-hydroxyl group makes the molecule particularly susceptible to oxidation.[12][13] The phenolic moiety can be oxidized to form quinone-type structures, which are highly colored and can polymerize, leading to the discoloration and complex impurities you are observing.[14] This is a common issue with 8-hydroxyquinoline derivatives, which are themselves used as antioxidants because they readily scavenge radicals.[13][14]
Solutions:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times after the main cyclization is complete. The final aromatization/oxidation step should be as brief and mild as possible.
-
Exclusion of Oxygen: During workup and purification, minimize the exposure of the product to air, especially when in solution. Use degassed solvents and consider working under an inert atmosphere if the product is particularly sensitive.
-
Antioxidant in Purification: Adding a small amount of an antioxidant like 8-hydroxyquinoline itself (around 0.1% w/v) to the solvents used for chromatography or recrystallization can help prevent oxidative degradation during purification.[14] It acts as a sacrificial scavenger for oxidative species.
-
Purification via Chelation (Advanced): The 8-hydroxyquinoline moiety is an excellent metal chelator.[10][13][15] If metal-based reagents were used, trace metal impurities could be catalyzing the oxidation. Washing the organic solution of your product with a dilute EDTA solution can help remove these catalytic metals before final purification.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Skraup and Doebner-von Miller syntheses for this target?
The primary difference lies in the α,β-unsaturated carbonyl component. The Skraup synthesis generates it in situ from glycerol, leading to acrolein.[3][5] The Doebner-von Miller reaction uses a pre-formed α,β-unsaturated aldehyde or ketone, which can offer better control over the reactants and potentially avoid the harsh glycerol-sulfuric acid dehydration step.[16][17][18]
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbonyl Source | Glycerol (dehydrates to acrolein in situ) | Pre-formed α,β-unsaturated aldehyde/ketone |
| Key Challenge | Violent, exothermic reaction; significant tar formation | Synthesis of the α,β-unsaturated carbonyl starting material |
| Control | Less control over the reactive intermediate | More control over reactants and stoichiometry |
| Typical Acid Catalyst | Concentrated H₂SO₄ | Lewis acids (e.g., SnCl₄) or Brønsted acids (e.g., HCl, p-TsOH)[16][17] |
Q2: Which analytical techniques are best for identifying and quantifying side products?
A combination of techniques is essential for comprehensive impurity profiling.[19][20][21]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity profiling. It separates the components of the mixture (LC) and provides the molecular weight of each (MS), allowing for the rapid identification of side products like N-oxides (+16 Da), under-oxidized dihydroquinolines (-2 Da), or products from starting material impurities.[19]
-
HPTLC (High-Performance Thin-Layer Chromatography): A fast and cost-effective method for monitoring reaction progress and assessing the complexity of the impurity profile.[19]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Crucial for the definitive structural elucidation of isolated impurities. 1H, 13C, and 2D-NMR experiments (like COSY and HMQC) can map the exact structure of an unknown side product once it has been purified.
-
UPLC (Ultra-Performance Liquid Chromatography): Offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for separating closely related impurities and for quantitative analysis.[21]
Q3: Are there any specific safety precautions for the Skraup reaction?
Absolutely. The Skraup reaction is potentially dangerous if not handled with extreme care.
-
Vigorous Reaction: As noted, the reaction can become violent.[4][6] Always use a robust experimental setup, including a heating mantle with precise temperature control (not an oil bath on a hot plate without feedback control), an efficient condenser, and a mechanical stirrer (not a magnetic stir bar) to ensure adequate mixing of the viscous reaction slurry.
-
Pressure Build-up: The dehydration of glycerol generates water vapor. Ensure the system is not closed. A setup that allows for the removal of this water is often recommended.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, and heavy-duty gloves. Conduct the reaction in a certified chemical fume hood. Have a safety shower and fire extinguisher immediately accessible.[6]
-
Toxic Reagents: Many protocols call for arsenic oxide or nitrobenzene, which are highly toxic and carcinogenic. Handle these with extreme caution and follow all institutional safety guidelines for their use and disposal.
References
-
Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Doebner-Miller Reaction - SynArchive. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. Retrieved January 6, 2026, from [Link]
- Method for synthetizing 6-methoxyquinoline. (2014). Google Patents.
-
Doebner-Miller reaction and applications. (2018). Slideshare. Retrieved January 6, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 6, 2026, from [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (2018). ACS Publications. Retrieved January 6, 2026, from [Link]
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Catalytic Action of 8-Hydroxyquinoline on the Oxidation of p-Phenylenediamine. (1940). ACS Publications. Retrieved January 6, 2026, from [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ACS Publications. Retrieved January 6, 2026, from [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 6, 2026, from [Link]
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8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). Retrieved January 6, 2026, from [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Retrieved January 6, 2026, from [Link]
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6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC. Retrieved January 6, 2026, from [Link]
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Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2018). MDPI. Retrieved January 6, 2026, from [Link]
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Synthesis of derivatives of quinoline. (1904). SciSpace. Retrieved January 6, 2026, from [Link]
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Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025). Retrieved January 6, 2026, from [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952). Google Patents.
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved January 6, 2026, from [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2022). MDPI. Retrieved January 6, 2026, from [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 6, 2026, from [Link]
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Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Impurity Identification & Characterization. (n.d.). Resolian. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6-Methoxyquinolin-8-ol
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and FAQ resource for enhancing the fluorescence quantum yield (ΦF) of 6-Methoxyquinolin-8-ol (6-MQO). Drawing from established principles of photophysics and practical experimental insights, this document details the critical factors influencing the fluorescence of 8-hydroxyquinoline derivatives, including solvent effects, pH, metal ion chelation, and concentration. It offers structured, step-by-step protocols for quantum yield determination and systematic troubleshooting of common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts related to the fluorescence of this compound.
Q1: What is fluorescence quantum yield and why is it important for my research?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescent light, resulting in a brighter signal. For applications in cellular imaging, biosensing, or quantitative assays, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.
Q2: Why is the fluorescence of this compound (6-MQO) inherently weak in many common solvents?
Like its parent compound, 8-hydroxyquinoline (8-HQ), 6-MQO is often weakly fluorescent in solution. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] Upon excitation, the proton from the hydroxyl group (-OH) at position 8 is transferred to the nitrogen atom in the quinoline ring. This process provides a rapid, non-fluorescent route for the molecule to return to its ground state, thus quenching fluorescence.[5][6]
Q3: What is Chelation-Enhanced Fluorescence (CHEF) and how does it apply to 6-MQO?
Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a fluorophore dramatically increases upon binding to a metal ion.[7] 8-hydroxyquinoline and its derivatives, including 6-MQO, are excellent chelating agents. When 6-MQO binds to a metal ion (e.g., Zn²⁺, Al³⁺, Mg²⁺), several key changes occur:
-
Structural Rigidification: The formation of the metal complex restricts intramolecular vibrations and rotations, which are common non-radiative pathways for energy dissipation.[4][5]
-
ESIPT Inhibition: The hydroxyl proton is displaced by the metal ion, effectively blocking the ESIPT pathway that quenches the fluorescence of the free ligand.[6][8] The result is a significant increase in the fluorescence quantum yield. Dozens of metal ions have been shown to form fluorescent chelates with 8-hydroxyquinoline derivatives.[2]
Q4: How do solvent polarity and hydrogen bonding affect the fluorescence of 6-MQO?
Solvent properties play a critical role. The fluorescence of quinoline derivatives is highly sensitive to the solvent environment.[9]
-
Polarity: Increasing solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[9]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of 6-MQO. This can facilitate the ESIPT process and lead to lower quantum yields compared to aprotic solvents (e.g., THF, Dichloromethane).[6]
Part 2: Troubleshooting Guide for Low Fluorescence Signal
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with 6-MQO.
Initial Troubleshooting Workflow
This flowchart outlines the primary decision-making process for addressing low fluorescence quantum yield.
Caption: Troubleshooting workflow for low 6-MQO fluorescence.
Q5: My fluorescence signal is very weak or non-existent. What should I check first?
A5: Start with the most common and easily solvable issues:
-
Concentration: Paradoxically, too high a concentration can lead to fluorescence quenching. This phenomenon, known as Aggregation-Caused Quenching (ACQ), occurs when fluorophore molecules form non-emissive aggregates at high concentrations.[10][11] Ensure your working concentration is in the low micromolar range (e.g., 1-10 µM) and that the absorbance at the excitation wavelength does not exceed 0.1 to avoid inner filter effects.[1]
-
pH of the Solution: The protonation state of 6-MQO is critical. The molecule has two ionizable sites: the phenolic hydroxyl group and the quinolinic nitrogen. In strongly acidic solutions, the nitrogen is protonated, while in strongly basic solutions, the hydroxyl group is deprotonated. Both extremes can be detrimental to fluorescence. For chelation-based enhancement, the optimal pH is typically in the range of 5 to 8, where the ligand is in a suitable state to bind metal ions.[2]
Q6: I've diluted my sample and adjusted the pH, but the signal is still low. What's the next step?
A6: The next step is to leverage Chelation-Enhanced Fluorescence (CHEF), the most powerful method for increasing the quantum yield of 8-hydroxyquinoline derivatives.
-
Introduce a Metal Ion: Add a solution of a suitable metal salt to your 6-MQO sample. Divalent and trivalent metal ions are particularly effective. Common choices include:
-
Zinc (Zn²⁺), often from ZnCl₂ or Zn(OAc)₂
-
Aluminum (Al³⁺), often from AlCl₃
-
Magnesium (Mg²⁺), often from MgCl₂
-
-
Mechanism of Enhancement: As illustrated below, the metal ion coordinates with the nitrogen and deprotonated oxygen of 6-MQO. This forms a rigid five-membered ring structure that blocks non-radiative decay pathways, causing a dramatic "turn-on" of fluorescence.[4][5]
Sources
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- 11. researchgate.net [researchgate.net]
Addressing interference in 6-Methoxyquinolin-8-ol based metal ion assays
Welcome to the technical support center for 6-Methoxyquinolin-8-ol based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference issues encountered during the quantification of metal ions using this versatile fluorogenic chelator. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust and reliable experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the principles and practice of using this compound.
Q1: What is the fundamental principle behind using this compound as a metal ion sensor?
A1: this compound, a derivative of 8-hydroxyquinoline, functions as a fluorescent chemosensor. By itself, the molecule exhibits weak fluorescence in aqueous solution. This is due to a process called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the quinoline ring, providing a non-radiative pathway for the excited state to relax.[1] Upon chelation with a metal ion, such as Zn²⁺, this proton is displaced, and the ligand forms a rigid complex with the metal. This structural rigidity inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).[1][2] The intensity of this fluorescence is directly proportional to the concentration of the metal-ligand complex, allowing for quantitative measurements.
Q2: For which metal ion is this compound primarily used, and what are its spectral properties?
Q3: How does pH affect the performance of a this compound assay?
A3: pH is a critical parameter. The chelation of metal ions by 8-hydroxyquinoline derivatives is highly pH-dependent because it involves the deprotonation of the hydroxyl group. Assays are typically performed in a buffered solution with a pH between 6 and 8.[7] In acidic conditions (low pH), the quinoline nitrogen is protonated, and the hydroxyl group remains protonated, preventing efficient chelation. In strongly basic conditions (high pH), metal ions may precipitate as hydroxides, removing them from the solution and making them unavailable for chelation. Therefore, maintaining a stable, physiological pH is crucial for assay reproducibility and accuracy.
Q4: What is a "matrix effect" and how can it impact my results?
A4: A matrix effect refers to the influence of any component in your sample, other than the analyte of interest, on the analytical signal.[8] In fluorescence assays, this can manifest as either signal enhancement or, more commonly, signal suppression (quenching).[8] Components of biological samples like proteins, lipids, and endogenous small molecules can absorb the excitation or emission light, or directly interact with the fluorophore or the metal ion, leading to inaccurate quantification. It is always advisable to run a matrix-matched standard curve or perform a spike-and-recovery experiment to assess the impact of your specific sample matrix.
Section 2: Troubleshooting Guide for Common Interferences
This section provides in-depth, question-driven troubleshooting for specific experimental problems.
Issue 1: Signal Quenching or Unexpectedly Low Fluorescence
Q: I'm assaying for zinc in my sample, but the fluorescence signal is much lower than expected, or even completely quenched. What are the likely causes?
A: This is a classic interference problem, most often caused by the presence of competing transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).
Scientific Rationale: Transition metals like Cu²⁺ and Fe³⁺ are paramagnetic and have open-shell d-orbitals. When they form complexes with 8-hydroxyquinoline derivatives, they can induce rapid, non-radiative decay of the excited state through electron or energy transfer mechanisms.[9] This effectively "quenches" the fluorescence, even if the target analyte (Zn²⁺) is present.[9] These ions often bind to 8-hydroxyquinoline with high affinity, competitively inhibiting the formation of the fluorescent zinc complex.[10]
Troubleshooting Workflow: Identifying and Mitigating Transition Metal Interference
Caption: Workflow for troubleshooting low fluorescence signals.
Experimental Protocols for Mitigation:
Protocol 2.1: Masking Copper (Cu²⁺) Interference with Cyanide
-
Causality: Cyanide ions (CN⁻) form highly stable, colorless complexes with Cu²⁺ (and other metals like Ni²⁺, Co²⁺), preventing them from binding to this compound.[11] The Zn²⁺-cyanide complex is less stable and will dissociate in the presence of the stronger chelator, this compound.
-
⚠️ EXTREME CAUTION: Potassium cyanide (KCN) is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection). Acidification of cyanide solutions will produce lethal hydrogen cyanide (HCN) gas. All waste must be neutralized and disposed of according to institutional safety protocols.
-
Procedure:
-
Prepare a fresh 100 mM stock solution of KCN in deionized water.
-
To your sample aliquot, add KCN to a final concentration of 1-5 mM.
-
Ensure your sample buffer is neutral or slightly alkaline (pH 7-10) before adding KCN. NEVER add KCN to an acidic solution.
-
Incubate for 5-10 minutes at room temperature to allow for complete complexation with the interfering ions.
-
Proceed with the addition of this compound and measure the fluorescence as per your standard protocol.
-
Protocol 2.2: Masking Iron (Fe³⁺) and Aluminum (Al³⁺) Interference with Triethanolamine (TEA)
-
Causality: Triethanolamine is a chelating agent that forms stable, colorless complexes with Fe³⁺ and Al³⁺, preventing their interference.[11]
-
Procedure:
-
Prepare a 1 M stock solution of triethanolamine in deionized water.
-
To your sample aliquot, add TEA to a final concentration of 10-20 mM.
-
Adjust the pH of the sample to your assay's optimal range (typically pH 7-8) after the addition of TEA.
-
Incubate for 5 minutes at room temperature.
-
Proceed with the addition of this compound and measure fluorescence. Note: If Fe²⁺ is present, it should first be oxidized to Fe³⁺ (e.g., with a minimal amount of H₂O₂) before masking with TEA.
-
Issue 2: Unexpectedly High Fluorescence or Poor Selectivity
Q: My assay shows high fluorescence, but I suspect it's not all from zinc. Could other metal ions be contributing to the signal?
A: Yes, this is a common issue, particularly with samples containing high concentrations of alkaline earth metals like magnesium (Mg²⁺) and calcium (Ca²⁺).
Scientific Rationale: While 8-hydroxyquinoline derivatives have a higher affinity for transition metals, they can also form fluorescent complexes with Mg²⁺ and Ca²⁺, especially when these ions are present in large excess.[12][13] The fluorescence properties of these complexes can overlap with the zinc complex, leading to an overestimation of the zinc concentration. The selectivity of the probe for zinc over these other ions is crucial for accurate measurement.
Table 1: Comparative Fluorescence Properties of 8-Hydroxyquinoline (8-HQ) Metal Complexes (Proxy for this compound)
| Metal Ion | Forms Fluorescent Complex? | Relative Fluorescence Intensity (Approx.) | Potential for Interference |
| Zn²⁺ | Yes | High | Analyte of Interest |
| Mg²⁺ | Yes | Moderate to High | High, especially at mM concentrations[12] |
| Ca²⁺ | Yes | Low to Moderate | Moderate, especially at high mM concentrations[13] |
| Cu²⁺ | No (Quenches) | Very Low | High (Causes signal loss)[9] |
| Fe³⁺ | No (Quenches) | Very Low | High (Causes signal loss)[9] |
| Al³⁺ | Yes | High | High |
Note: Data is generalized from studies on 8-hydroxyquinoline and its derivatives.[4][9][12][13] Relative intensities can be highly dependent on the specific derivative and assay conditions.
Troubleshooting Workflow: Verifying Signal Specificity
Caption: Workflow for verifying the specificity of the fluorescence signal.
Experimental Protocol for Mitigation:
Protocol 2.3: Verifying Zinc-Specific Signal with TPEN
-
Causality: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is a cell-permeable, high-affinity chelator for heavy metals, especially Zn²⁺.[12] It does not significantly bind Ca²⁺ or Mg²⁺.[14] By adding TPEN to a sample that has already reacted with this compound, TPEN will strip the zinc from the complex, leading to a quenching of the zinc-specific fluorescence.
-
Procedure:
-
Prepare a 10 mM stock solution of TPEN in DMSO or ethanol.
-
Run your assay as usual. After the final incubation and initial fluorescence reading, add TPEN to a replicate well to a final concentration of 10-50 µM.
-
Mix gently and incubate for 10-15 minutes at room temperature, protected from light.
-
Re-read the fluorescence. A significant drop in fluorescence intensity confirms that the initial signal was primarily due to the Zn²⁺-6-Methoxyquinolin-8-ol complex.[3] If the signal remains high, it indicates interference from other fluorescent species, likely Mg²⁺ or Ca²⁺ complexes.
-
Section 3: Assay Stability and Best Practices
Q: My results are inconsistent from day to day. Could the stability of my reagents be an issue?
A: Yes, reagent stability, particularly the photostability of this compound, is a critical factor for reproducibility.
Scientific Rationale: Quinoline compounds can be susceptible to photodegradation upon exposure to UV or even ambient light. This process can lead to the formation of non-fluorescent or differently fluorescent byproducts, effectively reducing the concentration of the active sensor in your stock solution and leading to assay drift over time.
Best Practices for Reagent Stability:
-
Storage: Store this compound stock solutions in amber vials or wrapped in aluminum foil at -20°C.
-
Preparation: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Execution: During the assay, protect plates from direct light by covering them with a lid or foil, especially during incubation steps.
-
System Suitability: Before running samples, always run a known concentration of a zinc standard to confirm that the reagent is performing as expected.
By understanding the chemical principles of this compound and systematically troubleshooting potential interferences, you can develop highly robust and reliable metal ion assays for your research needs.
References
-
Analyst. (1987). Determination of zinc in the presence of copper, cadmium and lead by photometric EDTA titration with selective masking. The Analyst, 112, 345. [Link]
-
Pearce, L. L., Wasserloos, K., St. Croix, C. M., Gandley, R., Levina, A., & Pitt, B. R. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic chemistry, 50(16), 7563–7573. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc...[Link]
-
Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]
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Gong, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
-
Pharmaguideline. (n.d.). Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
-
Waggoner, L. E., et al. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 5955–5965. [Link]
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Kayal, N., & Singh, N. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central journal, 2, 4. [Link]
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ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. [Link]
-
Omicsonline. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]
-
ACS Publications. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. [Link]
-
UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]
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ResearchGate. (n.d.). (PDF) Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. [Link]
-
Lu, C., et al. (2017). Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene. ACS Omega, 2(7), 3432–3439. [Link]
-
Tsuboi, T., Nakai, Y., & Torii, Y. (2007). Photoluminescence of bis(8-hydroxyquinoline) zinc (Znq2) and magnesium (Mgq2). Central European Journal of Physics, 5(4), 482-494. [Link]
-
Columbia Chemical. (2021). COL-COPPER CNCU - TDS. [Link]
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Wenk, J., et al. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 22(1), 138-149. [Link]
-
ResearchGate. (n.d.). (PDF) Photoluminescence of bis(8-hydroxyquinoline) zinc (Znq2) and magnesium (Mgq2). [Link]
-
Al-Hamdani, A. A. S., et al. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 22(9), 1494. [Link]
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ACS Publications. (n.d.). ACS Omega Journal. [Link]
-
Miller, E. W., Zeng, L., Domaille, D. W., & Chang, C. J. (2006). Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging. Nature protocols, 1(2), 824–827. [Link]
-
RSC Publishing. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. [Link]
-
Chang, Y.-W., et al. (2016). One-Step Assembly of Fluorescence-Based Cyanide Sensors from Inexpensive, Off-The-Shelf Materials. Sensors, 16(10), 1714. [Link]
-
Watanabe, S., Frantz, W. L., & Trottier, D. (1963). Fluorescence of magnesium-, calcium-, and zinc-8-quinolinol complexes. Analytical biochemistry, 5, 345–359. [Link]
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Technical Support Center: Refining Protocols for the Purification of Synthesized Quinoline Compounds
Welcome to the technical support center for the purification of synthesized quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these versatile heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource aims to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of quinoline derivatives.
Q1: My quinoline compound is showing significant streaking or tailing on a silica gel TLC plate. What is the primary cause and the most effective solution?
A: This is the most frequently encountered issue. The primary cause is the interaction between the basic nitrogen atom in the quinoline ring and the slightly acidic nature of standard silica gel.[1] This strong interaction can lead to poor separation and elongated spots.
The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1] A small amount, typically 0.1–2.0%, of triethylamine (NEt₃) is commonly added to the eluent.[1][2] Alternatively, a solution of 1-10% ammonia in methanol can be used as a component of the mobile phase.[2]
Q2: I'm observing decomposition of my quinoline derivative during column chromatography on silica gel. What strategies can I employ to prevent this?
A: Decomposition on silica gel is a significant concern, especially for sensitive quinoline derivatives like quinoline aldehydes.[3][4] To mitigate this, consider the following strategies:
-
Deactivation of Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing 0.5-2% triethylamine, to neutralize its acidic surface.[4]
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic or basic stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds.[3]
-
Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of your compound on the column.[3]
Q3: What is a good starting point for developing a solvent system for the column chromatography of a new quinoline derivative?
A: Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[5]
Q4: My purified quinoline compound is turning yellow or brown over time. What is causing this discoloration?
A: Discoloration, typically to yellow and then brown, is a common sign of degradation in quinoline compounds.[2] This is often caused by exposure to light (photodegradation) or oxidation.[2] It is crucial to store quinoline compounds and their solutions protected from light and in a tightly sealed container to minimize exposure to air.[2][6]
Q5: Can I use recrystallization to purify my quinoline compound? What are some suitable solvents?
A: Yes, recrystallization is an excellent technique for obtaining highly pure quinoline compounds, especially as a final purification step.[7] The choice of solvent is critical. Ethanol is often a good first choice for many quinoline derivatives.[5] For less polar compounds, a mixed solvent system like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[5] The ideal solvent will dissolve your compound when hot but will have low solubility when the solution is cooled.[5]
Troubleshooting Guides
This section provides detailed, question-driven troubleshooting for specific purification techniques.
Guide 1: Troubleshooting Thin-Layer Chromatography (TLC) of Quinoline Compounds
Problem: My quinoline spot is streaking or tailing down the plate.
-
Is your sample overloaded?
-
Have you added a basic modifier to your mobile phase?
Problem: My spots are not moving from the baseline (Rf ≈ 0).
-
Is your mobile phase polar enough?
-
Explanation: If the eluent is not polar enough, it will not be able to move the compound up the plate.[1]
-
Solution: Systematically increase the polarity of your mobile phase. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1] If this is ineffective, consider a more polar solvent system, such as 5% methanol in dichloromethane.[1]
-
Problem: My spots are running at the solvent front (Rf ≈ 1).
-
Is your mobile phase too polar?
-
Explanation: A mobile phase that is too polar will have a high affinity for your compound, causing it to move with the solvent front.
-
Solution: Decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexanes, try reducing it to 10% or 20%.
-
Workflow for Troubleshooting TLC of Quinoline Compounds
Caption: A decision tree for troubleshooting common TLC issues with quinoline compounds.
Guide 2: Column Chromatography Purification of Quinoline Derivatives
Problem: The quinoline compound is not eluting from the column.
-
Was the solvent system optimized using TLC?
-
Explanation: A solvent system that gives an Rf value of ~0.2-0.3 on TLC is generally a good starting point for column chromatography.[10] If the Rf is too low, the compound will be strongly adsorbed to the stationary phase.
-
Solution: Develop a more polar solvent system using TLC that gives the desired Rf value before attempting column chromatography.
-
-
Is the compound decomposing on the column?
Problem: The separation of my quinoline compound from impurities is poor.
-
Is the column properly packed?
-
Explanation: An improperly packed column with air bubbles or channels will lead to poor separation.
-
Solution: Prepare a slurry of the silica gel in the eluent and pour it carefully into the column, tapping gently to ensure even packing. Add a layer of sand on top to prevent disturbance.[3]
-
-
Was the sample loaded correctly?
-
Explanation: Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, resulting in poor separation.
-
Solution: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. For compounds with poor solubility, consider dry loading where the compound is adsorbed onto a small amount of silica gel before being added to the column.[3]
-
-
Is a gradient elution necessary?
-
Explanation: If your crude mixture contains compounds with a wide range of polarities, an isocratic elution (using a single solvent system) may not provide adequate separation.
-
Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.
-
Experimental Protocol: Flash Column Chromatography of a Quinoline Derivative
-
Solvent System Selection: Use TLC to determine a solvent system that provides an Rf of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped.
-
Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica gel.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.[3]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the least polar solvent system.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Apply gentle air pressure to maintain a constant and appropriate flow rate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Column Chromatography Purification
Caption: A stepwise workflow for the purification of quinoline compounds using column chromatography.
Guide 3: Recrystallization of Quinoline Compounds
Problem: The compound does not crystallize out of solution upon cooling.
-
Is the solution supersaturated?
-
Explanation: Crystals will only form from a supersaturated solution. It's possible that too much solvent was used.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of your compound and then try cooling the solution again.
-
-
Are there nucleation sites present?
-
Explanation: Crystallization often requires a nucleation site to initiate crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a small seed crystal of the pure compound if available.
-
Problem: The compound oils out instead of crystallizing.
-
Is the cooling rate too fast?
-
Explanation: Rapid cooling can sometimes cause the compound to separate as an oil rather than forming crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Is the solvent appropriate?
-
Explanation: The chosen solvent may not be ideal for crystallization of your specific compound.
-
Solution: Try a different solvent or a mixed solvent system. If the compound is too soluble in one solvent, add a miscible "anti-solvent" in which the compound is less soluble, until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
-
Data Presentation: Common Solvents for Quinoline Purification
| Purification Technique | Solvent/Solvent System (starting point) | Rationale |
| TLC/Column Chromatography | Hexane/Ethyl Acetate | Good for a wide range of polarities.[5] |
| Dichloromethane/Methanol | For more polar quinoline derivatives.[3] | |
| Recrystallization | Ethanol | Good general-purpose solvent for many quinoline derivatives.[5] |
| n-Hexane/Acetone | Mixed solvent system for less polar compounds.[5] | |
| Water (hot) | Quinoline itself is soluble in hot water but sparingly in cold.[5] |
Safety Precautions
Quinoline and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[6][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][11]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from light and moisture.[6][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][13]
References
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Bhushan, R., & Brückner, H. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- LookChem. (n.d.). Purification of Quinoline. Chempedia.
- BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
- BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center.
- Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Santa Cruz Biotechnology. (n.d.). Quinoline Yellow.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- Química Orgánica. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2021). Chemical Reviews.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Berthod, A., et al. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Snyder, L. R. (1969). Rapid Separations by Liquid-Solid Column Chromatography. Qualitative and Quantitative Analysis of Hydrogenated Quinoline Mixture. Analytical Chemistry, 41(2), 314–323.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Stack Exchange. (2020). Why is the lone pair of electrons of nitrogen delocalised in quinoline?. Chemistry Stack Exchange.
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 24.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Dialnet.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023).
- Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Analytical Methods in Chemistry.
- Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (2025).
- Mondal, S. (n.d.). QUINOLINE.
- Wikipedia. (n.d.). Quinoline.
- NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024).
- Bitesize Bio. (2025).
- Google Patents. (n.d.). CN106866525A - For synthesizing (1R, 2S) shellfish up to the chiral induction agent of quinoline.
- Practical Solutions. (2023).
- SiliCycle. (2021).
- University of Rochester. (n.d.).
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
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Technical Support Center: Strategies to Prevent Degradation of 8-Amino-6-methoxyquinoline During Storage
Prepared by the Senior Application Scientist Team
Introduction: Ensuring the Integrity of a Critical Synthetic Building Block
Welcome to the technical support guide for 8-Amino-6-methoxyquinoline (CAS No. 90-52-8). This quinoline derivative is a valuable building block in medicinal chemistry and drug development, recognized for its role in the synthesis of pharmacologically active molecules.[1][2] The integrity of this compound is paramount; its degradation can lead to inconsistent experimental results, compromised yields in multi-step syntheses, and the introduction of unwanted impurities into final products.
A common point of confusion is the nomenclature. While sometimes referred to as "6-Methoxyquinolin-8-ol," the commercially available and widely referenced compound under CAS No. 90-52-8 is 8-Amino-6-methoxyquinoline . This guide is dedicated to this specific amine derivative. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to understand, identify, and prevent the degradation of 8-Amino-6-methoxyquinoline during storage and handling.
Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling Protocols
This section addresses the most common inquiries regarding the day-to-day management of 8-Amino-6-methoxyquinoline.
Q1: What are the ideal storage conditions for solid 8-Amino-6-methoxyquinoline?
The stability of solid 8-Amino-6-methoxyquinoline is contingent on strictly controlling its environmental exposure. The compound is known to be sensitive to air. Therefore, optimal preservation is achieved by addressing temperature, atmosphere, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Short-Term (< 6 months): 2-8°C in a refrigerator.[3] Long-Term (> 6 months): ≤ -20°C in a freezer. | Lower temperatures significantly reduce the rate of potential degradation reactions. While room temperature storage is sometimes mentioned, best practices for preserving high purity involve refrigeration or freezing. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The primary degradation pathway is oxidation due to the compound's air-sensitive amino group. An inert atmosphere displaces oxygen, preventing this process. |
| Light | Store in an amber or opaque vial, placed inside a dark cabinet or box. | Aromatic heterocyclic compounds can be susceptible to photodegradation. Protecting the compound from light prevents light-induced decomposition pathways. |
| Moisture | Use a tightly sealed container in a desiccated environment. | Moisture can lead to clumping and potentially facilitate hydrolytic degradation, although oxidation is the more immediate concern. The container should be brought to room temperature before opening to prevent condensation. |
Q2: My solid 8-Amino-6-methoxyquinoline has changed color from light tan/gray to dark brown. Is it still usable?
A significant color change is a strong indicator of degradation, likely due to oxidation of the amino group. The appearance of the pure compound is typically described as a white, gray, or light tan powder or crystal. While a slight darkening may not significantly impact all applications, a pronounced shift to dark brown suggests a decrease in purity.
Recommendation: Before use, we strongly advise re-analyzing the material's purity via an appropriate analytical method, such as HPLC or GC.[4] For sensitive downstream applications, using a fresh, undegraded lot is the safest course of action.
Q3: How should I handle the compound when weighing it out for an experiment?
Proper handling is crucial to prevent degradation of the bulk material.
-
Equilibration: Allow the container to warm to ambient temperature before opening to prevent water condensation on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or glove bag under an inert atmosphere.
-
Minimize Exposure: If a glovebox is unavailable, weigh the required amount quickly and immediately re-seal the container. Purge the headspace of the container with an inert gas (e.g., argon) before re-sealing for long-term storage.
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments. Do not return any unused material to the stock bottle.
Q4: What are the best practices for preparing and storing stock solutions?
While specific stability data in various solvents is not extensively published, general principles for related compounds suggest caution. For instance, some quinolinol compounds have shown instability in DMSO.[5]
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Fresh is Best: Prepare stock solutions fresh for each experiment whenever possible.
-
Storage of Solutions: If storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles.[5] Store at -20°C or -80°C under an inert atmosphere.
-
Stability Study: Before beginning a large-scale screening campaign, perform a small-scale stability study on your stock solution using HPLC or LC-MS to confirm its integrity under your specific storage conditions (see Section 4 for protocol).
Section 2: Troubleshooting Guide - Identifying and Mitigating Degradation
This guide provides a logical workflow for diagnosing and addressing issues related to compound instability.
Caption: A step-by-step guide for troubleshooting potential degradation issues.
Section 3: The Science of Degradation - Key Pathways and Mechanisms
Understanding the chemical reasons for degradation allows for more effective preventative strategies. The structure of 8-Amino-6-methoxyquinoline, with its electron-rich aromatic system and reactive amino group, is susceptible to several degradation mechanisms.
Caption: Primary environmental factors leading to compound degradation.
-
Oxidative Degradation: This is the most significant and common degradation pathway. The 8-amino group is a primary target for oxidation by atmospheric oxygen. This process can lead to the formation of highly conjugated, colored impurities like quinone-imine species, which explains the characteristic darkening of the compound upon exposure to air. The reaction is often autocatalytic and can be accelerated by trace metal impurities.
-
Photodegradation: Quinoline and its derivatives can absorb UV light.[6] This absorption can excite the molecule to a higher energy state, making it susceptible to reactions that would not otherwise occur, such as radical formation or ring cleavage. Storing the compound in the dark is a simple and effective countermeasure.
-
Thermal Degradation: While the compound may be stable at room temperature for short periods, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating both oxidative and other degradation pathways.[7][8] Long-term storage at high temperatures is detrimental to the compound's shelf-life.
Section 4: Protocol for Stability Assessment by HPLC-UV
To ensure trustworthiness in your experimental results, a self-validating stability study is essential. This protocol provides a framework for quantitatively assessing the purity of 8-Amino-6-methoxyquinoline over time.
Objective: To determine the stability of 8-Amino-6-methoxyquinoline in solid form or in a stock solution under defined storage conditions.
Materials:
-
8-Amino-6-methoxyquinoline (reference standard and test sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or other suitable modifier)
-
HPLC system with UV detector
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Initial Analysis (T=0):
-
Accurately prepare a stock solution of a high-purity reference standard of 8-Amino-6-methoxyquinoline in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).
-
Develop an HPLC method capable of separating the main peak from any potential impurities. A typical starting point for quinoline derivatives is a reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using a PDA/DAD detector, or start with ~254 nm and 330 nm.
-
-
Inject the reference standard to determine its retention time and peak area. This is your 100% purity reference at T=0.
-
-
Sample Preparation and Storage:
-
Prepare samples for the stability study. For solid-state stability, place accurately weighed amounts into several vials. For solution stability, prepare a stock solution and aliquot it.
-
Store the vials under the desired conditions (e.g., Room Temp/Light, 4°C/Dark, -20°C/Dark/Inert Gas).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
If testing solid, dissolve it to the same concentration as the T=0 standard. If testing a solution, bring it to room temperature.
-
Analyze the sample using the established HPLC method.
-
-
Data Analysis:
-
Calculate the purity of the sample at each time point using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Compare the purity to the T=0 sample. A loss of >5% purity often indicates significant degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
References
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 8-Amino-6-methoxyquinoline. CAS No: 90-52-8. Retrieved January 6, 2026, from [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Google Patents. (1952). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7087. [Link]
-
Ferraz, C. M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3329. [Link]
- Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6960. [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. CID 7023. Retrieved January 6, 2026, from [Link]
-
El-Faham, A., et al. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(21), 6431. [Link]
-
Azmir, J., et al. (2013). Effect of Temperatures on Polyphenols during Extraction. Molecules, 18(8), 9746-9766. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 6, 2026, from [Link]
-
Patrascu, L., et al. (2018). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Antioxidants, 7(8), 101. [Link]
-
Chaaban, H., et al. (2017). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Food Processing and Preservation, 41(5), e13203. [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved January 6, 2026, from [Link]
-
Aksoy, U., et al. (2007). Effects of the high temperature on the physical and chemical properties of some public health insecticide formulations. Asian Journal of Chemistry, 19(7), 5683. [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Achieving Method Consistency in Biological Assays
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxyquinolin-8-ol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, regulatory approval. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 6-Methoxyquinolin-8-ol, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Critical Role of Method Validation for this compound
This compound serves as a crucial building block in medicinal chemistry. Its purity and concentration in reaction mixtures and final active pharmaceutical ingredients (APIs) must be accurately determined to ensure the safety and efficacy of the end product. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable aspect of Good Manufacturing Practices (GMP).[5][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the sample matrix, the expected concentration range, and the need for qualitative versus quantitative data. Here, we compare the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorption by the analyte. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. | Very high, provides structural information. | Low to moderate, susceptible to interference from other chromophores. |
| Sensitivity (Typical LOQ) | ng/mL to low µg/mL | pg/mL to ng/mL | High µg/mL to mg/mL |
| Quantitative Accuracy | Excellent (typically 98-102% recovery) | Excellent (typically 95-105% recovery) | Good (typically 90-110% recovery) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Key Advantages | Versatile for a wide range of compounds, non-destructive. | High sensitivity and specificity, definitive identification. | Simple, cost-effective, and rapid for pure samples. |
| Limitations | Requires soluble and non-volatile analytes. | Requires volatile or derivatized analytes.[7] | Limited specificity, not suitable for complex mixtures without separation. |
| Best Suited For | Routine quality control, purity determination, and stability testing of this compound. | Impurity profiling, metabolite identification, and trace-level analysis.[8][9][10] | Quick concentration checks of relatively pure solutions. |
The Analytical Validation Workflow: A Visual Overview
The process of validating an analytical method is a systematic journey to ensure its reliability. The following diagram illustrates the interconnectedness of the core validation parameters as outlined by the ICH Q2(R2) guideline.[2][4][5]
Caption: A workflow diagram illustrating the key stages and parameters in analytical method validation.
Experimental Protocols for HPLC-UV Validation of this compound
Given its balance of specificity, sensitivity, and versatility, HPLC with UV detection is often the method of choice for the routine analysis of compounds like this compound.[11][12] The following protocols are based on established validation guidelines.[3][13][14]
Specificity/Selectivity
Causality: The goal is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][15]
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution (a mixture of all formulation components except this compound).
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Subject the this compound standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[16]
-
Analyze all solutions by HPLC.
-
Acceptance Criteria: The peak for this compound in the spiked sample should be free from any co-eluting peaks from the placebo. The peak purity should be confirmed using a PDA detector. Degradation products should be resolved from the main analyte peak.
Linearity and Range
Causality: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.[11]
Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[14] The y-intercept should be minimal.
Accuracy
Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[13][17]
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[17]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][17]
Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of these modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected.
Interrelationship of Validation Parameters
The following diagram illustrates how the different validation parameters are logically interconnected, forming a self-validating system.
Caption: The logical connections between different analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a rigorous but essential process for ensuring data integrity in pharmaceutical development and quality control. While HPLC often provides the optimal balance for routine analysis, techniques like GC-MS and UV-Vis spectroscopy have their specific applications. By following a systematic approach guided by international regulatory standards and a thorough understanding of the scientific principles behind each validation parameter, researchers can establish robust and reliable analytical procedures. This guide serves as a foundational framework, and it is imperative to tailor the validation plan to the specific analytical method and its intended application.
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ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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A Comparative Guide to 6-Methoxyquinolin-8-ol and 8-Hydroxyquinoline as Chelating Agents
In the intricate world of coordination chemistry and drug development, the selection of a chelating agent is a critical decision that can define the success of a project. Quinoline-based scaffolds are particularly noteworthy for their ability to form stable complexes with a variety of metal ions.[1][2] This guide provides an in-depth comparative analysis of two such agents: the archetypal 8-Hydroxyquinoline (8-HQ) and its electronically modified derivative, 6-Methoxyquinolin-8-ol. We will explore the nuanced differences in their chemical structure, chelation efficacy supported by experimental data, and the practical implications for their application in research and pharmaceutical development.
The Foundation: Understanding the Quinoline-8-ol Scaffold
8-Hydroxyquinoline (also known as oxine) is a versatile organic compound composed of a pyridine ring fused to a phenol ring.[2][3] Its renown as a chelating agent stems from the strategic placement of a hydroxyl group at the 8-position and a nitrogen atom at the 1-position. This arrangement creates a perfect "pincer" for metal ions, forming a stable five-membered ring upon coordination.[1][4] The biological and medicinal properties of 8-HQ and its derivatives, including anticancer, antimicrobial, and antineurodegenerative activities, are largely attributed to this potent metal-chelating ability.[5][6][7]
The introduction of a methoxy (-OCH₃) group at the 6-position of the quinoline ring system results in this compound. This seemingly minor substitution has profound electronic consequences that differentiate its chelating behavior from its parent compound, 8-HQ.
Caption: Structures of 8-HQ, 6-MQ-8-ol, and the chelation process.
The Decisive Factor: Electronic Effects on Chelation Strength
The primary distinction between the two molecules lies in the electronic nature of the C6 substituent. The methoxy group in this compound is a powerful electron-donating group (EDG) via resonance. This donation of electron density to the aromatic ring system has two key consequences:
-
Increased Basicity: The electron density at the quinoline nitrogen is enhanced, making it a stronger Lewis base and thus a more potent donor to the metal ion's empty orbitals.
-
Enhanced Phenolic Acidity: The increased electron density also facilitates the deprotonation of the 8-hydroxyl group, making the resulting phenolate oxygen a stronger electron donor.
Collectively, these effects lead to the formation of more stable and robust metal complexes compared to those formed with 8-HQ. This enhanced stability is quantitatively reflected in the metal complex stability constants.
A Data-Driven Comparison: Stability Constants
The stability constant (log β) is a direct measure of the strength of the interaction between a ligand and a metal ion.[8][9] A higher log β value indicates a more stable complex. While comprehensive data for this compound is sparse, data for the structurally and electronically similar 6-methyl-8-hydroxyquinoline provides a strong basis for comparison. The methoxy group is a stronger EDG than a methyl group, suggesting the stability constants for this compound would be even slightly higher than those presented below.
Table 1: Comparative Stability Constants (log K₁) in 50% v/v Aqueous Dioxan at 20°C
| Metal Ion | 8-Hydroxyquinoline[10] | 6-Methyl-8-hydroxyquinoline[10] | Expected Trend for this compound |
| Cu(II) | 12.23 | 12.78 | > 12.78 |
| Ni(II) | 10.93 | 11.55 | > 11.55 |
| Zn(II) | 9.94 | 10.47 | > 10.47 |
| Mg(II) | 6.13 | 6.55 | > 6.55 |
log K₁ refers to the stepwise formation constant for the 1:1 metal-ligand complex.
The data clearly demonstrates that the presence of an electron-donating group at the 6-position consistently increases the stability of the resulting metal complexes across various divalent cations.[10]
Experimental Validation: Protocols for Assessing Chelation
To empower researchers to conduct their own comparative studies, we provide standardized protocols for determining ligand-metal binding properties.
Protocol 1: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining stability constants by monitoring pH changes during complex formation.[11][12][13]
Objective: To determine the stepwise stability constants (K₁, K₂, etc.) of metal-ligand complexes.
Materials:
-
8-Hydroxyquinoline or this compound
-
High-purity metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂)
-
Carbonate-free standardized strong base (e.g., 0.1 M NaOH)
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Inert salt for ionic strength maintenance (e.g., 1.0 M NaClO₄)
-
Calibrated pH meter with a glass electrode
-
Thermostated reaction vessel and magnetic stirrer
Procedure:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, acid, and base in a suitable solvent (e.g., 50% v/v dioxane-water) with a constant ionic strength.
-
Titration Setup: In the thermostated vessel, add a known volume of the ligand solution and the acid. If determining metal complex constants, also add a known volume of the metal salt solution.
-
Ligand Protonation Titration: First, titrate a solution containing only the ligand and acid with the standardized base. Record the pH reading after each incremental addition of titrant. This allows for the calculation of the ligand's protonation constants.
-
Metal-Ligand Titration: In a separate experiment, titrate the solution containing the ligand, acid, and metal ion with the same standardized base. The resulting titration curve will be displaced from the ligand-only curve due to the release of protons upon complexation.[12]
-
Data Analysis: Use specialized software (e.g., Hyperquad, BEST) to process the titration curves. The software fits the data to a chemical model to calculate the overall stability constants (β) for the formed species (ML, ML₂, etc.).
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The Evolving Landscape of Antimalarials: A Comparative Analysis of 6-Methoxyquinolin-8-ol Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy
The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and effective antimalarial agents.[1][2] Within this landscape, the 8-hydroxyquinoline scaffold has long been a cornerstone of antimalarial drug design, with its derivatives demonstrating a wide spectrum of biological activities.[3][4][5] This guide provides a comparative analysis of the antiplasmodial activity of 6-methoxyquinolin-8-ol derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols crucial for their evaluation.
The 8-Hydroxyquinoline Core: A Privileged Scaffold in Antimalarial Discovery
The 8-hydroxyquinoline moiety is a bicyclic compound featuring a pyridine ring fused to a phenol.[5] Its ability to chelate metal ions is a key aspect of its biological activity.[3][6] Derivatives of 8-hydroxyquinoline have been explored for a variety of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4][5] In the context of malaria, the this compound backbone is a critical pharmacophore found in established drugs like primaquine and tafenoquine, highlighting its significance in targeting the parasite.[7][8][9]
Structure-Activity Relationship (SAR) of this compound Derivatives
The antiplasmodial potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline nucleus and the side chain at the 8-position. Understanding these structure-activity relationships is paramount for the rational design of more effective and less toxic antimalarial candidates.
Impact of Side Chain Modifications
Research has consistently shown that modifications to the side chain attached to the 8-amino group significantly impact antiplasmodial activity. For instance, a study on 8-amino-6-methoxyquinoline-tetrazole hybrids revealed that the linker between the quinoline and tetrazole moieties strongly influenced both activity and cytotoxicity.[7][8][9][10] Compounds with a methyl linker generally exhibited greater potency against P. falciparum NF54 than those with a basic (methylamino)ethyl linker.[9] Furthermore, the introduction of a more lipophilic phenyl ring as a side chain generally improved antiplasmodial activity.[9]
Influence of Substituents on the Quinoline Ring
Substitutions on the quinoline ring itself also play a crucial role in modulating antimalarial efficacy. Studies on 2-arylvinylquinolines demonstrated that the presence and nature of a substituent at the C6 position significantly affected potency.[11] For instance, a chloro group at C6 generally led to enhanced activity compared to methoxy, fluoro, or no substitution.[11] This highlights the delicate interplay between electronic and steric factors in drug-target interactions.
Comparative Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of representative this compound derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound ID | Side Chain at Position 8 | Quinoline Ring Substituent | IC50 (µM) vs. P. falciparum 3D7 (CQS) | IC50 (µM) vs. P. falciparum K1 (CQR) | Selectivity Index (SI) | Reference |
| Primaquine | -(CH2)3NH2 | H | - | - | - | [7] |
| Tafenoquine | Complex side chain | H | - | - | - | [7] |
| Compound 1a | - | - | 0.328 | 0.622 | >10 | [12] |
| Compound 1b | - | - | - | - | - | [12] |
| Compound 2b | - | - | - | - | - | [12] |
| Compound 95 | β-enaminone hybrid | - | >5 | 3.89 | - | [13] |
| Compound 71 | Neocryptolepine derivative | - | 1.233 | 1.361 | - | [13] |
| Compound 46 | Pyrazole derivative | - | 0.036 (µg/mL) | - | - | [13] |
| Compound 60 | - | - | 0.19 (µg/mL) | - | - | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the antiplasmodial IC50.
Mechanism of Action: Unraveling the Parasite Kill Switch
The precise mechanism of action for 8-aminoquinolines is still under investigation, but it is widely believed to involve metabolic activation.[14][15][16] The current hypothesis for primaquine suggests a two-step process:
-
CYP-mediated metabolism: The parent compound is metabolized by host cytochrome P450 enzymes (predominantly CYP2D6) into reactive intermediates.[16]
-
Redox cycling: These metabolites then undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and kill the parasite.[14][16]
It is thought that parasite-specific enzymes, such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR), are involved in this redox cycling process.[14] The inhibition of hemozoin formation, a detoxification pathway for the parasite, is another proposed mechanism for some quinoline derivatives.[12][17]
Experimental Protocols: A Guide to In Vitro Evaluation
The reliable assessment of antiplasmodial activity and cytotoxicity is fundamental to the drug discovery process. The following are standard protocols for these evaluations.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[18]
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Incubation: Add parasitized red blood cells (1% parasitemia) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The this compound scaffold remains a highly promising starting point for the development of novel antimalarial drugs. Future research should focus on synthesizing and evaluating new derivatives with improved potency against resistant parasite strains and a favorable safety profile. A deeper understanding of their mechanism of action will be critical for the rational design of the next generation of quinoline-based antimalarials. The integration of in vitro screening with in vivo efficacy studies and pharmacokinetic profiling will be essential to translate promising lead compounds into clinically effective treatments. [1][19]
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A Senior Application Scientist's Guide to Cross-Validation of 6-Methoxyquinolin-8-ol Based Fluorescence Assays for Robust Metal Ion Quantification
For researchers, scientists, and drug development professionals engaged in cellular analysis and high-throughput screening, the accuracy and reliability of fluorescence-based assays are paramount. Quinoline derivatives have emerged as a versatile class of fluorescent probes, prized for their sensitivity to the cellular microenvironment and their ability to chelate metal ions.[1][2][3][4] Among these, 6-Methoxyquinolin-8-ol and its structural analogs represent a promising scaffold for developing "turn-on" fluorescent sensors, particularly for essential metal ions like zinc (Zn²⁺).[5][6]
However, the journey from a promising fluorescent molecule to a validated, trustworthy assay is paved with rigorous scientific scrutiny. This guide provides an in-depth technical comparison and a framework for the cross-validation of this compound based assays. We will delve into the causality behind experimental choices, present comparative data with established alternatives, and provide actionable protocols to ensure the scientific integrity of your findings.
The Foundation: Understanding Quinoline-Based Fluorescence
Quinoline and its derivatives are heterocyclic aromatic compounds that often exhibit intrinsic fluorescence.[2][4] The introduction of electron-donating groups, such as a methoxy group at the 6-position, and a chelating hydroxyl group at the 8-position, creates a molecular scaffold primed for metal ion detection.[1][7]
The primary mechanism for sensing is often Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the this compound molecule may have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) that quench its excited state. Upon binding a metal ion like Zn²⁺, the molecule's conformation becomes more rigid, and the PET process is inhibited. This chelation event effectively "turns on" the fluorescence, leading to a measurable increase in signal intensity.[5]
The Imperative of Cross-Validation in Fluorescence Assays
Relying on a single assay, no matter how promising, is a precarious approach in scientific research. Cross-validation, the process of corroborating results with orthogonal (i.e., independent) methods, is not merely a suggestion but a cornerstone of robust science. It ensures that the observed fluorescence signal is a true representation of the analyte concentration and not an artifact of the probe's interaction with the complex cellular milieu.
Potential confounders in fluorescence assays are numerous:
-
Off-target binding: The probe may interact with other metal ions or cellular components.
-
Environmental sensitivity: Changes in pH or polarity can alter the probe's photophysical properties.[7]
-
Compound interference: In drug screening, test compounds may be fluorescent themselves or quench the probe's signal.
-
Probe localization issues: Small molecule probes can accumulate in specific organelles, leading to a misinterpretation of cytosolic ion concentrations.[8]
A well-designed cross-validation strategy mitigates these risks and builds confidence in the generated data.
Caption: Workflow for robust cross-validation of a primary fluorescence assay.
A Comparative Analysis: this compound vs. The Alternatives
The selection of a cross-validation method depends on the specific biological question and available resources. Here, we compare the this compound scaffold with two powerful alternatives: a rhodamine-based small molecule probe and a genetically encoded FRET sensor.
| Feature | This compound Analog (e.g., TSQ) | Rhodamine-Based Probe (e.g., ZP1) | Genetically Encoded FRET Sensor (e.g., ZapCY2) |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Spirolactam Ring Opening | Förster Resonance Energy Transfer (FRET) |
| Typical Excitation/Emission | UV/Blue (~334 nm / ~495 nm)[9] | Visible (~508 nm / ~527 nm)[9] | Cyan/Yellow Fluorescent Proteins (~430 nm / ~530 nm) |
| Affinity (Kd for Zn²⁺) | Nanomolar to Micromolar range[6][10] | Sub-nanomolar to Nanomolar[9] | Picomolar to Nanomolar[11] |
| Key Advantages | Good cell permeability; relatively straightforward synthesis. | Operates in the visible spectrum, reducing autofluorescence; high fluorescence enhancement.[12][13] | High specificity; can be targeted to specific organelles; less perturbation of cellular ion pools.[11][14] |
| Key Limitations | UV excitation can cause phototoxicity and cellular autofluorescence; potential for off-target binding and organelle sequestration.[8] | Can be sensitive to pH; potential for off-target binding. | Requires transfection; expression levels can vary; lower temporal resolution for very fast kinetics. |
| Best For | High-throughput screening; initial hit identification; imaging in systems with low autofluorescence. | High-resolution cellular imaging; applications requiring high signal-to-background.[15][16][17] | Precise quantification in specific subcellular compartments; long-term imaging studies.[11][18] |
In-Depth Look at the Alternatives
1. Rhodamine-Based Probes: Rhodamine derivatives often employ a clever spirolactam structure.[15] In the absence of the target ion, the molecule is in a closed, non-fluorescent (or weakly fluorescent) state. Upon binding a metal ion like Zn²⁺, the spirolactam ring opens, creating a highly fluorescent, colored form. This "off-on" mechanism can yield a very large fluorescence enhancement (e.g., >140-fold), providing an excellent signal-to-noise ratio.[12] Their excitation and emission in the visible range is a significant advantage over UV-excitable quinolines, as it minimizes cellular autofluorescence and potential phototoxicity.
2. Genetically Encoded FRET Sensors: These powerful tools overcome the major limitation of small molecule probes: localization.[14] A FRET-based zinc sensor typically consists of two different fluorescent proteins (e.g., a cyan and a yellow one) linked by a zinc-binding domain. When zinc is absent, the linker is flexible, and the proteins are oriented such that exciting the donor (cyan) protein results in its own emission. When zinc binds, the linker undergoes a conformational change, bringing the two proteins closer. Now, exciting the donor protein leads to energy transfer (FRET) to the acceptor (yellow) protein, which then emits light. The ratio of acceptor-to-donor emission provides a robust, quantifiable measure of zinc concentration that is less susceptible to variations in probe concentration. Direct comparisons have shown that genetically encoded sensors can overcome many limitations of small molecule sensors for precise cytosolic quantification.[8]
Experimental Protocols for Assay Validation
Trustworthiness in a protocol is achieved when it is self-validating. This means including the necessary controls to interpret the results unambiguously.
Protocol 1: this compound based Assay for Intracellular Zinc
This protocol is based on principles for quinoline-based zinc sensors like TSQ.[6]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in cell-culture grade DMSO.
-
Prepare a working buffer (e.g., HEPES-buffered saline: 20 mM HEPES, 125 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM Glucose, pH 7.4).
-
Prepare control solutions: 100 µM TPEN (a high-affinity zinc chelator) in working buffer, and 100 µM Zinc Pyrithione (a zinc ionophore) plus 50 µM ZnCl₂ in working buffer.
-
-
Cell Culture and Plating:
-
Culture your cells of interest (e.g., HeLa cells) to ~80% confluency.
-
Plate cells in a suitable format for fluorescence microscopy or plate reader analysis (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.
-
-
Probe Loading:
-
Aspirate the culture medium and wash the cells twice with the working buffer.
-
Dilute the this compound stock solution to a final concentration of 1-10 µM in the working buffer.
-
Incubate the cells with the probe solution for 30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the loading solution and wash the cells three times with the working buffer to remove excess probe.
-
Add fresh working buffer to the cells.
-
Image the cells using a fluorescence microscope or plate reader with appropriate filters for a quinoline-based probe (e.g., Excitation: ~340 nm, Emission: ~490 nm).
-
-
Controls for Validation:
-
Minimum Fluorescence (Chelation Control): After acquiring the baseline image, add the TPEN solution to a subset of wells/dishes. This will chelate intracellular zinc, and the fluorescence should decrease significantly, establishing the signal baseline.
-
Maximum Fluorescence (Saturation Control): To another subset of cells, add the Zinc Pyrithione/ZnCl₂ solution. This will flood the cytosol with zinc, and the fluorescence should increase to a maximum, establishing the upper limit of the probe's dynamic range.
-
Protocol 2: Cross-Validation with a Rhodamine-Based Probe
This protocol uses the same principles but adjusts for the different spectral properties of a rhodamine-based sensor.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the rhodamine-based probe (e.g., ZP1) in DMSO.
-
Use the same working buffer and control solutions as in Protocol 1.
-
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Probe Loading:
-
Aspirate the culture medium and wash cells twice with the working buffer.
-
Dilute the rhodamine probe stock to a final concentration of 1-5 µM in the working buffer.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Follow the same washing procedure as in Protocol 1.
-
Image the cells using appropriate filters for a rhodamine-based probe (e.g., Excitation: ~500 nm, Emission: ~530 nm).
-
-
Controls and Comparison:
-
Run the same TPEN and Zinc Pyrithione controls.
-
Caption: Mechanism of a "turn-on" chelation-enhanced fluorescence probe.
Conclusion and Forward Outlook
This compound and its analogs are valuable tools in the arsenal of the cell biologist and drug discovery scientist. Their utility, however, is directly proportional to the rigor with which they are validated. This guide has outlined a logical framework for this process, emphasizing the comparison against orthogonal methods like spectrally distinct small molecules and highly specific genetically encoded sensors.
By embracing a multi-faceted validation strategy, researchers can move beyond simply generating data to producing reliable, reproducible, and ultimately more impactful scientific insights. The future of probe development will likely see the rise of multi-modal sensors and those designed for specific organelles, further increasing the need for the robust cross-validation principles discussed herein.
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Palmer, A. E., et al. (2015). Direct Comparison of a Genetically Encoded Sensor and Small Molecule Indicator: Implications for Quantification of Cytosolic Zn2+. ACS Chemical Biology. Available at: [Link]
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A Comparative Guide to the Efficacy of 6-Methoxyquinolin-8-ol Derivatives Against Drug-Resistant Bacteria
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to return us to a pre-antibiotic era where common infections could be fatal.[1][2] Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and various multidrug-resistant (MDR) Gram-negative bacteria have rendered many frontline antibiotics ineffective.[3][4] This crisis necessitates the urgent development of novel antibacterial agents with unique mechanisms of action.[5] Among the promising scaffolds in medicinal chemistry, quinoline and its derivatives have historically played a crucial role, forming the backbone of drugs ranging from antimalarials to potent antibiotics.[1][6][7]
This guide focuses on a specific, promising subclass: 6-methoxyquinolin-8-ol derivatives. The 8-hydroxyquinoline (8-HQ) core is a well-established chelating agent with broad biological activity, while substitutions on the quinoline ring system, such as the 6-methoxy group, can significantly modulate potency, selectivity, and pharmacokinetic properties. We will objectively compare the performance of these derivatives against key drug-resistant bacterial strains, provide supporting experimental data, and detail the methodologies required for their evaluation.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The antibacterial potency of quinoline derivatives is highly dependent on the type and position of substitutions on the heterocyclic ring.[1][2] The 8-hydroxy group is often critical for activity, likely due to its ability to chelate essential metal ions required for bacterial enzyme function.[8][9] The addition of a methoxy group, particularly at the C-6 or C-8 position, has been shown to enhance bactericidal activity. For instance, C-8-methoxy fluoroquinolones have demonstrated increased lethality against S. aureus, especially in strains with resistance to topoisomerase IV.[10]
Performance Against Multidrug-Resistant (MDR) Gram-Positive Bacteria
Derivatives of the 6-methoxyquinoline scaffold have shown significant promise against a panel of challenging Gram-positive pathogens, including MRSA, Methicillin-resistant Staphylococcus epidermidis (MRSE), and VRE.[7] The data suggests that modifications to different parts of the molecule can fine-tune its activity spectrum.
For example, certain facilely accessible quinoline derivatives have demonstrated potent activity against MRSA with Minimum Inhibitory Concentrations (MICs) as low as 1.5 µg/mL.[7] Some derivatives also show strong bactericidal effects against Clostridium difficile, a major cause of hospital-associated diarrhea.[7]
| Derivative Class | Target Organism | Key Findings & Comparative Performance | Representative MIC (µg/mL) | Reference |
| Substituted 6-Methoxyquinoline-3-carbonitriles | S. pneumoniae, B. subtilis (Gram+), P. aeruginosa, E. coli (Gram-) | One derivative exhibited potent, broad-spectrum activity, with an IC50 of 3.39 µM against DNA gyrase. Its MIC against B. subtilis was comparable to the standard drug. | 0.66 - 3.98 | [11] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA | Showed MIC50 and MIC90 of 16 and 32 µg/mL, respectively. Acted synergistically with oxacillin against some MRSA isolates. Found to be non-cytotoxic. | 16 - 32 | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | MRSA, M. tuberculosis | Demonstrated very high inhibitory potential with an MIC of 1.1 µM against MRSA and 0.1 µM against M. tuberculosis. The 8-OH group was shown to be critical for this activity. | ~0.25 (1.1 µM) | [8][9] |
| Quinoline-2-one Derivatives | MRSA, VRE, MRSE | Compound 6c was highly effective, with MICs of 0.75 µg/mL against MRSA and VRE. It also showed potent inhibition of dihydrofolate reductase (DHFR). | 0.75 | [4] |
| Facilely Accessible Quinolines | MRSA, MRSE, VRE | Derivatives with a p-isopropyl phenyl ring or an ortho-substituted phenyl ring showed potent activity against MRSA, with MICs of 1.5 µg/mL. | 1.5 - 6.0 | [7] |
Mechanisms of Action: Beyond DNA Gyrase
The classical mechanism for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, the drug traps the enzyme, leading to double-strand DNA breaks and subsequent cell death.[10] Several potent 6-methoxyquinoline derivatives are believed to act via this pathway, showing significant inhibitory activity against purified DNA gyrase.[4][11]
However, the versatility of the quinoline scaffold allows for multiple mechanisms of action.
-
Inhibition of Cell Division: Some quinoline derivatives act as inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery.[13] This leads to filamentation and ultimately cell death, representing an alternative pathway to combat resistant strains.
-
Anti-Biofilm Activity: Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously tolerant to conventional antibiotics.[14][15] Certain 8-hydroxyquinoline derivatives have demonstrated potent anti-biofilm activity against S. aureus and Mycobacterium species.[8][9] They can inhibit biofilm formation at sub-MIC concentrations and reduce the viability of established biofilms.[4][14] One quinoline derivative, HT61, was shown to be effective against non-dividing, antibiotic-tolerant cells within S. aureus biofilms.[14][15]
-
Enzyme Inhibition: Novel quinoline-2-one derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[4] This mode of action is distinct from topoisomerase inhibition and offers another avenue to overcome resistance.
Caption: Proposed mechanisms of action for this compound derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure reproducibility and comparability of results, standardized methods must be employed. The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays in antimicrobial drug discovery.[16][17]
Protocol: Broth Microdilution for MIC & MBC Determination
This protocol outlines the standard procedure for determining the MIC and MBC of a test compound against a bacterial strain, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][18]
Causality: The broth microdilution method is chosen for its efficiency, low sample volume requirement, and its ability to provide quantitative data (MIC values). The subsequent plating for MBC distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a critical parameter for therapeutic potential.[19][20]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24h) agar plate, pick 3-5 isolated colonies of the target bacterium using a sterile loop.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]
Step 2: Serial Dilution of the Test Compound
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[16][18]
-
Well 11 serves as the growth control (broth only, no compound), and well 12 serves as the sterility control (uninoculated broth).
Step 3: Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
Step 4: Determination of MIC
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[16][20]
Step 5: Determination of MBC
-
From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and from the growth control well, take a 10-20 µL aliquot.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically ≤ 1-2 colonies).[19][20]
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of novel antibiotics against drug-resistant bacteria. The available data demonstrates that derivatives can be synthesized with potent activity against critical pathogens like MRSA and VRE. Furthermore, their diverse mechanisms of action, including inhibition of essential enzymes and disruption of biofilms, provide multiple avenues to circumvent existing resistance pathways.
Future research should focus on optimizing the lead compounds to enhance their therapeutic index—maximizing antibacterial efficacy while minimizing host cytotoxicity. In vivo studies are the critical next step to validate the therapeutic potential of these derivatives in preclinical models of infection. The continued exploration of this chemical space is a vital component of the global strategy to combat the growing threat of antimicrobial resistance.
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Kumar, N., Khanna, A., Kaur, K., et al. (2023). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27(4), 1905–1934. [Link]
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Li, M., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 268, 116246. [Link]
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A Senior Application Scientist's Guide to Incurred Sample Reanalysis (ISR) for Robust Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. It forms the bedrock upon which the safety and efficacy of a therapeutic candidate are judged. While bioanalytical method validation using spiked quality control (QC) samples is a critical first step, it doesn't fully replicate the complexity of real-world study samples. This is where Incurred Sample Reanalysis (ISR) becomes an indispensable tool, serving as a crucial in-study validation to ensure the reliability and reproducibility of your bioanalytical method.
This guide provides an in-depth comparison of ISR methodologies, grounded in regulatory expectations and scientific principles. We will explore the "why" behind the procedural steps, compare global regulatory guidelines, and provide a detailed protocol for conducting a robust ISR assessment.
The Scientific Imperative for Incurred Sample Reanalysis
A validated bioanalytical method that performs flawlessly with pristine, spiked QC samples may still falter when challenged with incurred samples from a dosed subject. This discrepancy arises because incurred samples contain not just the parent drug, but also its metabolites, and may exhibit altered protein binding or unexpected matrix effects that were not present in the validation samples[1][2]. ISR was instituted by regulatory bodies after observing significant discrepancies between original and reanalyzed sample results in some studies, with differences as high as 350% being reported[1].
The primary objective of ISR is to verify the reproducibility of the bioanalytical method with these complex, "real-world" samples[3][4]. It serves as a critical quality control check to ensure that the validated method is rugged and reliable throughout the duration of the study.
Regulatory Landscape: A Comparative Overview of FDA and EMA Guidelines
While the fundamental principles of ISR are globally harmonized, there are subtle yet important differences in the guidelines from major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline has made significant strides in unifying these requirements[5].
| Parameter | FDA (as per ICH M10) | EMA (as per ICH M10) | Key Considerations & Insights |
| When to Conduct ISR | Required for all pivotal comparative bioavailability/bioequivalence (BA/BE) studies, first clinical trials in subjects, and pivotal early patient trials. For nonclinical studies, it should be performed at least once per species.[6] | Aligned with ICH M10, ISR is expected for all pivotal bioequivalence trials, first clinical trials in subjects, and trials in special populations (e.g., patients with impaired hepatic or renal function).[3][6] | The emphasis is on studies that are critical for regulatory submission and decision-making. Early implementation of ISR in the drug development process is a best practice to de-risk later-stage studies. |
| Number of Samples | For studies with up to 1000 samples, 10% of the samples should be reanalyzed. For studies with more than 1000 samples, 100 samples plus 5% of the number of samples exceeding 1000 should be reanalyzed.[7] | For studies with up to 1000 samples, 10% of the samples should be reanalyzed. For studies with more than 1000 samples, 100 samples plus 5% of the number of samples exceeding 1000 should be reanalyzed.[7] | The tiered approach for larger studies aims to provide a statistically relevant sample size without being overly burdensome. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and the elimination phase to cover the entire pharmacokinetic profile.[8] | Similar to the FDA, samples should be selected around Cmax and in the elimination phase.[1][8] | This ensures that the method's reproducibility is challenged at both high and low concentrations, where issues like non-linear dilution or sensitivity limitations may arise. |
| Acceptance Criteria | For small molecules (chromatographic assays), at least 67% of the re-assayed samples should have a percentage difference within ±20% of the mean of the initial and re-assayed values. For large molecules (ligand-binding assays), the percentage difference should be within ±30%.[1][5] | The acceptance criteria are harmonized with the FDA, requiring at least two-thirds of the repeated measurements to be within ±20% (small molecules) or ±30% (large molecules) of the mean of the two values.[1][5] | The wider acceptance criteria for large molecules acknowledge the inherent variability of ligand-binding assays. |
| ISR Failure Investigation | An investigation should be initiated to determine the root cause of the failure. This could lead to method modification and revalidation.[1] | A thorough investigation is required, and the impact on the study data must be assessed.[9] | A failed ISR is a significant event that casts doubt on the integrity of the bioanalytical data. A comprehensive and well-documented investigation is crucial. |
The ISR Experimental Workflow: A Step-by-Step Protocol
A well-structured ISR protocol is essential for generating reliable and defensible data. The following workflow outlines the key steps and the scientific rationale behind them.
Pre-analytical Phase: Planning and Sample Selection
-
Step 1: Define the Scope in the Bioanalytical Plan: Before the study begins, the bioanalytical plan or a standard operating procedure (SOP) must clearly outline the ISR procedure, including the number of samples to be reanalyzed, the selection criteria, and the acceptance criteria[9]. This a priori definition is crucial for regulatory compliance and scientific integrity.
-
Step 2: Strategic Sample Selection: Once the initial analysis of a significant portion of the study samples is complete, select the ISR samples. The selection should be random but stratified to include:
-
Samples around the Cmax to challenge the upper end of the calibration curve and dilution integrity.
-
Samples from the elimination phase to assess the lower end of the curve and the method's sensitivity.
-
Samples from multiple subjects to account for inter-individual variability.
-
It's a best practice to select fewer samples from a larger number of subjects to increase the probability of detecting any anomalous results[10].
-
-
Step 3: Sample Retrieval and Handling: Retrieve the selected incurred samples from storage. Ensure that the samples have been stored under validated conditions and have not exceeded their established stability. The handling of these samples should mimic the original analysis to the greatest extent possible.
Analytical Phase: Reanalysis and Data Generation
-
Step 4: Independent Analysis: The ISR samples must be analyzed in a separate analytical run from the original analysis, preferably on a different day[3][9]. This independence is key to assessing the true reproducibility of the method over time.
-
Step 5: Adherence to the Validated Method: The reanalysis must be performed using the exact same validated bioanalytical method as the original analysis[1]. This includes the same reagents, instrumentation, and analytical procedures. Any dilutions performed in the original analysis should be repeated with the same dilution factor[10].
-
Step 6: Data Processing and Calculation: Process the raw data from the reanalysis to obtain the concentrations of the analyte in the ISR samples. The percentage difference between the original and reanalyzed concentrations is then calculated using the following formula:
% Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) x 100[11]
Post-analytical Phase: Data Evaluation and Reporting
-
Step 7: Application of Acceptance Criteria: Compare the calculated percentage differences against the pre-defined acceptance criteria (±20% for small molecules, ±30% for large molecules). At least two-thirds (67%) of the ISR samples must meet this criterion for the ISR to pass[1][5].
-
Step 8: Documentation and Reporting: All aspects of the ISR, from sample selection to the final results, must be meticulously documented. The ISR results should be summarized in the bioanalytical report for the study.
Visualizing the ISR Workflow
The following diagrams illustrate the key stages of the Incurred Sample Reanalysis process and the decision-making logic involved.
Caption: High-level overview of the Incurred Sample Reanalysis (ISR) workflow.
Caption: Decision-making process following the evaluation of ISR results.
Conclusion: ISR as a Cornerstone of Bioanalytical Confidence
Incurred Sample Reanalysis is more than just a regulatory checkbox; it is a scientifically driven process that provides a critical assessment of the real-world performance of a bioanalytical method. By embracing ISR as an integral part of your bioanalytical strategy, you can significantly enhance the confidence in your data, mitigate risks in later stages of drug development, and ultimately contribute to the generation of a robust and reliable data package for regulatory submission. A well-executed ISR program demonstrates a commitment to data quality and a thorough understanding of the bioanalytical challenges inherent in drug development.
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Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (URL: [Link])
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ISR in every clinical study - European Bioanalysis Forum. (URL: [Link])
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (URL: [Link])
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Revised FDA Guidance on the validation of analytical methods. (URL: [Link])
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The Utility of ISR for Biomarker Assays: Considerations for Ligand Binding and Chromatographic Assays - European Bioanalysis Forum. (URL: [Link])
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Building ISR Confidence - Drug Discovery and Development. (URL: [Link])
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Bioanalytical Method Validation - Guidance for Industry | FDA. (URL: [Link])
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Incurred Sample Reanalysis, ISR Test | NorthEast BioLab. (URL: [Link])
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Incurred Sample Reproducibility: 10 Years of Experiences: Views and Recommendations from the European Bioanalysis Forum - Taylor & Francis Online. (URL: [Link])
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Is ISR Needed For Biomarker Assays? - BioAgilytix Labs. (URL: [Link])
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Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. (URL: [Link])
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M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (URL: [Link])
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(PDF) Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. (URL: [Link])
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Identifying Trends and Developing Solutions for Incurred Sample Reanalysis Failure Investigations in A Bioanalytical Cro - Taylor & Francis Online. (URL: [Link])
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INTRODUCTION Recommendations for incurred sample reanalysis (ISR) were initially formalized at the Third AAPS/FDA Bioanalytical - KCAS Bio. (URL: [Link])
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A Senior Application Scientist's Guide to Benchmarking Fluorescent Probes for Cellular Zinc Imaging: 6-Methoxyquinolin-8-ol in Focus
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular signaling, the accurate detection of metal ions is paramount. Zinc (Zn²⁺), in particular, plays a crucial role as a signaling molecule in a myriad of physiological and pathological processes. The selection of a suitable fluorescent probe is a critical first step in elucidating the dynamics of intracellular zinc. This guide provides an in-depth technical comparison of 6-Methoxyquinolin-8-ol, a quinoline-based fluorophore, against other commonly used fluorescent probes for zinc detection. Our objective is to equip you with the necessary knowledge and experimental frameworks to make an informed decision for your specific research needs.
The Rationale for Comparison: Why Scrutinize Your Fluorescent Probe?
The ideal fluorescent probe for cellular imaging should exhibit high sensitivity and selectivity for the target ion, possess a high fluorescence quantum yield, demonstrate excellent photostability, and be readily permeable to the cell membrane with minimal cytotoxicity. However, no single probe is perfect for every application. Factors such as the specific cellular compartment of interest, the expected zinc concentration range, and the imaging modality employed will influence the optimal choice. This guide will benchmark this compound against three widely used commercial zinc probes: Zinquin, ZinPyr-1, and FluoZin-3, focusing on their key performance indicators.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The fluorescent probes discussed in this guide, including this compound and its counterparts, primarily operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In their unbound state, these molecules have a low fluorescence quantum yield due to non-radiative decay processes. Upon chelation with a zinc ion, a rigid five- or six-membered ring is formed. This conformational rigidity restricts intramolecular vibrations and rotations, thereby inhibiting non-radiative decay pathways and leading to a significant increase in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of zinc-sensing fluorescent probes.
Quantitative Performance Comparison of Fluorescent Zinc Probes
The selection of a fluorescent probe should be a data-driven decision. The following table summarizes the key photophysical and binding properties of this compound and its competitors. It is important to note that direct, side-by-side comparative data for this compound is limited in the literature; therefore, data for its close structural analog, 8-hydroxyquinoline zinc complex, is included as a reference point.
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Dissociation Constant (Kd) for Zn²⁺ | Quantum Yield (Φ) with Zn²⁺ | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) with Zn²⁺ |
| This compound | ~360-380 | ~470-500 | Data not readily available | Data not readily available | Data not readily available |
| 8-Hydroxyquinoline-Zn²⁺ Complex (for reference) | ~370 | ~498 | Data not readily available | ~0.30[1] | ~3,368[2] |
| Zinquin | ~368 | ~490 | ~370 nM (1:1), 850 nM (2:1)[3] | Data not available | Data not available |
| ZinPyr-1 (ZP1) | ~508 | ~527 | ~0.7 nM[3] | ~0.38 - 0.92[4][5] | 79,000[4] |
| FluoZin-3 (FZ3) | ~494 | ~516 | ~15 nM[6] | Data not available | Data not available |
Note: The photophysical properties of fluorescent probes can be highly dependent on the solvent, pH, and binding stoichiometry. The values presented here are compiled from various sources and should be considered as representative.
Experimental Protocols for In Vitro Benchmarking
To provide a framework for your own comparative studies, we present detailed protocols for the in vitro characterization of fluorescent zinc probes. These protocols are designed to be self-validating and will allow you to generate robust, comparable data for your specific experimental conditions.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent probe.
Objective: To determine the molar extinction coefficient of the zinc-bound form of each fluorescent probe.
Materials:
-
Fluorescent probes (this compound, Zinquin, ZinPyr-1, FluoZin-3)
-
Zinc chloride (ZnCl₂) solution (1 M, analytical grade)
-
HEPES buffer (50 mM, pH 7.4)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a 1 mM stock solution of each fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each probe in HEPES buffer to final concentrations ranging from 1 µM to 10 µM.
-
To each dilution, add a saturating concentration of ZnCl₂. A 10-fold molar excess of ZnCl₂ is typically sufficient to ensure complete binding to the probe.
-
Measure the absorbance of each solution at the absorbance maximum (λmax) of the zinc-bound probe using the spectrophotometer. Use HEPES buffer with the same concentration of ZnCl₂ as a blank.
-
Plot the absorbance at λmax versus the concentration of the fluorescent probe.
-
Determine the slope of the linear portion of the curve. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε).
Caption: Workflow for determining the molar extinction coefficient.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe. The relative quantum yield is determined by comparing the fluorescence of the test sample to a standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of the zinc-bound form of each fluorescent probe.
Materials:
-
Fluorescent probes and their zinc complexes (prepared as in Protocol 1)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.58)[6]
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of five dilutions for both the standard and the zinc-bound test probes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. This is crucial to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Determine the slope (Gradient) of the linear regression for both plots.
-
Calculate the quantum yield of the test probe (Φ_X) using the following equation:
Φ_X = Φ_Std * (Grad_X / Grad_Std) * (n_X² / n_Std²)
Where:
-
Φ_Std is the quantum yield of the standard.
-
Grad_X and Grad_Std are the gradients for the test sample and standard, respectively.
-
n_X and n_Std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 3: Photostability Assessment
Photostability is a critical parameter for fluorescent probes, as photobleaching can lead to a loss of signal and inaccurate quantification over time. This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To compare the photostability of the zinc-bound fluorescent probes.
Materials:
-
Zinc-bound fluorescent probe solutions (at a working concentration, e.g., 5 µM in HEPES buffer)
-
Photostability chamber equipped with a light source that produces a combination of visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions of each zinc-bound probe in quartz cuvettes.
-
Wrap control cuvettes for each probe in aluminum foil to serve as dark controls.
-
Place both the exposed and dark control cuvettes in the photostability chamber.
-
Expose the samples to a defined light dose. A common benchmark is an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At defined time intervals (e.g., 0, 30, 60, 120, and 240 minutes), remove an aliquot from each exposed and dark control cuvette.
-
Measure the fluorescence intensity of each aliquot using a spectrofluorometer at the probe's emission maximum.
-
Calculate the percentage of remaining fluorescence for each exposed sample at each time point, corrected for any changes in the dark control.
-
Plot the percentage of remaining fluorescence versus the exposure time to generate photobleaching curves for each probe.
Caption: Workflow for assessing the photostability of fluorescent probes.
Concluding Remarks for the Discerning Scientist
The selection of a fluorescent probe for zinc imaging is a critical decision that will profoundly impact the quality and reliability of your experimental data. While this compound and its derivatives have a long-standing presence in the field, newer probes such as ZinPyr-1 and FluoZin-3 offer distinct advantages in terms of their photophysical properties, particularly their longer excitation wavelengths which can minimize cellular autofluorescence and phototoxicity.
This guide has provided a framework for a rigorous, data-driven comparison of these probes. By systematically evaluating their molar extinction coefficients, quantum yields, and photostability, you will be well-equipped to select the optimal tool for your research. Remember that the "best" probe is not a universal constant but is rather context-dependent. We encourage you to utilize the provided protocols to generate your own comparative data under your specific experimental conditions, ensuring the utmost confidence in your findings.
References
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Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health. Accessed January 6, 2026. [Link].
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Accessed January 6, 2026. [Link].
-
Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. ACS Publications. Accessed January 6, 2026. [Link].
-
Pharma Stability: Photostability (ICH Q1B). LinkedIn. Accessed January 6, 2026. [Link].
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Accessed January 6, 2026. [Link].
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. ResearchGate. Accessed January 6, 2026. [Link].
-
8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan. Accessed January 6, 2026. [Link].
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Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. National Institutes of Health. Accessed January 6, 2026. [Link].
-
Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. MDPI. Accessed January 6, 2026. [Link].
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Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer. National Institutes of Health. Accessed January 6, 2026. [Link].
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How to Measure the Extinction Coefficient of a Fluorescent Protein. MtoZ Biolabs. Accessed January 6, 2026. [Link].
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Method for measuring the extinction coefficient of fluorescing media within the emission band. PubMed. Accessed January 6, 2026. [Link].
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Accessed January 6, 2026. [Link].
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Preparation of 8-hydroxyquinoline zinc complexes. ResearchGate. Accessed January 6, 2026. [Link].
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Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. Royal Society of Chemistry. Accessed January 6, 2026. [Link].
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Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. MDPI. Accessed January 6, 2026. [Link].
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Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. ResearchGate. Accessed January 6, 2026. [Link].
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TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed. Accessed January 6, 2026. [Link].
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Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Accessed January 6, 2026. [Link].
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Accessed January 6, 2026. [Link].
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FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific. Accessed January 6, 2026. [Link].
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Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Accessed January 6, 2026. [Link].
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A Comparative Analysis of the Cytotoxicity of 6-Methoxyquinolin-8-ol Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 6-methoxyquinolin-8-ol and its derivatives have garnered significant interest for their potential as anticancer agents. The strategic placement of the methoxy group at the 6-position and a modifiable hydroxyl group at the 8-position provides a versatile platform for the synthesis of novel compounds with enhanced cytotoxic profiles.
This guide offers a comparative analysis of the cytotoxicity of various this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. We will delve into a comparative analysis of a specific series of tetrazole hybrids, discuss structure-activity relationships, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing cytotoxicity.
Comparative Cytotoxicity of 6-Methoxyquinoline Derivatives: A Case Study on Tetrazole Hybrids
A study on a series of 8-amino-6-methoxyquinoline-tetrazole hybrids provides valuable insights into the impact of structural modifications on cytotoxicity.[1] While the study utilized the L-6 rat skeletal muscle cell line, the comparative IC50 values offer a strong foundation for understanding the structure-cytotoxicity relationships within this class of compounds. The core structure involves the 6-methoxyquinoline scaffold linked to a tetrazole moiety through various linkers at the 8-position.
| Compound ID | Linker and Substitution | IC50 (µM) on L-6 Cells[1] |
| 7 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 144.0 |
| 8 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 57.97 |
| 9 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 55.43 |
| 10 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 92.31 |
| 11 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 34.07 |
| 12 | N-(2-aminoethyl) analogue with tert-butyltetrazole | 22.30 |
| 13 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 91.10 |
| 14 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 48.96 |
| 15 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 124.0 |
| 16 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | >200 |
| 17 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 119.4 |
| 18 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 54.73 |
| 19 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 248.5 |
| 20 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | 119.4 |
| 21 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | >200 |
| 22 | 6-methoxyquinolin-8-amine with tert-butyltetrazole | >200 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature of the linker and the substitutions on the tetrazole moiety significantly influence cytotoxicity.[1] For instance, compounds 11 and 12 , which feature an N-(2-aminoethyl) linker, exhibit lower IC50 values, suggesting higher cytotoxicity compared to their counterparts with a direct linkage from the 8-amino group.[1] This highlights the importance of the linker in modulating the biological activity of these derivatives. The variation in cytotoxicity among the derivatives underscores the potential for fine-tuning the molecular structure to optimize anticancer efficacy.[2][3][4]
Mechanistic Insights: How 6-Methoxyquinoline Derivatives Exert Their Cytotoxic Effects
While specific mechanistic studies on this compound derivatives are emerging, the broader class of quinoline compounds has been shown to induce cancer cell death through several key signaling pathways. The primary mechanisms include the induction of apoptosis and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.
Induction of Apoptosis: A Cascade of Cellular Self-Destruction
Many quinoline derivatives exert their cytotoxic effects by triggering apoptosis, or programmed cell death.[5] This process is often mediated by the activation of a cascade of enzymes called caspases. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3, which then cleave essential cellular substrates, ultimately leading to cell death.[6][7][8][9]
A proposed signaling pathway for apoptosis induction by 6-methoxyquinoline derivatives is illustrated below:
Caption: Hypothetical apoptotic pathway induced by this compound derivatives.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[10][11][12][13][14] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several quinoline-based compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth. By targeting key components of this pathway, 6-methoxyquinoline derivatives can effectively cut off the survival signals that cancer cells rely on, thereby inducing cell death.
The general workflow for investigating the inhibition of this pathway is outlined below:
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Assessing the selectivity of 6-Methoxyquinolin-8-ol for different metal ions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selective Metal Chelation
Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in cellular signaling. However, an imbalance in metal ion homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and microbial infections.[1] Chelating agents, molecules capable of forming stable complexes with metal ions, are therefore of significant interest in therapeutic development and analytical science.[2]
6-Methoxyquinolin-8-ol, a derivative of the well-studied 8-hydroxyquinoline, is a bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms. The addition of a methoxy group at the 6-position can modulate the electronic properties of the quinoline ring system, potentially influencing the stability and selectivity of the resulting metal complexes. Understanding this selectivity is paramount for designing targeted therapeutic agents that can, for instance, sequester a deleterious excess of one metal ion while leaving the physiological balance of others undisturbed.
This guide will provide a quantitative comparison of the binding affinities of a closely related compound, 6-methyl-8-hydroxyquinoline, for various metal ions, present a detailed experimental protocol for assessing this selectivity, and discuss the structural basis for its chelating properties.
Comparative Chelating Performance: A Quantitative Overview
The stability of a metal-ligand complex is a critical measure of a chelating agent's effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The data presented below is for 6-methyl-8-hydroxyquinoline, a compound with similar electronic properties to this compound due to the electron-donating nature of both the methyl and methoxy groups at the 6-position. These values were determined in a 50% v/v aqueous dioxan solution.[3]
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 6-Methyl-8-hydroxyquinoline | Cu²⁺ | 13.1 | 12.1 | 25.2 |
| Ni²⁺ | 11.5 | 10.2 | 21.7 | |
| Zn²⁺ | 10.8 | 9.8 | 20.6 | |
| Mg²⁺ | 7.4 | - | 7.4 | |
| UO₂²⁺ | 11.2 | 10.3 | 21.5 | |
| 8-Hydroxyquinoline (Parent Compound) | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Mg²⁺ | 6.8 | - | 6.8 |
Data sourced from Irving and Rossotti (1954).[3]
Analysis of the Data:
The stability of the metal complexes with 6-methyl-8-hydroxyquinoline generally follows the Irving-Williams series for divalent metal ions, with the stability increasing in the order Mg²⁺ < Zn²⁺ < Ni²⁺ < Cu²⁺. This trend is a well-established phenomenon in coordination chemistry and is attributed to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.
The data indicates a high affinity for Cu²⁺, a common feature of 8-hydroxyquinoline derivatives. The slightly higher stability constants for the 6-methyl derivative compared to the parent 8-hydroxyquinoline suggest that the electron-donating group at the 6-position enhances the basicity of the chelating nitrogen and oxygen atoms, leading to stronger metal binding. A similar effect can be anticipated for the 6-methoxy derivative.
The Chelation Mechanism: A Structural Perspective
The chelating activity of this compound is predicated on its ability to form a stable five-membered ring with a central metal ion. This process involves the deprotonation of the hydroxyl group at the 8-position and the coordination of both the resulting phenoxide oxygen and the quinoline nitrogen to the metal center.
Caption: General chelation reaction of this compound with a divalent metal ion (M²⁺).
The stoichiometry of the complex formed is often 1:2 (metal:ligand), particularly with divalent metal ions, resulting in a neutral and often sparingly soluble complex.[4][5] The geometry of the resulting complex will depend on the coordination number of the metal ion.
Experimental Protocol: Potentiometric Determination of Stability Constants
The determination of stability constants is crucial for a quantitative assessment of selectivity. The Calvin-Bjerrum pH-titration technique, as refined by Irving and Rossotti, is a robust and widely used method.[6] This method involves titrating a solution containing the ligand and the metal ion with a strong base and monitoring the change in pH.
Rationale: The formation of a metal-ligand complex releases protons into the solution. By comparing the titration curve of the metal-ligand solution to that of the ligand alone, the extent of complex formation at each pH point can be calculated, which in turn allows for the determination of the stability constants.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility).
-
Prepare stock solutions of the metal perchlorate or nitrate salts of interest (e.g., 0.01 M Cu(ClO₄)₂, Zn(NO₃)₂, etc.).
-
Prepare a solution of a background electrolyte (e.g., 1 M NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform three sets of titrations at a constant temperature:
-
A: A known volume of the strong acid.
-
B: Solution A + a known concentration of the this compound solution.
-
C: Solution B + a known concentration of the metal salt solution.
-
-
For each titration, add the standard base in small increments and record the pH reading after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL.
-
From the formation curve, the stepwise stability constants (K₁ and K₂) can be determined. For example, at n̄ = 0.5, pL = log K₁, and at n̄ = 1.5, pL = log K₂.
-
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Structure-activity relationship (SAR) studies of 8-hydroxyquinoline derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
The 8-hydroxyquinoline (8-HQ) nucleus is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure".[1][2] This bicyclic scaffold, consisting of a pyridine ring fused to a phenol, is not merely a synthetic curiosity but a recurring motif in numerous compounds with profound biological effects.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective properties.[3][4][5][6] The remarkable versatility of the 8-HQ scaffold stems from a unique combination of its planar, lipophilic nature and, most critically, its exceptional ability to act as a bidentate chelating agent for a wide range of metal ions.[3][6][7]
This guide offers a comparative analysis of the structure-activity relationships (SAR) of 8-HQ derivatives across these key therapeutic areas. By dissecting how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a coherent framework for designing next-generation therapeutic agents based on this remarkable scaffold.
Core Physicochemical Properties: The Art of Metal Chelation
The biological activity of 8-HQ derivatives is inextricably linked to their chemical structure. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group at the C8 position create a perfect "pincer" to bind metal ions. This arrangement allows 8-HQ to act as a monoprotic bidentate ligand, forming stable complexes with biologically crucial metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[3][6] This chelation is not a passive event; by sequestering and transporting these ions, 8-HQ derivatives can disrupt metal homeostasis within cells, a mechanism central to their therapeutic effects.
Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
Comparative SAR Analysis Across Therapeutic Fields
The strategic placement of different functional groups onto the 8-HQ ring system dramatically alters its biological activity, potency, and selectivity. Below, we compare these SAR trends in antimicrobial, anticancer, and neuroprotective contexts.
Antimicrobial Activity: Disrupting Microbial Life
The antimicrobial effects of 8-HQ derivatives are largely attributed to their ability to chelate essential metal ions, thereby inhibiting metalloenzymes crucial for microbial survival.
Key SAR Insights:
-
Halogenation is Key: The introduction of halogens (chlorine, bromine, iodine) at the C5 and C7 positions is a well-established strategy for boosting antimicrobial potency.[8][9] For instance, 5-chloro-8-hydroxyquinoline (Cloxyquin) and 5,7-dichloro-8-hydroxyquinoline exhibit significantly greater antibacterial activity than the parent 8-HQ molecule.[8] Cloxyquin has demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Position C5 and C7 Modifications: Beyond halogens, other substitutions at these positions can fine-tune activity. 5-alkoxymethyl groups, for example, have been shown to enhance activity against both bacteria and fungi.[7]
-
Gram-Selectivity: Some derivatives display preferential activity against Gram-positive bacteria over Gram-negative bacteria, a phenomenon likely related to differences in cell wall permeability.[7]
Table 1: Comparative Antimicrobial Activity (MIC) of 8-HQ Derivatives
| Compound | Substituent(s) | Target Organism | MIC (μM) | Reference |
| 8-Hydroxyquinoline | None | S. aureus | ≤6.90 - 110.20 | [8] |
| Cloxyquin | 5-Chloro | S. aureus (MRSA) | ≤5.57 | [8][10] |
| Clioquinol | 5-Chloro, 7-Iodo | Candida albicans | 0.031 - 2 µg/mL | [11] |
| 5,7-dichloro-8HQ | 5,7-Dichloro | S. aureus | - | [8] |
| Nitroxoline | 5-Nitro | E. coli | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the minimum inhibitory concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of the test 8-HQ derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL). Control wells containing no compound (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring absorbance with a plate reader.
Anticancer Activity: Inducing Selective Cytotoxicity
In oncology, 8-HQ derivatives act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of cellular redox balance, often triggered by their metal-binding properties.[1][12] The formation of metal-8-HQ complexes can generate reactive oxygen species (ROS), leading to selective toxicity in cancer cells, which often have a dysregulated metal metabolism.
Key SAR Insights:
-
Position C5: Substitution with electron-withdrawing groups, such as a chloro group, at the C5 position generally enhances anticancer activity.[1]
-
Position C2: The C2 position is a critical site for modification. Introducing an aldehyde group, as in 8-hydroxy-2-quinolinecarbaldehyde, results in a compound with potent in vitro and in vivo antitumor activity.[13][14] Attaching aromatic amides at this position can increase lipophilicity and cytotoxic effects.[1]
-
Position C7: The addition of aminomethyl groups via the Mannich reaction at C7 has yielded derivatives with high activity against matrix metalloproteinases, enzymes involved in cancer invasion and metastasis.[1]
-
Chelation is Necessary, but Not Sufficient: While the ability to chelate metals is crucial, it does not guarantee anticancer activity. The overall structure, which dictates properties like cell permeability and stability of the metal complex, is equally important.[1]
Caption: Workflow for in vitro anticancer screening of 8-HQ derivatives.
Table 2: Comparative Cytotoxicity (IC₅₀) of 8-HQ Derivatives in Cancer Cell Lines
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | 2-Carbaldehyde | Hep3B (Liver) | 6.25 | [13] |
| 8-hydroxy-2-quinolinecarbaldehyde | 2-Carbaldehyde | MCF-7 (Breast) | 21.02 | [3] |
| Halogenated Pyrano[3,2-h]quinolone | Varies | HepG2 (Liver) | 0.7 - 44.5 mg/mL | [3] |
| 1,4-Naphthoquinone-8HQ Hybrid | 2'-Methyl | A549 (Lung) | 1.83 | [15] |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | Varies | [12] |
| Cisplatin (Standard) | - | A549 (Lung) | Varies | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 8-HQ derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The cells are incubated for a set period (e.g., 48 or 72 hours).[12]
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Neuroprotective Activity: Combating Neurodegeneration
In neurodegenerative disorders like Alzheimer's and Parkinson's disease, the dysregulation of metal ions contributes to oxidative stress and protein aggregation (e.g., amyloid-beta).[6][16] 8-HQ derivatives that can cross the blood-brain barrier (BBB) and chelate these excess metal ions are promising therapeutic candidates.[17]
Key SAR Insights:
-
Clioquinol (5-chloro-7-iodo-8-HQ): A historic anti-infective agent, Clioquinol was repurposed after it was found to disaggregate amyloid-beta plaques by chelating zinc and copper.[1][18]
-
Multi-Target Hybrids: A successful strategy involves creating hybrid molecules that combine the metal-chelating feature of 8-HQ with another pharmacophore. For example, linking 8-HQ to tacrine (a cholinesterase inhibitor) or a piperazine moiety can yield multi-target compounds with enhanced anti-Alzheimer's potential and better CNS penetration.[18]
-
Lipophilicity and BBB Penetration: The ability to enter the brain is paramount. Modifications that increase lipophilicity, such as creating ester prodrugs with lipoic acid, can enhance BBB permeability and deliver the active 8-HQ scaffold to its target.[17]
Table 3: Profile of Neuroprotective 8-HQ Derivatives
| Compound | Key Feature(s) | Primary Target/Mechanism | Disease Model | Reference |
| Clioquinol | 5-Cl, 7-Iodo | Metal (Zn, Cu) Chelation, Aβ disaggregation | Alzheimer's | [18] |
| PBT2 | Thio-substitution | Metal (Zn, Cu) Chelation | Alzheimer's | [19] |
| VK-28 (M30) | Propargyl, MAO-B inhibitor | Iron Chelation, MAO Inhibition | Parkinson's | [18] |
| Piperazine-8HQ Hybrid | Piperazine moiety | Aβ aggregation inhibition, Metal Chelation | Alzheimer's | [18] |
| LA-HQ-LA | Lipoic Acid Conjugate | Antioxidant, Iron Chelation | Neurodegeneration | [17] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates a compound's ability to protect neuronal cells from an induced toxic insult.
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and often differentiated (e.g., with retinoic acid) to exhibit a more neuron-like phenotype.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test 8-HQ derivative for a specified time (e.g., 1-2 hours).
-
Induction of Toxicity: A neurotoxin is added to the culture medium to induce cell death. Common toxins include hydrogen peroxide (H₂O₂) for oxidative stress or 1-methyl-4-phenylpyridinium (MPP⁺) to model Parkinson's disease.[17][20]
-
Incubation: The cells are co-incubated with the compound and the toxin for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a method like the MTT assay. A significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Conclusion and Future Outlook
The 8-hydroxyquinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its biological activity is profoundly governed by its inherent metal-chelating ability, which can be meticulously fine-tuned through synthetic modifications across its aromatic core. SAR studies reveal clear patterns: halogenation at C5/C7 is paramount for antimicrobial action, C2 modifications are critical for anticancer potency, and hybrid strategies are proving fruitful for creating multi-target neuroprotective agents.
The future of 8-HQ research lies in the rational design of derivatives with improved selectivity and optimized pharmacokinetic profiles. The development of compounds that can precisely modulate metal homeostasis in specific cellular compartments or target multiple pathological pathways simultaneously holds immense promise for tackling complex diseases ranging from multi-drug resistant infections to cancer and neurodegeneration.[2][3]
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National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]
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Wiley Periodicals, Inc. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research. [Link]
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ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. [Link]
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Springer. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Bioorganic Chemistry, 128. [Link]
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Scientific Letters. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]
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Mahidol University. (2021). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]
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National Institutes of Health. (2018). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules. [Link]
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Taylor & Francis Online. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Current Microbiology. [Link]
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A Comparative Guide to the Synthetic Routes of 6-Methoxyquinolin-8-ol for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Methoxyquinolin-8-ol in Medicinal Chemistry
This compound is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The strategic placement of the methoxy and hydroxyl groups on the quinoline ring system allows for diverse functionalization, making it a valuable building block for medicinal chemists. This guide provides a comprehensive comparison of the different synthetic routes to this compound, offering insights into the practical considerations and performance of each method to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: The Classic Multi-Step Synthesis via Skraup Reaction
A prevalent and well-documented approach to this compound involves a three-step sequence commencing with the renowned Skraup-Doebner-von Miller reaction to construct the quinoline core. This is followed by the reduction of a nitro group and a subsequent diazotization-hydrolysis to install the final hydroxyl functionality.
Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
The initial and pivotal step is the synthesis of the key intermediate, 6-methoxy-8-nitroquinoline. This is typically achieved through a modified Skraup reaction, a powerful but notoriously vigorous method for quinoline synthesis.
Reaction Mechanism: The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine to the acrolein. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring.
Figure 1: General workflow for the Skraup synthesis of 6-methoxy-8-nitroquinoline.
Experimental Protocol: A robust procedure for this reaction is detailed in Organic Syntheses.[1] In a representative protocol, 3-nitro-4-aminoanisole is reacted with glycerol in the presence of arsenic pentoxide and concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Performance: This method is known for its reliability and provides good yields, typically in the range of 65-76%.[1] However, the use of arsenic pentoxide, a toxic reagent, is a significant drawback. A patent describes a modified procedure using ferrous sulfate and boric acid as inhibitors to mitigate the violent nature of the reaction, which may be a safer alternative.[2]
Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 8-Amino-6-methoxyquinoline
The nitro group of 6-methoxy-8-nitroquinoline is then reduced to an amino group to furnish 8-amino-6-methoxyquinoline.
Reaction Mechanism: The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic media. The tin(II) chloride reduction involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation from the acidic medium.
Figure 2: Reduction of 6-methoxy-8-nitroquinoline to 8-amino-6-methoxyquinoline.
Experimental Protocol: A common and effective method involves the use of tin(II) chloride dihydrate in concentrated hydrochloric acid. A procedure for a similar nitroquinoline reduction reports dissolving the nitro compound in concentrated hydrochloric acid and adding tin dust with vigorous shaking, followed by heating.[3]
Performance: This reduction is generally high-yielding, with reported yields of up to 96% for analogous compounds.[3] The workup involves neutralization and extraction.
Step 3: Diazotization of 8-Amino-6-methoxyquinoline and Hydrolysis to this compound
The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Reaction Mechanism: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous acidic solution, leading to the loss of nitrogen gas and the introduction of a hydroxyl group.
Figure 3: Conversion of 8-amino-6-methoxyquinoline to this compound.
Performance: The yields for this type of reaction can be variable and are sensitive to reaction conditions. Careful control of temperature during diazotization is critical to prevent the decomposition of the diazonium salt.
Alternative Synthetic Strategies: An Overview
While the Skraup-based route is well-established, other classic quinoline syntheses offer potential, albeit less specifically documented, pathways to this compound.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, this would conceptually involve the reaction of 2-amino-5-methoxyphenol with a suitable β-diketone, followed by cyclization. However, the availability and stability of the starting 2-amino-5-methoxyphenol and the regioselectivity of the cyclization could present challenges.
The Friedländer Synthesis
The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] To synthesize this compound via this route, one would require a starting material like 2-amino-3-hydroxy-4-methoxybenzaldehyde and a suitable carbonyl compound. The synthesis of such a substituted starting material may be complex, limiting the practicality of this approach.
Performance Comparison of Synthetic Routes
The following table summarizes the key aspects of the discussed synthetic routes to provide a clear comparison for researchers.
| Feature | Route 1: Skraup Synthesis & Subsequent Steps | Alternative Routes (Combes, Friedländer) |
| Starting Materials | 3-Nitro-4-aminoanisole, Glycerol | Substituted anilines/aminophenols and β-dicarbonyls or 2-aminoaryl aldehydes/ketones |
| Number of Steps | 3 | Potentially 1-2 steps for the core synthesis |
| Overall Yield | Moderate to Good (dependent on the final step) | Highly variable and not well-documented for this specific product |
| Scalability | The Skraup reaction can be challenging to scale due to its exothermic nature, but modifications exist. | Generally more amenable to laboratory scale. |
| Reagent Safety | Traditional Skraup uses toxic arsenic compounds; safer alternatives are being developed. | Generally uses less hazardous reagents, though depends on the specific starting materials. |
| Versatility | The multi-step approach allows for the synthesis of various 8-substituted 6-methoxyquinolines. | Can be more direct if the specific, highly functionalized starting materials are available. |
| Documentation | Well-documented with detailed experimental procedures available for key steps. | General methods are known, but specific protocols for this compound are scarce. |
Conclusion and Recommendations
For the synthesis of this compound, the multi-step route starting with the Skraup synthesis of 6-methoxy-8-nitroquinoline remains the most practical and well-documented approach. It offers a reliable pathway with good to moderate overall yields, despite the challenges associated with the initial Skraup reaction. Researchers should prioritize safety, especially when handling the exothermic Skraup reaction and toxic reagents, and consider modified procedures that employ less hazardous materials.
While alternative strategies like the Combes and Friedländer syntheses are theoretically possible, the lack of readily available, appropriately substituted starting materials and the scarcity of specific experimental data for the synthesis of this compound make them less attractive for predictable and scalable synthesis at present. Further research into these alternative routes could, however, lead to more efficient and direct methods in the future.
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A Comparative Guide to the Photostability of 6-Methoxyquinolin-8-ol Metal Complexes
Introduction: The Double-Edged Sword of Light
6-Methoxyquinolin-8-ol, a derivative of the potent chelating agent 8-hydroxyquinoline, is a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its ability to form stable complexes with a variety of metal ions has led to applications ranging from anticancer and antimicrobial agents to fluorescent probes and emissive materials in OLEDs.[1][3][4][5] However, for many of these applications, particularly in therapeutics, the interaction of these molecules with light is a critical, often overlooked, parameter. Photostability—the ability of a compound to resist degradation upon exposure to light—is paramount to ensuring the safety, efficacy, and shelf-life of a drug product.[6]
Photodegradation can lead to a loss of potency and the formation of potentially toxic photoproducts.[6][7] This guide provides a comprehensive framework for evaluating the photostability of this compound metal complexes. We will move beyond a simple recitation of steps to explain the underlying rationale for each experimental choice, providing a robust, self-validating methodology for researchers in drug discovery and development. The protocols described herein are grounded in international standards, such as the ICH Q1B guideline for photostability testing.[8]
The Foundation: Synthesis and Characterization of Metal Complexes
Before evaluating photostability, one must first synthesize and thoroughly characterize the metal complexes. The coordination of a metal ion can drastically alter the electronic properties of the this compound ligand, which in turn influences its absorption of light and subsequent photochemical reactivity.
A general synthesis approach involves reacting this compound with a metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, NiCl₂) in a suitable solvent like ethanol or methanol. The stoichiometry is typically a 2:1 ligand-to-metal ratio for divalent metals, often resulting in octahedral or square planar complexes.[3][4][9]
Key Characterization Techniques:
-
FTIR Spectroscopy: To confirm coordination, look for shifts in the C=N and C-O stretching frequencies of the quinoline ring and a shift or disappearance of the phenolic O-H band upon chelation.[3][5]
-
UV-Vis Spectroscopy: To establish the electronic signature of the complex. The formation of the complex typically results in a significant shift in the absorption bands compared to the free ligand, which is foundational for the spectrophotometric analysis of its stability.[3][4][10]
-
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the structure and purity of the complex in solution.
Core Methodology: A Framework for Forced Photodegradation Studies
The goal of a forced degradation study is to intentionally stress the compound to evaluate its intrinsic photostability and identify potential degradation products.[8] This data is crucial for developing stable formulations and defining proper handling and storage conditions.
Experimental Workflow Diagram
The overall process, from synthesis to final data analysis, can be visualized as follows:
Caption: Experimental workflow for photostability testing.
Step-by-Step Experimental Protocol
1. Preparation of Solutions:
-
Rationale: A suitable solvent system must be chosen that dissolves the complex without promoting degradation on its own. A co-solvent system like acetonitrile/water is often a good starting point. The concentration should be optimized to give a clear absorbance reading (typically 0.5-1.0 AU) in the primary absorption band of the complex.
-
Protocol:
-
Prepare a stock solution of the this compound metal complex at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
From the stock, prepare a working solution (e.g., 100 µM) in a transparent, inert solvent system (e.g., 50:50 acetonitrile:water). The pH should be controlled with a buffer if the compound's stability is pH-dependent.[7]
-
Dispense 3 mL of the working solution into chemically inert, transparent containers (e.g., quartz cuvettes).
-
2. Light Source and Exposure Conditions:
-
Rationale: The choice of light source is critical for obtaining meaningful and reproducible data. The ICH Q1B guideline specifies light sources that mimic the standard outdoor daylight spectrum (D65) or a combination of cool white fluorescent and near-UV lamps.[8] This ensures that the compound is tested under realistic conditions. A dark control is mandatory to differentiate between photolytic and thermal degradation.[7]
-
Protocol:
-
Place the sample cuvettes in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2. A common setup uses a xenon lamp designed to produce an output similar to the D65/ID65 emission standard.[8]
-
The overall illumination should be controlled and monitored, aiming for an exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[7]
-
Simultaneously, prepare a "dark control" sample by wrapping an identical cuvette completely in aluminum foil and placing it in the same chamber to experience the same temperature conditions.
-
Maintain a constant temperature (e.g., 25 °C) to minimize thermal degradation.
-
3. Sampling and Analysis:
-
Rationale: Analyzing the samples at multiple time points allows for the determination of degradation kinetics. UV-Vis spectrophotometry provides a rapid and accessible method to monitor the disappearance of the parent compound by tracking the decrease in absorbance at its λ_max.[11] For a more detailed analysis, HPLC is superior as it can separate the parent complex from its degradation products, allowing for precise quantification of each.
-
Protocol:
-
At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw the cuvettes (both light-exposed and dark control).
-
Record the full UV-Vis spectrum (e.g., 200-800 nm) for each sample.
-
Calculate the percentage of the complex remaining using the absorbance at the λ_max of the parent complex, corrected for any changes in the dark control, using the formula: % Remaining = (Abs_sample(t) / Abs_control(t=0)) * 100
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the relative photostability of different metal complexes.
Table 1: Comparative Photostability Data for M(II)-(6-MeO-Q-8-O)₂ Complexes
| Time (hours) | % Remaining (Zn Complex) - Light | % Remaining (Zn Complex) - Dark | % Remaining (Cu Complex) - Light | % Remaining (Cu Complex) - Dark |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 88.1 | 99.5 |
| 4 | 89.8 | 99.5 | 75.4 | 99.2 |
| 8 | 80.1 | 99.2 | 55.9 | 98.9 |
| 24 | 62.5 | 98.5 | 21.3 | 98.1 |
Note: Data are hypothetical and for illustrative purposes.
From this hypothetical data, one can immediately infer that the Cu(II) complex is significantly more photolabile than the Zn(II) complex under these conditions. The minimal degradation in the dark controls confirms that the observed loss is due to photolysis, not thermal instability.
Understanding Degradation Pathways
The mechanism of photodegradation can be complex. The absorption of a photon elevates the complex to an excited state, from which several degradation pathways are possible. The specific pathway is dependent on the metal, the ligand, and the environment.
Caption: Potential photodegradation pathways for metal complexes.
-
Ligand-Centered Degradation: The absorbed energy is localized on the quinoline ring system, leading to photooxidation or rearrangement.
-
Metal-Centered Redox Reactions: For redox-active metals like Cu(II) or Fe(III), the excited state can facilitate electron transfer, changing the oxidation state of the metal and often leading to the decomposition of the complex.
-
Ligand Dissociation: The absorbed energy can weaken the metal-ligand bonds, causing the ligand to dissociate, leaving the metal ion to potentially catalyze further degradation reactions.
Conclusion and Best Practices
Evaluating the photostability of this compound metal complexes is a critical step in their development for any light-exposed application. This guide outlines a robust methodology rooted in established scientific principles and regulatory guidelines. The choice of metal ion has a profound impact on photostability, necessitating a comparative approach. By meticulously controlling experimental variables, employing appropriate light sources, and utilizing both dark controls and time-course analysis, researchers can generate reliable and predictive data. This information is indispensable for selecting stable drug candidates, designing protective formulations, and ensuring the overall quality and safety of the final product.
References
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-
Tonnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
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-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
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-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyquinolin-8-ol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 6-Methoxyquinolin-8-ol is not merely a procedural task but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.
Part 1: Hazard Assessment & Immediate Safety Precautions
Understanding the specific hazards of this compound is the critical first step in defining a safe disposal plan. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazard profile from structurally similar compounds like 6-Methoxyquinoline. These compounds are typically classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[1][2]. Therefore, this compound and all materials contaminated with it must be treated as hazardous waste.
Core Principle: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash[3][4][5]. Intentional evaporation of chemical waste, including in a fume hood, is strictly prohibited[3]. All disposal must be managed through your institution's designated hazardous waste program[3][4].
Part 2: Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, the appropriate PPE must be worn to create a reliable barrier against exposure. The selection of PPE is directly dictated by the potential hazards identified.
| Protection Type | Specific Equipment | Standard/Rationale |
| Eye & Face | Tightly fitting safety goggles or safety glasses with side-shields. | Required to prevent splashes of liquids or contact with solid particulates, conforming to OSHA 29 CFR 1910.133 or EN 166 standards[4][6]. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Gloves must be inspected for integrity before use. Contaminated gloves should be disposed of as hazardous waste. Conforms to EN 374 standard[4][6]. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination[4]. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Required to minimize inhalation of dust or vapors. For spills or situations exceeding exposure limits, a NIOSH-approved respirator may be necessary[2][6]. |
Part 3: Spill Containment and Cleanup Protocol
Accidental spills must be managed immediately and effectively to prevent wider contamination and exposure.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, typically by working within a chemical fume hood[6]. Remove all sources of ignition[6].
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). For solid spills, carefully sweep up the material to avoid generating dust[1].
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container[6][7].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose: Seal the hazardous waste container and manage it according to the disposal workflow described below.
Part 4: Waste Segregation and Disposal Workflow
The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions[8][9]. The following workflow provides a systematic approach to segregating and disposing of waste generated from the use of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: As soon as a material is designated as waste, it must be segregated. Keep solids, liquids, and sharps separate[10]. Crucially, segregate incompatible chemicals, such as acids from bases and oxidizers from organic materials, to prevent violent reactions[8][9].
-
Container Selection and Labeling:
-
Compatibility: Choose a container that is chemically compatible with the waste[10][11]. For this compound and its solutions, glass or polyethylene containers are generally suitable. Avoid metal containers for acidic waste[10].
-
Integrity: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[4][11].
-
Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents, including approximate percentages[5][8]. Do not use abbreviations or chemical formulas.
-
-
Accumulation and Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation[8][9].
-
The SAA should be under the direct control of the laboratory personnel and feature secondary containment (such as a spill tray) to capture any potential leaks[9][11].
-
Keep waste containers closed at all times, except when adding waste[11]. Do not overfill containers; leave at least 10% headspace for expansion[4].
-
-
Disposal of Empty Containers:
-
A container that held a hazardous chemical is not considered "empty" until it has been triple-rinsed with a solvent capable of removing the residue[3][5].
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste[5][12].
-
Once triple-rinsed, the original label on the container must be defaced or removed. The container can then be disposed of as regular trash or recycled, in accordance with your institution's policies[3].
-
-
Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting hazardous waste collection. This is often managed by an Environmental Health & Safety (EH&S) department[3].
-
Do not transport hazardous waste across public areas. Trained EH&S staff are responsible for moving waste from SAAs to central storage facilities[3].
-
Part 5: Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[13][14]. The regulations, found in Title 40 of the Code of Federal Regulations (CFR), establish a "cradle-to-grave" system for managing hazardous waste[14][15]. This framework includes standards for waste generators, transporters, and disposal facilities[15]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including PPE and hazard communication[11][16][17]. Adherence to the protocols in this guide is essential for maintaining compliance with these federal and any applicable state regulations[14].
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
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QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
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6-Methoxyquinoline - Safety Data Sheet. Alfa Aesar. [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
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Chapter 6 ~ Environmental Hazards and Toxicology. LOUIS Pressbooks. [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-Methoxyquinolin-8-ol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Methoxyquinolin-8-ol. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, functional understanding of how to maintain a safe laboratory environment. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.
Hazard Assessment: Understanding the 'Why' Behind the Protection
This compound and its close structural analogs present a multi-faceted hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Dermal and Eye Hazard : Safety data for closely related 6-methoxyquinoline compounds consistently indicates they are irritants to the skin and can cause serious eye irritation or damage.[1][2][3][4][5][6] Some analogs are classified as toxic upon skin contact.[3][7] This is the fundamental reason for mandatory glove and eye protection. Direct contact can lead to localized inflammation, while absorption through the skin may contribute to systemic toxicity.
-
Respiratory Hazard : The compound, particularly in solid or aerosolized form, is identified as a potential respiratory irritant.[2][5][6] Inhalation is a rapid route for systemic exposure, making respiratory protection critical when handling powders or generating mists.[3][8]
-
Ingestion Hazard : These compounds are classified as harmful if swallowed.[2][3][5] While direct ingestion is unlikely in a lab setting, it can occur through hand-to-mouth contact from contaminated surfaces or PPE. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[1][4][9]
Core Protective Equipment: Your Essential Barrier
An effective PPE plan relies on understanding that different laboratory operations carry different levels of risk. The following details the minimum required PPE and specifies when to escalate protection. All PPE should be selected based on government and institutional standards, such as those from the National Institute for Occupational Safety and Health (NIOSH) or compliance with European Norm (EN) standards.[8][10]
Data Presentation: PPE Levels for Specific Tasks
| Activity | Required Personal Protective Equipment | Causality & Rationale |
| Routine Handling & Solution Prep | • Nitrile gloves (or other chemical-resistant gloves)• Laboratory coat• Safety glasses with side shields | Protects against incidental splashes and limited skin contact with solutions. |
| Weighing & Transfer of Solids | • Double-gloving with nitrile gloves• Laboratory coat• Chemical splash goggles• Face shield (Recommended)• Work must be done in a chemical fume hood or ventilated enclosure. | Provides enhanced protection against fine particulates and potential splashes. Double-gloving minimizes contamination when removing outer gloves.[11] Goggles and a face shield offer superior eye and face protection from airborne powder.[11] |
| Large-Scale Operations or Spill Cleanup | • NIOSH-approved air-purifying respirator with organic vapor cartridges & particulate pre-filter• Chemical-resistant gloves (consider thicker, extended-cuff gloves)• Chemical-resistant coveralls or apron over a lab coat• Chemical splash goggles | Required when the concentration of airborne substances may be high, exceeding the protection factor of engineering controls alone.[10][12] Enhanced body protection prevents widespread skin contamination. |
Operational Plan: Step-by-Step Safety Protocols
Trustworthy protocols are self-validating. By integrating these steps into your workflow, you create a system that inherently minimizes risk.
Protocol 1: PPE Donning & Doffing Sequence
Donning (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coat: Don the lab coat or gown, ensuring complete coverage.
-
Respiratory Protection (if required): Perform a seal check for any respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.[11] If double-gloving, don the inner pair, then the outer pair.
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:
-
Outer Gloves (if used): Remove the outer, more contaminated pair of gloves and discard in a designated hazardous waste container.
-
Gown/Coat: Remove the lab coat by rolling it away from the body to contain contaminants on the inside.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling workflow. Failure to adhere to correct procedures can endanger support staff and the environment.
-
Unused Compound: All unused or waste this compound must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.[1][9][13]
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and pipette tips that have come into contact with the chemical, must be considered hazardous waste.[9][14]
-
Procedure: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste bag or container.[9]
-
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent in a fume hood. This rinsate must be collected and disposed of as liquid hazardous waste.[9]
By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.
References
-
Fisher Scientific. (2024). Safety Data Sheet - 6-Methoxyquinoline.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).
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Alfa Aesar. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET.
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Sigma-Aldrich. (2024). Safety Data Sheet.
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Thermo Fisher Scientific. (2010). Safety Data Sheet - 8-Hydroxyquinoline.
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
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American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
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Acros Organics. (2010). Safety Data Sheet - 6-Methoxyquinoline.
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Tokyo Chemical Industry (TCI). (n.d.). 6-Methoxyquinolin-8-amine.
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Echemi. (n.d.). 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets.
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Angene Chemical. (2025). Safety Data Sheet - 4-Chloro-6-methoxyquinolin-8-amine.
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BenchChem. (n.d.). Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
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AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-6-methoxyquinoline-3-carbonitrile.
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
